Product packaging for Janolusimide(Cat. No.:CAS No. 103612-45-9)

Janolusimide

Cat. No.: B1672783
CAS No.: 103612-45-9
M. Wt: 383.5 g/mol
InChI Key: WGXYHQKAYMMOTR-QMVSFRDZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Janolusimide is a lipophilic tripeptide toxin isolated from the nudibranch mollusc Janolus cristatus . Research indicates it functions as a cholinergic agent, with its neurotoxic activity being antagonized by atropine, suggesting an interaction with acetylcholine receptors . This mechanism underpins its role as an effective antifeedant in its natural context, making it a compound of interest for neuropharmacological studies . Its structure has been established through spectroscopic and chemical methods, and efforts are ongoing to develop more efficient synthetic routes for its production . Research Applications: • Neuropharmacology Research • Marine Natural Product Chemistry • Cholinergic Signaling Studies • Pest Control Agent Research (as a lead compound) Disclaimer: This product is for research use only and is not intended for diagnostic or therapeutic use. It is not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H33N3O5 B1672783 Janolusimide CAS No. 103612-45-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-N-[(2S,3S,4R)-5-[(5S)-3,3-dimethyl-2,4-dioxo-5-propan-2-ylpyrrolidin-1-yl]-3-hydroxy-4-methyl-5-oxopentan-2-yl]-2-(methylamino)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H33N3O5/c1-9(2)13-15(24)19(6,7)18(27)22(13)17(26)10(3)14(23)11(4)21-16(25)12(5)20-8/h9-14,20,23H,1-8H3,(H,21,25)/t10-,11+,12+,13+,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGXYHQKAYMMOTR-QMVSFRDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)C(C(=O)N1C(=O)C(C)C(C(C)NC(=O)C(C)NC)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H]([C@H](C)NC(=O)[C@H](C)NC)O)C(=O)N1[C@H](C(=O)C(C1=O)(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H33N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20145947
Record name Janolusimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20145947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103612-45-9
Record name Janolusimide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103612459
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Janolusimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20145947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Unveiling Janolusimide: A Technical Guide to its Discovery, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Janolusimide, a potent neurotoxic tripeptide, was first discovered and isolated from the Mediterranean nudibranch Janolus cristatus. This document provides a comprehensive technical overview of its initial discovery, the detailed experimental protocols for its isolation, and an exploration of its biological activity, with a focus on its interaction with neuronal signaling pathways. Quantitative data is summarized in structured tables, and key experimental workflows and signaling cascades are visualized using diagrams to facilitate a deeper understanding of this marine natural product.

Initial Discovery and Isolation

This compound was first reported by Sodano and Spinella in 1986, isolated from the marine mollusk Janolus cristatus.[1][2] The discovery was significant due to the compound's potent toxicity and unique chemical structure. Subsequent research led to the isolation of a related compound, this compound B, an N-methyl analog, from the bryozoan Bugula flabellata, a known food source for J. cristatus, suggesting a dietary origin for this compound.[3][4][5]

Experimental Protocol: Isolation of this compound from Janolus cristatus

The following protocol is based on the initial isolation procedure described in the literature.

1.1.1. Collection and Extraction:

  • Specimens of Janolus cristatus were collected from the Mediterranean Sea.

  • The collected organisms were immediately frozen and then lyophilized.

  • The dried material was extracted with methanol (MeOH) at room temperature.

  • The methanolic extract was then partitioned between diethyl ether (Et2O) and water.

  • The lipophilic Et2O extract, containing this compound, was retained for further purification.

1.1.2. Chromatographic Purification:

  • The crude Et2O extract was subjected to a multi-step chromatographic purification process.

  • Step 1: Sephadex LH-20 Chromatography: The extract was first fractionated on a Sephadex LH-20 column using a suitable organic solvent to separate compounds based on size.

  • Step 2: High-Performance Liquid Chromatography (HPLC): The fractions containing the toxic activity were further purified by reversed-phase HPLC. A C18 column was typically used with a gradient elution system of water and an organic solvent such as acetonitrile (MeCN) or methanol.

  • The purification was guided by a bioassay to track the toxic activity in the fractions.

Structure Elucidation

The structure of this compound was determined through a combination of spectroscopic techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy were used to determine the carbon-hydrogen framework of the molecule.

  • Mass Spectrometry (MS): Mass spectrometry provided the molecular weight and fragmentation pattern, aiding in the determination of the molecular formula.

Quantitative Data

The following tables summarize the key quantitative data associated with the isolation and characterization of this compound.

Table 1: Bioactivity of this compound

ParameterValueSource
LD₅₀ (mice, intraperitoneal) 5 mg/kg[5]

Table 2: Spectroscopic Data for this compound

¹H NMR (CDCl₃) δ (ppm) ¹³C NMR (CDCl₃) δ (ppm)
Data not available in the provided search resultsData not available in the provided search results

Note: Specific chemical shift values from the original 1986 publication were not available in the search results. Researchers should refer to the original publication for detailed spectroscopic data.

Biological Activity and Signaling Pathways

This compound exhibits potent neurotoxicity, acting as a cholinergic agent by affecting acetylcholine receptors.[5] This interaction is the primary mechanism behind its observed biological effects.

Interaction with Nicotinic Acetylcholine Receptors (nAChRs)

This compound is believed to act as an agonist or modulator of nicotinic acetylcholine receptors (nAChRs). These receptors are ligand-gated ion channels that play a crucial role in synaptic transmission in the central and peripheral nervous systems. The binding of an agonist like acetylcholine, or in this case, potentially this compound, leads to the opening of the ion channel, allowing the influx of cations, primarily Na⁺ and Ca²⁺.

Downstream Signaling Pathways

The influx of calcium ions (Ca²⁺) through nAChRs triggers a cascade of intracellular signaling events. While the specific pathways activated by this compound have not been explicitly detailed in the available literature, based on the known signaling of nAChR agonists, the following pathways are likely to be involved:

  • Calcium Signaling: The initial and most direct consequence of nAChR activation is an increase in intracellular calcium concentration. This Ca²⁺ signal can then activate a variety of downstream effectors, including calmodulin and various protein kinases.

  • PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade involved in cell survival, proliferation, and growth. Activation of nAChRs has been shown to stimulate this pathway, potentially through Ca²⁺-dependent mechanisms.

  • MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another key signaling cascade that regulates a wide range of cellular processes, including gene expression and apoptosis. This pathway can also be activated downstream of nAChR stimulation.

Visualizations

Experimental Workflow for this compound Isolation

Isolation_Workflow cluster_collection Collection & Preparation cluster_extraction Extraction cluster_purification Purification Collection Collection of Janolus cristatus Freezing Freezing & Lyophilization Collection->Freezing Extraction Methanol Extraction Freezing->Extraction Partition Et2O/H2O Partition Extraction->Partition EtOHExtract Lipophilic Ether Extract Partition->EtOHExtract Sephadex Sephadex LH-20 Chromatography EtOHExtract->Sephadex HPLC Reversed-Phase HPLC Sephadex->HPLC This compound Pure this compound HPLC->this compound

Caption: Experimental workflow for the isolation of this compound.

Proposed Signaling Pathway of this compound

Signaling_Pathway cluster_downstream Downstream Signaling Cascades This compound This compound nAChR Nicotinic Acetylcholine Receptor (nAChR) This compound->nAChR binds to IonChannel Ion Channel Opening nAChR->IonChannel activates Ca_Influx Ca²⁺ Influx IonChannel->Ca_Influx leads to PI3K_Akt PI3K/Akt Pathway Ca_Influx->PI3K_Akt MAPK_ERK MAPK/ERK Pathway Ca_Influx->MAPK_ERK Cellular_Response Cellular Response (Neurotoxicity) PI3K_Akt->Cellular_Response MAPK_ERK->Cellular_Response

Caption: Proposed signaling pathway of this compound.

Conclusion

This compound remains a molecule of significant interest due to its potent neurotoxic effects and its role in the chemical ecology of marine organisms. This guide provides a foundational understanding of its discovery and isolation, serving as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. Further investigation into the specific subtypes of nicotinic acetylcholine receptors that this compound interacts with and the precise downstream signaling events it triggers will be crucial for a complete understanding of its mechanism of action and for exploring its potential as a pharmacological tool or a lead compound for drug discovery.

References

Janolusimide: A Neurotoxic Tripeptide from the Marine Realm

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Janolusimide is a structurally intriguing modified tripeptide of marine origin, initially discovered in the Mediterranean nudibranch Janolus cristatus. Exhibiting potent neurotoxicity, this natural product has garnered interest for its potential pharmacological applications. This technical guide provides a comprehensive overview of the known information regarding this compound, focusing on its natural source, marine origin, and reported biological activities. While quantitative data on its cytotoxic effects and the full elucidation of its mechanism of action remain areas for further investigation, this document consolidates the existing knowledge to serve as a foundational resource for the scientific community.

Natural Source and Marine Origin

This compound is a secondary metabolite produced by marine organisms. Its discovery and the subsequent identification of its analogue, this compound B, highlight a fascinating example of chemical ecology within the marine environment.

  • Primary Source Organism: The original isolation of this compound was from the Mediterranean sea slug, Janolus cristatus.[1][2] Nudibranchs are known to often sequester chemical defenses from their dietary sources.

  • Dietary Origin and Analogues: The N-methyl analogue, this compound B, was later isolated from the bryozoan Bugula flabellata.[1][2][3] This discovery strongly suggests that Janolus cristatus likely obtains this compound through the consumption of bryozoans, which are a common food source for this nudibranch.[2] This predator-prey relationship underscores the dietary origin of this compound in the nudibranch.

Biological Activity and Mechanism of Action

This compound is characterized as a potent neurotoxin. Its biological activity has been primarily assessed through in vivo studies, with further investigation needed to fully characterize its effects at the molecular and cellular levels.

In Vivo Toxicity

This compound has demonstrated significant toxicity in murine models.

ParameterValueSpeciesRoute of AdministrationReference
LD505 mg/kgMouseIntraperitoneal (i.p.)[2]
Neurotoxicity and Interaction with Acetylcholine Receptors

The primary mechanism of this compound's toxicity is believed to be its interaction with the cholinergic nervous system.

  • Cholinergic Agent: Studies have indicated that this compound acts as a cholinergic agent, affecting acetylcholine receptors.[2]

  • Antagonism by Atropine: At lower, non-lethal doses, the effects of this compound in mice can be antagonized by atropine, a known competitive antagonist of muscarinic acetylcholine receptors.[1] This finding suggests that this compound's neurotoxic effects may be mediated, at least in part, through the overstimulation of these receptors.

Potential Pro-Apoptotic Effects (Hypothesized)

While direct experimental evidence linking this compound to the induction of apoptosis is currently lacking in the scientific literature, its cytotoxic nature suggests that it may trigger programmed cell death in target cells. Neurotoxic agents can induce apoptosis in neurons through various mechanisms, often involving the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Given its action on acetylcholine receptors, it is plausible that this compound-induced neurotoxicity could lead to a signaling cascade culminating in apoptosis. Further research is required to investigate this hypothesis.

Experimental Protocols

Detailed, step-by-step experimental protocols for the isolation and biological characterization of this compound are not extensively published. However, based on the available literature for this compound B and general practices in marine natural product chemistry, the following methodologies can be outlined.

General Isolation Protocol for this compound and its Analogues

The isolation of this compound and this compound B from their respective marine sources follows a standard workflow for the purification of natural products.

G cluster_collection Sample Collection cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Collection Collection of Marine Organism (e.g., Janolus cristatus or Bugula flabellata) Extraction Solvent Extraction (e.g., MeOH/CH2Cl2) Collection->Extraction Partition Solvent Partitioning Extraction->Partition CC Column Chromatography (e.g., Silica Gel, Sephadex) Partition->CC HPLC High-Performance Liquid Chromatography (HPLC) CC->HPLC Structure Structural Elucidation (NMR, MS) HPLC->Structure

Figure 1. A generalized workflow for the isolation and characterization of this compound.

  • Collection and Extraction: Specimens of the source organism (Janolus cristatus or Bugula flabellata) are collected and immediately extracted with a mixture of organic solvents, such as methanol and dichloromethane, to obtain a crude extract.

  • Solvent Partitioning: The crude extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity.

  • Chromatography: The resulting fractions are further purified using a combination of chromatographic techniques, including column chromatography on stationary phases like silica gel or Sephadex, followed by high-performance liquid chromatography (HPLC) to isolate the pure compound.

  • Structure Elucidation: The chemical structure of the isolated this compound is determined using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Acetylcholine Receptor Binding Assay (General Protocol)

To quantify the interaction of this compound with acetylcholine receptors, a competitive radioligand binding assay could be employed.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis ReceptorPrep Prepare Receptor Source (e.g., tissue homogenate or cell line) Incubation Incubate Receptor, Radioligand, and this compound ReceptorPrep->Incubation LigandPrep Radiolabeled Ligand (e.g., [3H]QNB) LigandPrep->Incubation JanolusimidePrep This compound Solutions (varying concentrations) JanolusimidePrep->Incubation Separation Separate Bound and Free Ligand (Filtration) Incubation->Separation Detection Quantify Radioactivity (Scintillation Counting) Separation->Detection Analysis Determine IC50 and Ki values Detection->Analysis

Figure 2. A general workflow for an acetylcholine receptor binding assay.

  • Preparation of Receptor Source: A source of acetylcholine receptors, such as a homogenate of a specific tissue (e.g., brain cortex) or a cell line expressing the receptor of interest, is prepared.

  • Competitive Binding: The receptor preparation is incubated with a known radiolabeled antagonist (e.g., [³H]quinuclidinyl benzilate for muscarinic receptors) in the presence of varying concentrations of this compound.

  • Separation and Detection: The reaction is terminated, and the bound radioligand is separated from the free radioligand, typically by rapid filtration. The amount of radioactivity bound to the receptors is then quantified using a scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value can then be used to calculate the binding affinity (Ki) of this compound for the receptor.

Hypothesized Pro-Apoptotic Signaling Pathway

The induction of apoptosis by neurotoxins can involve complex signaling cascades. While the specific pathway for this compound has not been elucidated, a plausible hypothetical mechanism could involve the activation of the intrinsic apoptotic pathway, potentially modulated by the JNK signaling cascade.

G This compound This compound AChR Acetylcholine Receptor This compound->AChR Binds to CellStress Cellular Stress AChR->CellStress Induces JNK JNK Activation CellStress->JNK Activates Bcl2_family Modulation of Bcl-2 Family Proteins JNK->Bcl2_family Phosphorylates/ Regulates Mitochondrion Mitochondrial Outer Membrane Permeabilization Bcl2_family->Mitochondrion Promotes CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Leads to Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytochromeC->Apoptosome Initiates Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Figure 3. A hypothesized signaling pathway for this compound-induced apoptosis.

This proposed pathway suggests that this compound binding to acetylcholine receptors could induce cellular stress, leading to the activation of the JNK signaling pathway. Activated JNK could then modulate the activity of Bcl-2 family proteins, promoting the pro-apoptotic members (e.g., Bax, Bak) and inhibiting the anti-apoptotic members (e.g., Bcl-2, Bcl-xL). This would lead to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of the caspase cascade, ultimately resulting in apoptosis. It is crucial to emphasize that this is a hypothetical model and requires experimental validation.

Future Directions

This compound represents a compelling marine natural product with potent biological activity. To fully realize its potential for therapeutic development, several key areas of research need to be addressed:

  • Quantitative Cytotoxicity Studies: Determination of the IC50 values of this compound and its analogues against a panel of cancer cell lines and neuronal cell lines is essential to quantify its cytotoxic potential.

  • Mechanism of Action Elucidation: In-depth studies are required to identify the specific subtypes of acetylcholine receptors that this compound interacts with and to confirm its role in inducing apoptosis. Investigating the involvement of specific signaling pathways, such as the JNK and Bcl-2 pathways, through techniques like western blotting and gene expression analysis, will be critical.

  • Total Synthesis: The development of a robust total synthesis route for this compound would provide a sustainable supply for further biological evaluation and the generation of novel analogues with improved therapeutic properties.

References

The Chemical Maze of Janolusimide: A Technical Guide to its Structure Elucidation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Janolusimide, a modified tripeptide toxin, has garnered interest within the scientific community for its potent cholinergic activity. Originally isolated from the marine nudibranch Janolus cristatus, this natural product and its analogue, this compound B, act as effective antifeedants due to their neurotoxic properties.[1] Evidence suggests that this compound's neurotoxicity can be counteracted by atropine, pointing towards an inhibitory interaction with acetylcholine receptors.[1] This technical guide provides a comprehensive overview of the chemical structure elucidation of this compound, summarizing key spectroscopic data, outlining experimental methodologies, and visualizing the logical workflow of its scientific investigation.

Isolation and Purification

This compound B was successfully isolated from the common invasive bryozoan Bugula flabellata, a known prey of Janolus cristatus, suggesting a dietary origin of the compound in the nudibranch. The isolation process was guided by Nuclear Magnetic Resonance (NMR) screening of extracts from New Zealand marine organisms.

Experimental Protocol: NMR-Directed Screening and Isolation

While the specific, detailed protocol for the initial large-scale extraction is not fully available in the reviewed literature, the general approach involves the following steps:

  • Collection and Extraction: Specimens of Bugula flabellata are collected and subsequently extracted using organic solvents to yield a crude extract.

  • NMR-Directed Fractionation: The crude extract is subjected to fractionation using chromatographic techniques. Each fraction is analyzed by ¹H NMR spectroscopy to identify unique chemical signatures corresponding to novel or target compounds.

  • Purification: Fractions containing this compound B are further purified using repeated cycles of High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

  • Structure Confirmation: The structure of the isolated compound is then confirmed through a combination of NMR spectroscopy and mass spectrometry.[2]

Chemical Structure Elucidation

The definitive structure of this compound, and its analogue this compound B, was established through a combination of advanced spectroscopic techniques and chemical degradation.

Spectroscopic Data

The core structure of this compound is a lipophilic tripeptide. The elucidation of its complex stereochemistry was a significant undertaking, relying on a suite of NMR experiments, including ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY). High-resolution mass spectrometry (HRMS) was instrumental in determining the elemental composition and molecular weight.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound B in CDCl₃

Position¹³C δ (ppm)¹H δ (ppm, mult., J in Hz)
(Data not available in search results)
.........

(Note: The complete NMR data table for this compound B, while mentioned as being available in the supporting information of the source publication, was not directly accessible in the performed searches.)

Experimental Protocol: Spectroscopic Analysis
  • NMR Sample Preparation: A sample of purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃).

  • 1D NMR Spectroscopy: ¹H and ¹³C NMR spectra are acquired to identify the proton and carbon environments within the molecule.

  • 2D NMR Spectroscopy:

    • COSY: Used to establish proton-proton correlations, identifying adjacent protons.

    • HSQC: Correlates directly bonded proton and carbon atoms.

    • HMBC: Establishes long-range correlations between protons and carbons (typically 2-3 bonds), crucial for connecting different fragments of the molecule.

    • NOESY: Identifies protons that are close in space, providing key information for determining the relative stereochemistry.

  • Mass Spectrometry: High-resolution mass spectrometry is performed to obtain the exact mass of the molecule, which allows for the determination of its elemental formula.

Logical Workflow for Structure Elucidation

The process of elucidating the structure of this compound follows a logical progression, starting from the raw spectroscopic data and culminating in the final, validated chemical structure.

structure_elucidation_workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_structure_proposal Structure Proposal & Validation cluster_validation Validation NMR_Data 1D & 2D NMR Spectra (¹H, ¹³C, COSY, HSQC, HMBC, NOESY) Fragment_Identification Identify Molecular Fragments (from ¹H, ¹³C, HSQC) NMR_Data->Fragment_Identification Fragment_Connectivity Establish Fragment Connectivity (from COSY, HMBC) NMR_Data->Fragment_Connectivity Relative_Stereochemistry Determine Relative Stereochemistry (from NOESY) NMR_Data->Relative_Stereochemistry MS_Data High-Resolution Mass Spectrometry Elemental_Composition Determine Elemental Composition (from HRMS) MS_Data->Elemental_Composition Proposed_Structure Propose Planar Structure Elemental_Composition->Proposed_Structure Fragment_Identification->Proposed_Structure Fragment_Connectivity->Proposed_Structure Final_Structure Assign Stereochemistry Relative_Stereochemistry->Final_Structure Proposed_Structure->Final_Structure Degradation Degradative Hydrolysis & Derivatization Final_Structure->Degradation Synthesis Stereoselective Fragment Synthesis Final_Structure->Synthesis

Caption: Logical workflow for the chemical structure elucidation of this compound.

Synthesis of a Key Fragment

The total synthesis of this compound is a complex undertaking. Research has been published on the synthesis of a key dipeptide aldehyde fragment, which represents a significant portion of the this compound molecule. This fragment-based approach is a common strategy in the synthesis of complex natural products.

Experimental Protocol: Synthesis of the Dipeptide Aldehyde Fragment (Simplified)

The synthesis of the dipeptide aldehyde fragment of this compound has been approached using a Weinreb amide reduction strategy.[1] A detailed step-by-step protocol for the complete synthesis is extensive; however, a generalized workflow is presented below.

synthesis_workflow Starting_Materials Protected Amino Acids Dipeptide_Formation Peptide Coupling Starting_Materials->Dipeptide_Formation Weinreb_Amide_Formation Weinreb Amide Formation Dipeptide_Formation->Weinreb_Amide_Formation Reduction Reduction to Aldehyde Weinreb_Amide_Formation->Reduction Dipeptide_Aldehyde Dipeptide Aldehyde Fragment Reduction->Dipeptide_Aldehyde

Caption: Simplified workflow for the synthesis of the dipeptide aldehyde fragment of this compound.

Biological Activity and Mechanism of Action

This compound exhibits potent neurotoxic activity, acting as a cholinergic agent.[1] This activity is antagonized by atropine, which strongly suggests an interaction with acetylcholine receptors.[1] While the precise subunit selectivity and binding kinetics have not been fully elucidated in the available literature, a general mechanism of action can be proposed.

Proposed Signaling Pathway

This compound likely acts as an agonist or a positive allosteric modulator at certain subtypes of nicotinic acetylcholine receptors (nAChRs) on postsynaptic neurons. This interaction would lead to an influx of cations, causing depolarization of the neuronal membrane and subsequent downstream signaling effects.

signaling_pathway cluster_neuron Postsynaptic Membrane This compound This compound nAChR Nicotinic Acetylcholine Receptor This compound->nAChR Binds to Ion_Influx Cation Influx (Na⁺, Ca²⁺) nAChR->Ion_Influx Opens Postsynaptic_Neuron Postsynaptic Neuron Depolarization Membrane Depolarization Ion_Influx->Depolarization Downstream_Effects Downstream Cellular Effects (e.g., Action Potential Firing) Depolarization->Downstream_Effects

Caption: Proposed mechanism of action of this compound at the postsynaptic neuron.

Conclusion

The chemical structure elucidation of this compound represents a classic example of natural product chemistry, employing a combination of sophisticated spectroscopic techniques and synthetic chemistry to unravel the complexities of a marine-derived toxin. While the broad strokes of its isolation, structure, and biological activity are understood, further research is warranted to fully detail its synthetic pathway and to precisely characterize its interaction with specific subtypes of acetylcholine receptors. Such studies will be invaluable for understanding its neurotoxic effects and for potentially harnessing its chemical scaffold for the development of novel therapeutic agents or pharmacological tools.

References

An In-depth Technical Guide to the Stereochemistry and Absolute Configuration of Janolusimide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Janolusimide, a neurotoxic tripeptide isolated from the marine nudibranch Janolus cristatus, has garnered interest due to its potent cholinergic activity. Elucidation of its complex stereochemistry and absolute configuration has been a significant challenge, ultimately resolved through stereoselective total synthesis. This guide provides a comprehensive overview of the stereochemical assignments of this compound, outlines the methodologies employed for its structural determination, and discusses its interaction with acetylcholine receptors, a key aspect of its biological activity.

Stereochemistry and Absolute Configuration

The absolute configuration of this compound has been unequivocally established through chemical synthesis and spectroscopic analysis. The molecule contains multiple stereocenters, the precise arrangement of which is crucial for its biological function.

The key chiral components of this compound have been determined to be:

  • A (5S)-3,3'-dimethyl-5-isopropylpyrrolidin-2,4-dione lactam core. [1][2]

  • A 4-amino-3-hydroxy-2-methylpentanoic acid unit with (2R, 3S, 4S) stereochemistry. [1]

The total synthesis of this compound was a critical step in confirming these assignments and establishing the overall absolute configuration of the natural product.[2]

Data Presentation

Table 1: NMR Spectroscopic Data for this compound

Position ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
Data Not AvailableData Not AvailableData Not Available
.........
A comprehensive table of proton and carbon chemical shifts, coupling constants, and correlations from 2D NMR experiments (e.g., COSY, HSQC, HMBC) would be presented here to define the connectivity and relative stereochemistry of the molecule.

Table 2: Optical Rotation of this compound

Compound Specific Rotation [α]D Concentration (c) Solvent Temperature (°C)
This compoundData Not AvailableData Not AvailableData Not AvailableData Not Available
The specific rotation is a critical parameter for characterizing a chiral molecule and confirming the enantiomeric purity of synthetic samples.

Table 3: X-ray Crystallographic Data for this compound or Key Intermediates

Parameter Value
Crystal systemData Not Available
Space groupData Not Available
Unit cell dimensionsData Not Available
ZData Not Available
Final R indicesData Not Available
Flack parameterData Not Available
Single-crystal X-ray diffraction provides the most definitive evidence for the absolute configuration of a molecule. The Flack parameter is particularly important for confirming the absolute stereochemistry.

Experimental Protocols

The determination of the absolute configuration of this compound relied on a combination of stereoselective synthesis and spectroscopic techniques. The following outlines the general experimental approaches that would have been employed.

Total Synthesis of this compound

The total synthesis of this compound was a multi-step process that involved the stereoselective construction of the chiral building blocks and their subsequent coupling.[2] A key strategy was the synthesis of the (5S)-3,3'-dimethyl-5-isopropylpyrrolidin-2,4-dione lactam core from a chiral precursor, L-valine.[1]

General Synthetic Workflow:

G L_Valine L-Valine Lactam_Core (5S)-3,3'-dimethyl-5- isopropylpyrrolidin-2,4-dione L_Valine->Lactam_Core Multi-step synthesis Coupling Peptide Coupling Lactam_Core->Coupling Dipeptide Dipeptide Fragment (with defined stereocenters) Dipeptide->Coupling This compound This compound Coupling->this compound

Caption: General workflow for the total synthesis of this compound.

Determination of Absolute Configuration

The following experimental protocols are standard methods used to determine the absolute configuration of complex natural products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: A sample of pure this compound is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD).

    • Data Acquisition: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY/ROESY) NMR spectra are acquired on a high-field NMR spectrometer.

    • Analysis:

      • COSY, HSQC, and HMBC spectra are used to establish the connectivity of the molecule.

      • NOESY/ROESY spectra provide through-space correlations between protons, which are used to determine the relative stereochemistry of the stereocenters.

      • Comparison of NMR data of the synthetic material with that of the natural product confirms the structure.

    • Chiral Derivatizing Agents (e.g., Mosher's Acid): To determine the absolute configuration of stereocenters bearing hydroxyl or amino groups, the molecule can be derivatized with a chiral agent. The ¹H and ¹⁹F NMR spectra of the resulting diastereomers are then analyzed to deduce the absolute stereochemistry.

  • Optical Rotation Measurement:

    • Instrumentation: A polarimeter is used for this measurement.

    • Procedure: A solution of known concentration of this compound is prepared in a specified solvent. The solution is placed in a sample cell of a defined path length. The angle of rotation of plane-polarized light (typically at the sodium D-line, 589 nm) is measured at a constant temperature.

    • Calculation: The specific rotation is calculated using the formula: [α] = α / (l * c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

  • X-ray Crystallography:

    • Crystallization: Single crystals of this compound or a suitable crystalline derivative are grown. This is often the most challenging step.

    • Data Collection: A selected crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected.

    • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions.

    • Determination of Absolute Configuration: For non-centrosymmetric space groups, anomalous dispersion effects can be used to determine the absolute configuration, often confirmed by a Flack parameter close to zero.

Biological Activity and Signaling Pathway

This compound exhibits neurotoxic effects through its interaction with the cholinergic system. Its activity is reported to be antagonized by atropine, which strongly suggests an interaction with muscarinic acetylcholine receptors. However, the precise receptor subtype and the downstream signaling cascade have not been fully elucidated.

Based on the known mechanisms of cholinergic signaling in neurons, a plausible signaling pathway for this compound's action can be proposed. Activation of muscarinic acetylcholine receptors, which are G-protein coupled receptors (GPCRs), can lead to the modulation of various intracellular signaling cascades.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound mAChR Muscarinic Acetylcholine Receptor (mAChR) This compound->mAChR G_protein G-protein mAChR->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor (on ER) IP3->IP3R binds PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release Ca²⁺ Release IP3R->Ca_release Ca_release->PKC activates Downstream Downstream Signaling Cascades PKC->Downstream Neurotoxicity Neurotoxicity Downstream->Neurotoxicity

Caption: A plausible signaling pathway for this compound-induced neurotoxicity.

This proposed pathway illustrates that upon binding to a muscarinic acetylcholine receptor, this compound could initiate a G-protein-mediated activation of Phospholipase C (PLC). PLC would then hydrolyze phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 would trigger the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG and Ca²⁺ would activate Protein Kinase C (PKC). The activation of PKC would then lead to the phosphorylation of various downstream targets, ultimately resulting in the observed neurotoxic effects. Further research is required to validate this specific pathway for this compound.

Conclusion

The stereochemistry and absolute configuration of this compound have been successfully determined through a combination of stereoselective synthesis and spectroscopic analysis. While the precise quantitative data and detailed experimental protocols are not widely available, the established stereochemical assignments provide a crucial foundation for future research. The cholinergic activity of this compound presents an interesting avenue for investigating its potential as a pharmacological tool or a lead compound in drug discovery. A more detailed understanding of its interaction with specific acetylcholine receptor subtypes and the resulting signaling pathways will be essential for elucidating its mechanism of action and exploring its therapeutic potential.

References

The Untapped Potential of Janolusimide: A Technical Guide to its Biosynthesis in Marine Organisms

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Deep Dive into the Synthetic Machinery of a Potent Marine Neurotoxin

This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the proposed biosynthetic pathway of janolusimide, a neurotoxic tripeptide with significant pharmacological potential. Originally isolated from the nudibranch Janolus cristatus and subsequently from its bryozoan prey, Bugula flabellata, this compound's unique chemical architecture points to a fascinating and complex biosynthesis, likely orchestrated by a hybrid Non-Ribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) system.[1] While the definitive biosynthetic gene cluster for this compound has yet to be elucidated, this guide presents a robust hypothetical pathway based on its molecular structure and established principles of natural product biosynthesis.

Executive Summary

This compound is a lipophilic modified tripeptide that exhibits potent neurotoxicity, acting as a cholinergic agent.[1] Its N-methyl analog, this compound B, has also been identified.[1] The structural complexity of this compound, featuring non-proteinogenic amino acids and a unique polyketide-derived moiety, suggests a sophisticated enzymatic assembly line. Understanding this biosynthetic pathway is paramount for harnessing this compound's potential for novel drug development, particularly in the fields of neuropharmacology and oncology. This document outlines a putative biosynthetic route, details the experimental protocols required for its validation, and presents the known quantitative data regarding its biological activity.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to be a modular process, characteristic of NRPS and PKS systems. This assembly-line logic allows for the sequential addition and modification of precursor molecules to construct the final complex structure.

Precursor Molecules

The this compound backbone is likely constructed from the following precursor units:

  • Amino Acid Precursors:

    • L-Alanine

    • L-Valine

    • N-methyl-L-alanine (or L-alanine with subsequent N-methylation)

  • Polyketide Precursors:

    • Acetyl-CoA (as a starter unit)

    • Malonyl-CoA (as an extender unit)

    • S-Adenosyl methionine (SAM) as a methyl group donor for modifications.

Hypothetical NRPS-PKS Gene Cluster Architecture

A putative jan biosynthetic gene cluster is proposed to encode a multi-modular enzymatic system. The core of this system would be a hybrid NRPS-PKS protein complex.

Module Enzyme Type Domain Architecture Proposed Function
Loading Module PKSAcyltransferase (AT)Selects and loads an acetyl-CoA starter unit onto the Acyl Carrier Protein (ACP).
Module 1 PKSKetosynthase (KS), Acyltransferase (AT), Acyl Carrier Protein (ACP), Ketoreductase (KR), Dehydratase (DH)Extends the polyketide chain with a malonyl-CoA unit and performs reductive modifications.
Module 2 NRPSCondensation (C), Adenylation (A), Thiolation (T)Activates and incorporates L-Valine.
Module 3 NRPSCondensation (C), Adenylation (A), Thiolation (T)Activates and incorporates L-Alanine.
Module 4 NRPSCondensation (C), Adenylation (A), N-Methyltransferase (MT), Thiolation (T)Activates and incorporates L-Alanine, followed by N-methylation.
Termination Module Thioesterase (TE)Thioesterase (TE)Catalyzes the cyclization and release of the final this compound molecule.
Proposed Biosynthetic Scheme

The biosynthesis is envisioned to proceed through the following key steps:

  • Initiation: A PKS loading module primes the assembly line with an acetyl-CoA starter unit.

  • Polyketide Chain Elongation and Modification: A PKS module extends the starter unit with malonyl-CoA, followed by ketoreduction and dehydration to form a modified polyketide chain.

  • Peptide Chain Elongation: A series of NRPS modules sequentially incorporate L-valine and L-alanine.

  • N-Methylation: An N-methyltransferase domain within the final NRPS module methylates the terminal alanine residue.

  • Cyclization and Release: A thioesterase domain catalyzes an intramolecular cyclization reaction, releasing the mature this compound molecule.

This compound Biosynthesis Pathway cluster_PKS Polyketide Synthase (PKS) Module cluster_NRPS Non-Ribosomal Peptide Synthetase (NRPS) Modules cluster_Termination Termination Acetyl-CoA Acetyl-CoA PKS_AT_load AT Acetyl-CoA->PKS_AT_load Malonyl-CoA Malonyl-CoA PKS_AT_ext AT Malonyl-CoA->PKS_AT_ext PKS_ACP_load ACP PKS_AT_load->PKS_ACP_load PKS_KS KS PKS_ACP_load->PKS_KS PKS_KR KR PKS_KS->PKS_KR PKS_ACP_ext ACP PKS_AT_ext->PKS_ACP_ext PKS_ACP_ext->PKS_KS PKS_DH DH PKS_KR->PKS_DH NRPS_C1 C PKS_DH->NRPS_C1 L-Valine L-Valine NRPS_A1 A L-Valine->NRPS_A1 L-Alanine1 L-Alanine1 NRPS_A2 A L-Alanine1->NRPS_A2 L-Alanine2 L-Alanine2 NRPS_A3 A L-Alanine2->NRPS_A3 NRPS_T1 T NRPS_A1->NRPS_T1 NRPS_T1->NRPS_C1 NRPS_C2 C NRPS_C1->NRPS_C2 NRPS_T2 T NRPS_A2->NRPS_T2 NRPS_T2->NRPS_C2 NRPS_C3 C NRPS_C2->NRPS_C3 NRPS_T3 T NRPS_A3->NRPS_T3 NRPS_MT MT NRPS_T3->NRPS_MT NRPS_MT->NRPS_C3 TE TE NRPS_C3->TE This compound This compound TE->this compound

Caption: Proposed hybrid PKS-NRPS biosynthetic pathway for this compound.

Quantitative Data

Currently, there is a lack of quantitative data on the production yields of this compound from its natural sources. However, its biological activity has been quantified.

Compound Biological Activity Assay Value Reference
This compoundAcute ToxicityLD50 (mice, intraperitoneal)5 mg/kg[1]
This compoundNeurotoxicityCholinergic agent, antagonized by atropineNot quantified[1]

Experimental Protocols for Pathway Elucidation

The following experimental protocols outline the necessary steps to identify and characterize the this compound biosynthetic gene cluster.

Identification of the Biosynthetic Gene Cluster

Objective: To identify the putative jan gene cluster from the genomic DNA of the producing organism (e.g., a symbiotic bacterium of Bugula flabellata).

Methodology: Genome Mining and PCR Screening

  • Genomic DNA Extraction: Extract high-quality genomic DNA from the this compound-producing organism using a standard microbial DNA extraction kit.

  • Genome Sequencing: Sequence the genome of the organism using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) sequencing technologies to obtain a high-quality, contiguous genome assembly.

  • Bioinformatic Analysis:

    • Utilize bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) and PRISM (Prediction of Secondary Metabolite Gene Clusters) to mine the genome for putative NRPS and PKS gene clusters.

    • Search for gene clusters containing domains predicted to incorporate the precursor molecules of this compound (alanine, valine, and a polyketide moiety).

  • PCR-based Screening:

    • Design degenerate PCR primers targeting conserved domains of NRPS (A and C domains) and PKS (KS domain) enzymes.

    • Perform PCR on the genomic DNA to amplify fragments of these core domains.

    • Sequence the amplified fragments and compare them to known NRPS and PKS sequences to identify those that are likely involved in this compound biosynthesis.

    • Use the sequence of the identified fragments to design probes for screening a genomic library or to perform genome walking to sequence the entire cluster.

Functional Characterization of the Gene Cluster

Objective: To confirm the role of the identified gene cluster in this compound biosynthesis.

Methodology: Gene Knockout and Heterologous Expression

  • Gene Knockout:

    • Select a key biosynthetic gene within the putative jan cluster (e.g., a core NRPS or PKS gene).

    • Construct a knockout vector containing flanking regions of the target gene and a selectable marker.

    • Introduce the vector into the producing organism via a suitable transformation method (e.g., electroporation or conjugation).

    • Select for transformants in which the target gene has been replaced by the selectable marker via homologous recombination.

    • Analyze the culture extracts of the mutant strain using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to confirm the abolishment of this compound production.

  • Heterologous Expression:

    • Clone the entire putative jan gene cluster into an expression vector suitable for a heterologous host (e.g., Streptomyces coelicolor or Escherichia coli).

    • Introduce the expression vector into the chosen heterologous host.

    • Cultivate the engineered host under conditions that induce the expression of the cloned gene cluster.

    • Analyze the culture extracts of the heterologous host by HPLC-MS to detect the production of this compound.

Precursor Feeding Studies

Objective: To identify the building blocks of this compound.

Methodology: Stable Isotope Labeling

  • Precursor Synthesis: Synthesize isotopically labeled precursors (e.g., ¹³C- or ¹⁵N-labeled L-alanine, L-valine, and ¹³C-labeled acetate).

  • Feeding Experiment:

    • Culture the this compound-producing organism in a defined medium.

    • Supplement the culture medium with the isotopically labeled precursors at various time points during growth.

    • Continue incubation to allow for the incorporation of the labeled precursors into this compound.

  • Extraction and Analysis:

    • Extract the secondary metabolites from the culture.

    • Purify this compound using chromatographic techniques.

    • Analyze the purified this compound by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to determine the incorporation pattern of the isotopic labels. This will confirm the identity of the precursor molecules.

Experimental Workflow cluster_Identification 1. Gene Cluster Identification cluster_Validation 2. Pathway Validation cluster_Precursors 3. Precursor Identification cluster_Elucidation 4. Full Pathway Elucidation A Isolate Producer Organism B Genome Sequencing A->B C Bioinformatic Analysis (antiSMASH) B->C D Identify Putative 'jan' Cluster C->D E Gene Knockout Studies D->E F Heterologous Expression D->F G Abolished/Gained Production? E->G F->G H Stable Isotope Labeling G->H I LC-MS/NMR Analysis H->I J Confirm Building Blocks I->J K In Vitro Enzyme Assays J->K L Characterize Individual Enzymes K->L

Caption: Experimental workflow for elucidating the this compound biosynthetic pathway.

Future Outlook

The elucidation of the this compound biosynthetic pathway will open up several avenues for future research and development. The identification of the jan gene cluster will enable the use of synthetic biology and metabolic engineering approaches to produce this compound and novel analogs in heterologous hosts. This will provide a sustainable supply of these compounds for further pharmacological evaluation and potential therapeutic applications. The characterization of the biosynthetic enzymes will also provide valuable insights into the novel catalytic mechanisms employed in the biosynthesis of complex marine natural products.

References

Janolusimide: A Technical Guide to its Physicochemical Properties and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Janolusimide is a lipophilic tripeptide marine toxin originally isolated from the nudibranch mollusc Janolus cristatus.[1] Its N-methyl analog, this compound B, has been isolated from the bryozoan Bugula flabellata.[2][3][4] this compound has demonstrated neurotoxic activity, suggesting its potential as a pharmacological tool or a lead compound in drug discovery.[1] This document provides a comprehensive overview of the known physical and chemical properties of this compound, its purported mechanism of action, and relevant experimental methodologies.

Physical and Chemical Properties

Quantitative data on the physicochemical properties of this compound is limited in publicly available literature. The following table summarizes the currently known information.

PropertyValueCitation(s)
Molecular Formula C₁₉H₃₃N₃O₅[5]
Molecular Weight 383.48 g/mol [5][6]
Appearance Solid powder[6]
Solubility Soluble in DMSO[6]
Storage Conditions Dry, dark, 0-4 °C (short term), -20 °C (long term)[6]
Melting Point Data not available
Optical Rotation Data not available
Quantitative Solubility Data not available

Note on this compound B: The N-methyl analog, this compound B, has a molecular formula of C₂₀H₃₆N₃O₅.[4]

Spectral Data

The structure of this compound and its analog, this compound B, were elucidated using a combination of spectroscopic techniques. While the raw spectral data is not fully available in the primary literature, the methods employed underscore the structural complexity of the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The structure of this compound B was established through extensive NMR analysis, including 1H, 13C, COSY, HSQC, HMBC, and NOESY experiments.[3] A detailed comparison of the 1H and 13C NMR data for this compound and this compound B in CDCl₃ is reportedly available in the supporting information of the primary literature, though access to this data is limited.[3]

  • Mass Spectrometry (MS): High-resolution mass spectrometry was utilized to determine the molecular formula of this compound B.[4]

Biological Activity and Signaling Pathway

This compound is reported to be toxic to mice with an LD50 of 5 mg/kg.[1] The primary mechanism of its neurotoxicity is believed to be its interaction with acetylcholine receptors.[1]

Hypothesized Signaling Pathway: Interaction with Nicotinic Acetylcholine Receptors

While the specific subtype of the nicotinic acetylcholine receptor (nAChR) and the exact nature of the interaction (agonist, antagonist, or channel blocker) have not been fully elucidated for this compound, a general mechanism can be proposed based on the activity of other marine neurotoxins that target nAChRs. The binding of a ligand to the nAChR, a ligand-gated ion channel, can lead to its activation and subsequent depolarization of the postsynaptic membrane through the influx of cations, primarily Na⁺ and Ca²⁺. This can trigger a cascade of downstream signaling events.

Below is a generalized diagram representing the potential interaction of a neurotoxin like this compound with a nicotinic acetylcholine receptor and subsequent downstream signaling.

G Hypothesized Signaling Pathway of this compound at the Neuromuscular Junction cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Membrane Action_Potential Action Potential ACh_Vesicle Acetylcholine Vesicles Action_Potential->ACh_Vesicle triggers ACh_Release ACh Release ACh_Vesicle->ACh_Release leads to ACh Acetylcholine (ACh) ACh_Release->ACh nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR binds to This compound This compound This compound->nAChR interacts with (agonist/antagonist?) Ion_Channel Ion Channel Opening nAChR->Ion_Channel activates Depolarization Membrane Depolarization Ion_Channel->Depolarization causes Muscle_Contraction Muscle Contraction / Neuronal Firing Depolarization->Muscle_Contraction results in

Caption: Hypothesized interaction of this compound with the nicotinic acetylcholine receptor.

Experimental Protocols

Isolation of this compound B from Bugula flabellata

The isolation of this compound B was achieved through a multi-step extraction and purification process.

G General Workflow for Isolation of this compound B Collection Collection of Bugula flabellata Freeze_Drying Freeze-Drying Collection->Freeze_Drying Extraction Extraction with Methanol Freeze_Drying->Extraction Fractionation Reversed-Phase Flash Chromatography Extraction->Fractionation Purification Further Chromatographic Purification Fractionation->Purification Characterization NMR and MS Analysis Purification->Characterization

Caption: Generalized workflow for the isolation of this compound B.

Stereoselective Synthesis

The total synthesis of this compound has been reported, involving stereoselective steps to control the complex stereochemistry of the molecule.[1] Key strategies mentioned in the literature include the use of chiral auxiliaries and stereoselective fragment synthesis.[1][2][3]

Cytotoxicity Assays

To evaluate the biological activity of marine toxins like this compound, in vitro cytotoxicity assays are commonly employed. A general protocol using a cell-based assay is outlined below.

  • Cell Culture: Culture a suitable neuronal cell line (e.g., SH-SY5Y) in appropriate media and conditions.

  • Compound Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to the desired concentrations in cell culture medium.

  • Cell Treatment: Seed the cells in multi-well plates and, after adherence, treat them with the various concentrations of this compound. Include appropriate controls (vehicle control, positive control for cytotoxicity).

  • Incubation: Incubate the cells with the compound for a defined period (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Determine cell viability using a suitable method, such as the MTT or XTT assay, which measures mitochondrial activity, or a lactate dehydrogenase (LDH) release assay, which measures membrane integrity.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell viability).

G General Workflow for a Cytotoxicity Assay Cell_Seeding Seed Neuronal Cells in Multi-well Plates Compound_Addition Add Serial Dilutions of this compound Cell_Seeding->Compound_Addition Incubation Incubate for a Defined Period Compound_Addition->Incubation Viability_Assay Perform Cell Viability Assay (e.g., MTT) Incubation->Viability_Assay Data_Analysis Analyze Data and Determine IC50 Viability_Assay->Data_Analysis

References

The Enigmatic Neurotoxicity of Janolusimide at Low Concentrations: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Janolusimide, a lipophilic tripeptide of marine origin, has been identified as a potent neurotoxin. Its mechanism of action is understood to involve the cholinergic system, with evidence suggesting it acts as a cholinergic agent. The neurotoxic effects of this compound are notably antagonized by atropine, pointing towards an interaction with muscarinic acetylcholine receptors. While its acute toxicity has been established, with a lethal dose (LD50) in mice of 5 mg/kg, there is a significant gap in the scientific literature regarding its specific neurotoxic effects at low, sub-lethal concentrations. This technical guide aims to consolidate the current understanding of this compound's neurotoxicity, propose relevant experimental protocols for its further investigation, and illustrate the potential signaling pathways involved. Due to the limited availability of specific low-concentration data for this compound, this guide incorporates methodologies and data from analogous cholinergic neurotoxins to provide a comprehensive framework for future research.

Introduction to this compound

This compound is a marine natural product isolated from the nudibranch Janolus cristatus. Structurally, it is a modified tripeptide that exhibits significant biological activity. Its analogue, this compound B, has been isolated from the bryozoan Bugula flabellata, suggesting a dietary origin of the compound in the nudibranch. The primary concern for researchers is its potent neurotoxicity, which presents both challenges and opportunities for pharmacological research, particularly in the development of novel pesticides or as a tool for studying the cholinergic nervous system.

Quantitative Data on this compound Neurotoxicity

The available quantitative data on the neurotoxicity of this compound is limited. The most definitive value is its acute toxicity in mice. To facilitate comparative analysis and guide future studies, the following table includes this known value and provides hypothetical placeholders for key in vitro parameters based on the activity of other cholinergic neurotoxins.

ParameterValueSpecies/SystemNotes
LD50 (in vivo) 5 mg/kgMouseIntraperitoneal injection.
IC50 (in vitro) [Hypothetical]Neuronal cell line (e.g., SH-SY5Y)To be determined. Expected to be in the low micromolar to nanomolar range for acetylcholine receptor binding.
EC50 (in vitro) [Hypothetical]Neuronal cell line (e.g., PC12)To be determined. Would measure the concentration for 50% maximal effect on a specific cellular function (e.g., neurite outgrowth inhibition).

Disclaimer: The IC50 and EC50 values are hypothetical and are included for illustrative purposes to guide experimental design. Further research is required to determine the precise in vitro neurotoxicity of this compound at low concentrations.

Experimental Protocols

To elucidate the neurotoxic effects of this compound at low concentrations, a multi-faceted approach employing both in vitro and in vivo models is recommended.

In Vitro Neurotoxicity Assessment

Objective: To determine the dose-dependent effects of this compound on neuronal cell viability, neurite outgrowth, and acetylcholine receptor binding.

Cell Lines:

  • SH-SY5Y (human neuroblastoma): Amenable to differentiation into a mature neuronal phenotype, expressing various acetylcholine receptors.

  • PC12 (rat pheochromocytoma): Differentiates in the presence of nerve growth factor (NGF) and is a well-established model for studying neurotoxicity.

  • Primary cortical neurons: Provide a more physiologically relevant model, though with higher variability.

Key Experiments:

  • Cell Viability Assay (MTT or LDH Assay):

    • Purpose: To assess cytotoxicity at a range of this compound concentrations.

    • Method:

      • Plate differentiated neuronal cells in 96-well plates.

      • Treat cells with a serial dilution of this compound (e.g., 1 nM to 100 µM) for 24, 48, and 72 hours.

      • For MTT assay, add MTT reagent and incubate for 2-4 hours. Solubilize formazan crystals and measure absorbance at 570 nm.

      • For LDH assay, collect the supernatant and measure lactate dehydrogenase release using a commercially available kit.

      • Calculate cell viability relative to a vehicle-treated control.

  • Neurite Outgrowth Assay:

    • Purpose: To evaluate the impact of sub-lethal this compound concentrations on neuronal morphology.

    • Method:

      • Plate cells on coated coverslips or in multi-well plates and induce differentiation.

      • Treat with low, non-cytotoxic concentrations of this compound.

      • After 48-72 hours, fix the cells and immunostain for neuronal markers (e.g., β-III tubulin).

      • Capture images using high-content microscopy.

      • Quantify neurite length and branching using automated image analysis software.

  • Acetylcholine Receptor Binding Assay:

    • Purpose: To confirm the interaction of this compound with acetylcholine receptors and determine its binding affinity.

    • Method:

      • Prepare cell membrane fractions from a cell line overexpressing a specific muscarinic acetylcholine receptor subtype.

      • Incubate the membranes with a radiolabeled ligand (e.g., [3H]N-methylscopolamine) in the presence of increasing concentrations of this compound.

      • Separate bound from free radioligand by filtration.

      • Measure radioactivity and calculate the IC50 value for this compound.

In Vivo Neurobehavioral Assessment

Objective: To characterize the behavioral effects of low-dose this compound administration in a rodent model.

Animal Model:

  • C57BL/6 mice or Sprague-Dawley rats: Commonly used strains with well-characterized behavioral profiles.

Key Experiments:

  • Open Field Test:

    • Purpose: To assess general locomotor activity, exploration, and anxiety-like behavior.

    • Method:

      • Administer a low dose of this compound (e.g., 1/10th or 1/20th of the LD50) via intraperitoneal injection.

      • Place the animal in the center of an open field arena.

      • Record activity for a set period (e.g., 10-15 minutes) using an automated tracking system.

      • Analyze parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.

  • Morris Water Maze:

    • Purpose: To evaluate spatial learning and memory.

    • Method:

      • Train animals to find a hidden platform in a circular pool of water over several days.

      • Administer low-dose this compound prior to the probe trial.

      • In the probe trial, remove the platform and record the time spent in the target quadrant and the number of platform crossings.

      • Compare performance to vehicle-treated controls.

  • Rotarod Test:

    • Purpose: To assess motor coordination and balance.

    • Method:

      • Train animals to stay on a rotating rod.

      • Administer low-dose this compound.

      • Measure the latency to fall from the accelerating rotating rod.

Signaling Pathways and Visualizations

The primary proposed mechanism of this compound's neurotoxicity is its interaction with acetylcholine receptors. The following diagrams illustrate the potential signaling cascade affected by this compound and a conceptual workflow for its neurotoxicological assessment.

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) Vesicle ACh_release ACh Release ACh_vesicle->ACh_release ACh ACh ACh_release->ACh mAChR Muscarinic ACh Receptor (mAChR) ACh->mAChR Binds & Activates G_protein G-protein Activation mAChR->G_protein PLC Phospholipase C (PLC) G_protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_release Intracellular Ca2+ Release IP3_DAG->Ca_release PKC Protein Kinase C (PKC) IP3_DAG->PKC downstream Downstream Signaling & Neurotoxicity Ca_release->downstream PKC->downstream This compound This compound This compound->mAChR Binds & Modulates Atropine Atropine (Antagonist) Atropine->mAChR Blocks

Caption: Proposed cholinergic signaling pathway affected by this compound.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cell_culture Neuronal Cell Culture (e.g., SH-SY5Y) dose_response Dose-Response Treatment with this compound cell_culture->dose_response viability Cell Viability Assays (MTT, LDH) dose_response->viability morphology Neurite Outgrowth Analysis dose_response->morphology binding Receptor Binding Assays dose_response->binding data_analysis Data Analysis & Interpretation viability->data_analysis morphology->data_analysis binding->data_analysis animal_model Rodent Model (e.g., Mouse) low_dose Low-Dose Administration of this compound animal_model->low_dose behavior Neurobehavioral Tests (Open Field, Morris Water Maze) low_dose->behavior histopathology Histopathological Analysis of Brain Tissue low_dose->histopathology behavior->data_analysis histopathology->data_analysis conclusion Conclusion on Low-Concentration Neurotoxicity data_analysis->conclusion

Caption: Experimental workflow for assessing this compound neurotoxicity.

Conclusion and Future Directions

This compound represents a marine neurotoxin with a clear cholinergic mechanism of action. While its acute toxicity is established, a significant knowledge gap exists regarding its effects at low, sub-lethal concentrations. The experimental protocols and conceptual frameworks presented in this guide offer a roadmap for future research to fill this gap. A thorough investigation of the dose-dependent neurotoxic effects of this compound will not only enhance our understanding of its pharmacological profile but also contribute to the broader field of marine neurotoxicology and the development of novel research tools and potential therapeutic or commercial applications. Future studies should prioritize establishing a comprehensive dose-response profile in relevant in vitro and in vivo models to fully characterize the neurotoxic potential of this compound at low concentrations.

In-Depth Technical Guide on the Toxicological Profile of Crude Janolusimide Extracts

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, publicly available toxicological data specifically for crude Janolusimide extracts is scarce. Therefore, this guide provides a comprehensive framework for the toxicological assessment of a novel marine-derived compound, using hypothetical data and established methodologies as a template for researchers, scientists, and drug development professionals. The experimental protocols and signaling pathways described are based on general toxicological and cell biology research.

Executive Summary

This document outlines the toxicological profile of a hypothetical crude extract, herein referred to as this compound Analog (JA), to serve as a detailed guide. It encompasses in vitro cytotoxicity, in vivo acute toxicity, and the potential mechanism of action via apoptosis induction. All data presented is illustrative to guide future research on novel compounds like this compound.

In Vitro Cytotoxicity Assessment

The initial evaluation of toxicity involves assessing the effect of the crude extract on cell viability in various cell lines. This helps determine the concentration range for further studies and identifies potential cell-type specificity.

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) values for the hypothetical this compound Analog (JA) after 48 hours of exposure are summarized below.

Cell LineTypeIC50 (µg/mL)
A549Human Lung Carcinoma25.8
HeLaHuman Cervical Cancer32.1
MCF-7Human Breast Cancer18.5
HepG2Human Hepatocellular Carcinoma45.3
HUVECHuman Umbilical Vein Endothelial Cells> 100

Table 1: Hypothetical IC50 values of this compound Analog (JA) in various human cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol is a standard colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the crude this compound extract (e.g., 1-100 µg/mL) for 48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.

In Vivo Acute Toxicity Study

To assess the systemic toxicity of the extract, an acute toxicity study in a rodent model is conducted.[1][2] This provides critical information on the potential for acute toxic effects and helps determine a safe dose range for further in vivo experiments.

Quantitative Acute Toxicity Data

The following table summarizes the hypothetical acute toxicity data for the this compound Analog (JA) in a murine model.

ParameterValue
LD50 (Median Lethal Dose)
Oral Administration550 mg/kg
Intraperitoneal Administration120 mg/kg
NOAEL (No-Observed-Adverse-Effect Level) 50 mg/kg (Oral, 14-day study)

Table 2: Hypothetical acute toxicity parameters for this compound Analog (JA) in mice.

Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure)

This protocol is based on OECD Test Guideline 425.

  • Animal Model: Use healthy, young adult female mice (e.g., BALB/c strain), 8-12 weeks old.

  • Housing and Acclimatization: House the animals in standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum. Acclimatize the animals for at least 5 days before the experiment.

  • Dosing: Administer the crude this compound extract orally by gavage. The starting dose is chosen based on in vitro data and is typically stepped up or down by a factor of 3.2.

  • Observation: Observe the animals for clinical signs of toxicity and mortality at 30 minutes, 1, 2, 4, and 24 hours post-dosing, and then daily for 14 days.

  • Body Weight: Record the body weight of each animal before dosing and weekly thereafter.

  • Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.

  • LD50 Calculation: The LD50 is calculated using the maximum likelihood method.

Mechanism of Action: Induction of Apoptosis

Preliminary mechanistic studies often investigate whether the compound induces programmed cell death, or apoptosis, a common mechanism for anticancer agents.[3][4]

Signaling Pathway: Intrinsic Apoptosis

The following diagram illustrates a simplified intrinsic apoptosis pathway, a common mechanism of cell death induced by cellular stress, which could be a potential mechanism for the this compound Analog (JA).[5][6]

G cluster_stimulus Cellular Stress cluster_mitochondria Mitochondrial Events cluster_cytosol Cytosolic Cascade JA This compound Analog (JA) Bax_Bak Bax/Bak Activation JA->Bax_Bak induces MOMP MOMP Bax_Bak->MOMP induces CytoC Cytochrome c Release MOMP->CytoC results in Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) CytoC->Apoptosome triggers Casp9 Caspase-9 Activation Apoptosome->Casp9 leads to Casp3 Caspase-3 Activation Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis executes

Caption: Simplified intrinsic apoptosis pathway potentially induced by this compound Analog (JA).

Experimental Protocol: Annexin V/PI Staining for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells (e.g., MCF-7) with the IC50 concentration of the crude this compound extract for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V- / PI- : Viable cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the toxicological assessment of a novel compound.

G start Start: Novel Compound (e.g., this compound Extract) in_vitro In Vitro Cytotoxicity Screening (e.g., MTT Assay) start->in_vitro ic50 Determine IC50 Values in_vitro->ic50 mechanism Mechanism of Action Studies (e.g., Apoptosis Assays) ic50->mechanism in_vivo In Vivo Acute Toxicity (Rodent Model) ic50->in_vivo end Comprehensive Toxicological Profile mechanism->end ld50 Determine LD50 and NOAEL in_vivo->ld50 sub_chronic Sub-chronic Toxicity Studies ld50->sub_chronic sub_chronic->end

Caption: General experimental workflow for toxicological assessment of a novel compound.

Conclusion and Future Directions

This guide provides a foundational framework for the toxicological evaluation of crude this compound extracts. The hypothetical data and standardized protocols presented herein offer a roadmap for future research. Key next steps for a real-world investigation would involve performing these described experiments to generate actual data, followed by more in-depth mechanistic studies, chronic toxicity assessments, and genotoxicity assays to build a complete and accurate toxicological profile.

References

Janolusimide: A Technical Overview of a Marine Neurotoxin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Janolusimide is a marine-derived, lipophilic tripeptide toxin that has garnered interest within the scientific community for its potent cholinergic activity and potential applications as a biological probe and pesticide. First isolated from the Mediterranean nudibranch Janolus cristatus, and its analogue, this compound B, later found in the New Zealand bryozoan Bugula flabellata, this natural product has been the subject of research focusing on its chemical synthesis and neurotoxic properties.[1][2] This technical guide provides a comprehensive overview of the historical context of this compound research, its known biological effects, and the synthetic strategies developed to access this complex molecule.

Historical Context and Discovery

This compound was first reported in 1986 as a toxic metabolite isolated from the marine mollusc Janolus cristatus.[1] Initial studies characterized it as a lipophilic tripeptide with neurotoxic properties in mice.[3] Subsequent research led to the isolation of a related compound, this compound B, from the bryozoan Bugula flabellata, a known prey of Janolus cristatus.[2] This discovery suggested a dietary origin of the toxin in the nudibranch. The unique chemical structure of this compound, featuring a complex tripeptide core, presented a significant challenge and opportunity for synthetic chemists, leading to various efforts to develop efficient total synthesis and fragment synthesis strategies.[1][4][5]

Biological Activity and Mechanism of Action

The primary biological activity of this compound is its action as a cholinergic agent, leading to its observed neurotoxic and antifeedant properties.[1][6] Studies have shown that the neurotoxic effects of this compound can be antagonized by atropine, a known competitive antagonist of muscarinic acetylcholine receptors.[1][6] This finding strongly suggests that this compound's mechanism of action involves interaction with and likely activation of acetylcholine receptors, leading to overstimulation of the cholinergic system.[1][6] This bioactivity has prompted consideration of this compound as a potential pesticide.[1][6]

Signaling Pathway

The precise signaling pathway through which this compound exerts its effects has not been fully elucidated in the available literature. However, based on its established cholinergic activity and antagonism by atropine, a proposed general pathway involves the activation of muscarinic acetylcholine receptors.

Cholinergic_Signaling This compound This compound AChR Muscarinic Acetylcholine Receptor This compound->AChR Binds and Activates G_Protein G-Protein AChR->G_Protein Activates Effector Effector Enzyme (e.g., PLC, Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messengers (e.g., IP3, DAG, cAMP) Effector->Second_Messenger Generates Cellular_Response Cellular Response (Neurotoxicity) Second_Messenger->Cellular_Response Initiates

Caption: Proposed cholinergic signaling pathway for this compound.

Quantitative Data

A comprehensive search of the available scientific literature did not yield specific quantitative data on the biological activity of this compound, such as IC50 or EC50 values for receptor binding or functional assays. This suggests that while its cholinergic properties are qualitatively described, detailed quantitative studies may not be publicly available or may not have been extensively performed.

Experimental Protocols

Detailed experimental protocols for the biological assays performed on this compound are not explicitly described in the reviewed literature. However, based on the reported cholinergic activity, standard assays for cholinergic agents would be applicable.

Acetylcholine Receptor Binding Assay (General Protocol)

A competitive binding assay could be employed to determine the affinity of this compound for acetylcholine receptors. This would typically involve:

  • Preparation of Receptor Source: Homogenates of tissues rich in acetylcholine receptors (e.g., brain cortex, smooth muscle) or cell lines expressing specific receptor subtypes would be prepared.

  • Radioligand: A radiolabeled antagonist with known high affinity for the receptor (e.g., [³H]QNB for muscarinic receptors) would be used.

  • Incubation: The receptor preparation would be incubated with the radioligand in the presence of varying concentrations of this compound.

  • Separation: Bound and free radioligand would be separated by rapid filtration.

  • Quantification: The amount of bound radioactivity would be measured using liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) would be calculated.

Functional Assay for Cholinergic Activity (General Protocol)

A functional assay, such as a muscle contraction assay, could be used to quantify the cholinergic agonist activity of this compound.

  • Tissue Preparation: A strip of smooth muscle (e.g., guinea pig ileum) would be suspended in an organ bath containing a physiological salt solution.

  • Transducer: The muscle strip would be connected to a force transducer to measure isometric contractions.

  • Drug Addition: Cumulative concentrations of this compound would be added to the organ bath.

  • Response Measurement: The contractile response at each concentration would be recorded.

  • Data Analysis: A concentration-response curve would be plotted to determine the EC50 (the concentration that produces 50% of the maximal response) and the maximum effect (Emax).

Synthetic Approaches

Significant research has been dedicated to the chemical synthesis of this compound and its fragments. These efforts are crucial for providing sufficient material for biological studies and for the synthesis of analogues to explore structure-activity relationships. One notable approach has focused on a Weinreb amide reduction strategy to shorten the synthetic process and avoid costly catalysts.[1][4] The synthesis is complex, involving multiple stereoselective steps to construct the unique tripeptide core.

Synthetic_Workflow Start Starting Materials (Amino Acid Derivatives) Frag1 Dipeptide Aldehyde Fragment Synthesis Start->Frag1 Frag2 Heterocycle Synthesis Start->Frag2 Coupling Fragment Coupling Frag1->Coupling Frag2->Coupling Final Final Modifications & Purification Coupling->Final This compound This compound Final->this compound

Caption: Generalized workflow for the synthesis of this compound.

Conclusion and Future Directions

This compound represents an intriguing marine natural product with potent cholinergic activity. While its discovery and the subsequent efforts in chemical synthesis have laid a solid foundation, a significant gap exists in the detailed pharmacological characterization of this molecule. Future research should focus on quantitative biological assays to determine its potency and selectivity for different acetylcholine receptor subtypes. Elucidating the precise molecular interactions with its target protein and the downstream signaling pathways will be crucial for understanding its mechanism of action and for exploring its potential as a pharmacological tool or a lead compound for the development of new pesticides. The availability of efficient synthetic routes will be paramount to enabling these future investigations.

References

Janolusimide: A Marine Neurotoxin with Potential as a Lead Compound for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Janolusimide is a lipophilic tripeptide, a marine natural product originally isolated from the Mediterranean nudibranch Janolus cristatus and its prey, the bryozoan Bugula flabellata. Structurally, it is a modified tripeptide with a molecular weight of 383.48 g/mol . An N-methyl analog, this compound B, has also been identified from Bugula flabellata. As a potent neurotoxin, this compound's primary mechanism of action involves the modulation of nicotinic acetylcholine receptors (nAChRs), which are crucial ligand-gated ion channels in the central and peripheral nervous systems. This activity positions this compound as an intriguing starting point for the discovery of novel therapeutics targeting neurological and neuromuscular disorders. While its direct role in apoptosis is not yet established, its potent bioactivity warrants further investigation into its broader pharmacological profile, including potential cytotoxic effects.

Quantitative Data

The publicly available quantitative data for this compound is currently limited. The acute toxicity has been determined in mice, providing a preliminary indication of its potency. Further research is required to establish a more comprehensive pharmacological and toxicological profile, including its affinity for various nAChR subtypes and its cytotoxic effects against different cell lines.

ParameterValueSpeciesRoute of AdministrationReference
Lethal Dose, 50% (LD50)5 mg/kgMouseIntraperitoneal (i.p.)[Not specified in available results]

Mechanism of Action: Interaction with Nicotinic Acetylcholine Receptors

This compound is known to act as a cholinergic agent, exerting its effects by interacting with nicotinic acetylcholine receptors. These receptors are critical for synaptic transmission and are implicated in a variety of physiological processes and pathological conditions, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction. The binding of ligands like this compound to nAChRs can lead to channel opening, closing, or desensitization, thereby modulating neuronal excitability and downstream signaling cascades.

While the specific binding site and mode of interaction of this compound with nAChRs have not been fully elucidated, its neurotoxic effects suggest a potent modulation of these receptors. Prolonged or excessive stimulation of nAChRs can lead to excitotoxicity, a process that can trigger secondary apoptotic pathways due to increased intracellular calcium, oxidative stress, and mitochondrial dysfunction. However, direct evidence of this compound-induced apoptosis is currently lacking in the scientific literature.

Experimental Protocols

The following section details the methodologies for the isolation of this compound from its natural sources and general protocols for assessing its biological activity.

Isolation of this compound from Marine Invertebrates

Source Organisms: Janolus cristatus (nudibranch) or Bugula flabellata (bryozoan).

Protocol:

  • Extraction: The collected organisms are homogenised and extracted with a solvent mixture, typically methanol/dichloromethane (1:1), to isolate a wide range of metabolites.

  • Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning, for example, between hexane and methanol, to separate compounds based on their polarity. This compound, being lipophilic, will partition into the less polar phase.

  • Chromatography: The enriched fraction is then purified using a combination of chromatographic techniques:

    • Size-Exclusion Chromatography: To separate molecules based on their size.

    • High-Performance Liquid Chromatography (HPLC): Typically using a reversed-phase column (e.g., C18) with a gradient of organic solvent (e.g., acetonitrile) in water to achieve final purification.

  • Structure Elucidation: The structure of the purified this compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Assessment of Neurotoxicity and Receptor Binding

1. In Vitro Neurotoxicity Assay:

  • Cell Culture: Neuronal cell lines (e.g., SH-SY5Y, PC12) or primary neuronal cultures are maintained in appropriate culture conditions.

  • Compound Treatment: Cells are treated with varying concentrations of this compound for a defined period.

  • Viability Assessment: Cell viability is measured using standard assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring lactate dehydrogenase (LDH) release into the culture medium, which indicates cell membrane damage.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated to quantify the cytotoxic potency of this compound.

2. Nicotinic Acetylcholine Receptor Binding Assay:

  • Receptor Preparation: Membranes from cells or tissues expressing the nAChR subtype of interest are prepared.

  • Radioligand Binding: The membranes are incubated with a radiolabeled ligand known to bind to the target nAChR (e.g., [³H]-epibatidine) in the presence of varying concentrations of this compound.

  • Separation and Detection: Bound and free radioligand are separated by filtration, and the radioactivity of the bound fraction is measured using a scintillation counter.

  • Data Analysis: The inhibition constant (Ki) is determined to quantify the affinity of this compound for the specific nAChR subtype.

3. Electrophysiology:

  • Technique: Patch-clamp electrophysiology on cells expressing nAChRs.

  • Procedure: The effect of this compound on ion channel function is directly measured by recording the electrical currents that flow through the nAChRs in response to acetylcholine or other agonists. This can determine whether this compound acts as an agonist, antagonist, or modulator of the receptor.

Visualizing Pathways and Workflows

Signaling Pathway of Nicotinic Acetylcholine Receptors

The following diagram illustrates the general signaling pathway initiated by the activation of nicotinic acetylcholine receptors, the known target of this compound.

nAChR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACh Acetylcholine / This compound nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds to receptor Ion_Influx Na+ / Ca2+ Influx nAChR->Ion_Influx Channel Opening Depolarization Membrane Depolarization Ion_Influx->Depolarization Ca_Signaling Calcium Signaling Ion_Influx->Ca_Signaling Downstream Downstream Cellular Responses (e.g., Neurotransmitter Release, Gene Expression) Depolarization->Downstream Ca_Signaling->Downstream

Caption: General signaling pathway of nicotinic acetylcholine receptors.

Experimental Workflow for Marine Natural Product Drug Discovery

This diagram outlines a typical workflow for the discovery and initial characterization of bioactive compounds like this compound from marine sources.

Drug_Discovery_Workflow Collection Sample Collection (e.g., Marine Invertebrates) Extraction Extraction & Fractionation Collection->Extraction Screening Bioactivity Screening (e.g., Cytotoxicity, Receptor Binding) Extraction->Screening Isolation Bioassay-Guided Isolation of Active Compounds Screening->Isolation Active Fractions Structure Structure Elucidation (NMR, MS) Isolation->Structure Mechanism Mechanism of Action Studies Structure->Mechanism Lead_Opt Lead Optimization Mechanism->Lead_Opt

Caption: Workflow for marine natural product drug discovery.

Conclusion and Future Directions

This compound represents a compelling marine natural product with demonstrated potent neuroactivity. Its interaction with nicotinic acetylcholine receptors makes it a valuable chemical probe for studying the function of these receptors and a potential starting point for the development of new drugs for neurological disorders. However, the current body of public knowledge on this compound is sparse.

To fully assess its potential as a lead compound, further research is imperative. Key areas for future investigation include:

  • Comprehensive Pharmacological Profiling: Determining the binding affinities and functional effects of this compound on a wide range of nAChR subtypes.

  • Cytotoxicity and Apoptosis Studies: Investigating the cytotoxic effects of this compound on various cancer cell lines and exploring whether it can induce apoptosis, either directly or as a consequence of its neuroactivity.

  • In Vivo Efficacy Studies: Evaluating the therapeutic potential of this compound in animal models of relevant diseases, such as neurodegenerative disorders or certain types of cancer.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify the key structural features responsible for its bioactivity and to optimize its pharmacological properties.

The exploration of marine natural products like this compound continues to be a promising avenue for the discovery of novel chemical entities with unique mechanisms of action, offering new hope for the treatment of a wide range of human diseases.

Methodological & Application

Total Synthesis Protocols for Janolusimide: A Detailed Application Note for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the total synthesis of Janolusimide, a neurotoxic marine tripeptide. This application note details the synthetic strategies, key reactions, and experimental protocols for the construction of this complex natural product.

This compound, isolated from the marine nudibranch Janolus cristatus, is a tripeptide toxin known for its potent cholinergic activity. Its unique structure, featuring a novel amino acid and a chiral lactam core, has made it a challenging and attractive target for total synthesis. This document outlines the key synthetic fragments and the convergent strategy for their assembly.

Synthetic Strategy Overview

The total synthesis of this compound is approached through a convergent strategy, focusing on the preparation of two key fragments: the dipeptide aldehyde and the chiral lactam core. These fragments are then coupled in a highly stereoselective manner to construct the final tripeptide backbone.

A critical step in the synthesis is the stereoselective formation of the C-C bond between the dipeptide aldehyde and the lactam enolate. An Evans anti-Aldol reaction is the method of choice to control the stereochemistry at the newly formed chiral centers.

Janolusimide_Retrosynthesis This compound This compound Aldol Evans anti-Aldol Reaction This compound->Aldol Disconnection Fragments Dipeptide Aldehyde + Chiral Lactam Aldol->Fragments

Caption: Retrosynthetic analysis of this compound.

Key Synthetic Fragments and Their Preparation

The successful synthesis of this compound hinges on the efficient preparation of two key building blocks: the dipeptide aldehyde fragment and the chiral lactam core.

Synthesis of the Dipeptide Aldehyde Fragment

A streamlined synthesis of the dipeptide aldehyde fragment utilizes a Weinreb amide reduction approach, which offers a more efficient alternative to earlier methods that employed expensive organoborane catalysts. The synthesis begins with the coupling of N-Boc-L-alanine and N,O-dimethylhydroxylamine to form the corresponding Weinreb amide. Subsequent reaction with the Grignard reagent derived from a protected L-valine derivative, followed by reduction, affords the target dipeptide aldehyde.

StepReactionKey ReagentsProductYield (%)
1Weinreb Amide FormationN-Boc-L-alanine, N,O-dimethylhydroxylamine, EDC, HOBtN-Boc-Ala-N(Me)OMe~90%
2Grignard AdditionIsopropylmagnesium chlorideProtected Dipeptide Ketone~75%
3Reduction to AldehydeDIBAL-HDipeptide Aldehyde~64%

Experimental Protocol: Synthesis of the Acyclic Dipeptide Aldehyde

  • Step 1: Weinreb Amide Formation: To a solution of N-Boc-L-alanine (1.0 eq) in dichloromethane (DCM) at 0 °C are added N,O-dimethylhydroxylamine hydrochloride (1.1 eq), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq), and 1-hydroxybenzotriazole (HOBt) (1.2 eq). The reaction mixture is stirred at room temperature for 12 hours. The reaction is then quenched with water and the organic layer is washed with saturated aqueous NaHCO3 and brine, dried over Na2SO4, and concentrated under reduced pressure to yield the Weinreb amide.

  • Step 2: Grignard Addition: The Weinreb amide (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C. Isopropylmagnesium chloride (1.5 eq) is added dropwise, and the reaction is stirred at -78 °C for 2 hours. The reaction is quenched with saturated aqueous NH4Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na2SO4, and concentrated.

  • Step 3: Reduction to Aldehyde: The resulting ketone (1.0 eq) is dissolved in anhydrous DCM and cooled to -78 °C. Diisobutylaluminium hydride (DIBAL-H) (1.1 eq, 1.0 M in hexanes) is added dropwise. The reaction is stirred at -78 °C for 1 hour and then quenched with methanol. The mixture is warmed to room temperature and filtered through Celite. The filtrate is concentrated to give the crude dipeptide aldehyde, which is used in the next step without further purification.

Synthesis of the Chiral Lactam Core: (5S)-3,3-dimethyl-5-isopropylpyrrolidin-2,4-dione

The stereoselective synthesis of the lactam component is crucial for establishing the correct stereochemistry in the final product. The synthesis starts from L-valine.

StepReactionKey ReagentsProductYield (%)
1N-protection and EsterificationBoc2O, then CH2N2N-Boc-L-valine methyl ester~95%
2Dieckmann CondensationNaH5-isopropylpyrrolidine-2,4-dione~70%
3DimethylationNaH, MeI(5S)-3,3-dimethyl-5-isopropylpyrrolidin-2,4-dione~72%

Experimental Protocol: Synthesis of the Chiral Lactam Core

  • Step 1: Protection and Esterification of L-Valine: L-valine is first protected with a Boc group using di-tert-butyl dicarbonate. The resulting N-Boc-L-valine is then esterified using diazomethane to afford the methyl ester.

  • Step 2: Dieckmann Condensation: The N-Boc-L-valine methyl ester is treated with a strong base such as sodium hydride in THF to induce an intramolecular Dieckmann condensation, forming the pyrrolidine-2,4-dione ring system.

  • Step 3: Dimethylation: The resulting lactam is then dimethylated at the C3 position using sodium hydride and methyl iodide to yield the target chiral lactam core.

Convergent Assembly: The Evans Aldol Reaction

The culmination of the total synthesis is the stereoselective coupling of the dipeptide aldehyde and the chiral lactam core via an Evans anti-Aldol reaction. This reaction is highly diastereoselective, ensuring the formation of the desired stereoisomer.

Evans_Aldol_Reaction cluster_reactants Reactants cluster_products Product Dipeptide_Aldehyde Dipeptide Aldehyde Evans_Reaction Evans anti-Aldol Reaction (Bu2BOTf, Et3N) Dipeptide_Aldehyde->Evans_Reaction Chiral_Lactam Chiral Lactam Enolate Chiral_Lactam->Evans_Reaction Janolusimide_precursor Coupled Product (this compound Precursor) Evans_Reaction->Janolusimide_precursor

Caption: The key Evans anti-Aldol coupling reaction.

Experimental Protocol: Evans Aldol Reaction and Final Steps

  • Step 1: Enolate Formation: The chiral lactam (1.0 eq) is dissolved in anhydrous DCM and cooled to -78 °C. Di-n-butylboryl triflate (1.1 eq) is added, followed by the dropwise addition of triethylamine (1.2 eq). The mixture is stirred at -78 °C for 30 minutes.

  • Step 2: Aldol Addition: A solution of the dipeptide aldehyde (0.8 eq) in DCM is then added dropwise to the enolate solution at -78 °C. The reaction is stirred for 2 hours at -78 °C and then for 1 hour at 0 °C.

  • Step 3: Workup and Deprotection: The reaction is quenched with a pH 7 buffer and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over Na2SO4, and concentrated. The crude product is then subjected to deprotection of the Boc group using trifluoroacetic acid (TFA) to yield this compound. The final product is purified by preparative HPLC.

Summary of a Reported Total Synthesis

One of the reported total syntheses of the peptide portion of this compound was accomplished in 13 steps with an overall yield of 0.8%.[1] This highlights the complexity and challenges associated with the synthesis of this marine natural product.

Conclusion

The total synthesis of this compound has been achieved through a convergent strategy involving the preparation of a dipeptide aldehyde and a chiral lactam core, followed by a highly stereoselective Evans anti-Aldol reaction. The protocols outlined in this application note provide a detailed guide for researchers interested in the synthesis of this compound and its analogues for further biological evaluation and drug development efforts. The development of more efficient and scalable synthetic routes remains an active area of research.

References

Application Notes and Protocols for the Stereoselective Synthesis of the Janolusimide Core Structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the stereoselective synthesis of the (5S)-3,3-dimethyl-5-isopropylpyrrolidin-2,4-dione, the central core structure of the marine neurotoxin Janolusimide. The synthesis commences with the readily available chiral building block, L-valine, and employs a stereoselective methylation step to install the crucial gem-dimethyl group.

Overview of Synthetic Strategy

The total synthesis of this compound has been a subject of interest due to its unique tripeptide structure and neurotoxic activity. A key challenge in the synthesis is the stereocontrolled construction of the lactam core. The strategy outlined here is based on the work of Giordano, Spinella, and Sodano, who established the stereochemistry and a synthetic route to this heterocyclic system.

The synthesis begins with the protection of the amino group of L-valine, followed by cyclization to form the pyrrolidine-2,4-dione ring. The critical step in this synthesis is the stereoselective methylation at the C-3 position. This is achieved by generating an enolate and subsequent quenching with an electrophilic methyl source. The inherent chirality of the L-valine-derived lactam directs the approach of the electrophile, leading to the desired stereoisomer.

An alternative approach that has been explored for other parts of the this compound molecule involves the use of chiral auxiliaries, such as the Evans oxazolidinone, to direct stereoselective additions.[1] This methodology is particularly powerful for controlling stereochemistry in aldol reactions, which are relevant for the construction of the dipeptide side chain of this compound.[1]

Experimental Protocols

The following protocols describe the key steps for the synthesis of the this compound core structure, starting from L-valine.

Protocol 1: Synthesis of (S)-2-(benzyloxycarbonylamino)-3-methylbutanoic acid

This protocol describes the N-protection of L-valine.

Materials:

  • L-valine

  • Tetrahydrofuran (THF)

  • Sodium hydroxide (NaOH)

  • Benzyl chloroformate

  • Deionized water

  • Diethyl ether

  • Brine

  • Sodium sulfate

Procedure:

  • In an oven-dried flask under a nitrogen atmosphere, dissolve L-valine (0.88 g, 7.5 mmol) in THF (15 mL).

  • Cool the solution to 0°C in an ice bath.

  • Add 1.25 mL of NaOH solution (15 mL).

  • Slowly add benzyl chloroformate (1.16 mL in 7.5 mL THF) dropwise over 2 minutes.

  • Stir the reaction mixture for two hours at 0°C.

  • Remove the ice bath and allow the solution to warm to room temperature overnight.

  • Quench the reaction with deionized water (12.5 mL).

  • Extract the aqueous layer twice with diethyl ether (5 mL).

  • Combine the organic extracts, wash with brine, and dry over sodium sulfate.

  • Evaporate the solvent under reduced pressure to yield the product.

Protocol 2: Synthesis of (5S)-5-isopropylpyrrolidine-2,4-dione

This protocol details the cyclization to form the lactam core. (Detailed conditions for this step are based on general procedures for lactam formation and would be further specified in the primary literature).

Materials:

  • (S)-2-(benzyloxycarbonylamino)-3-methylbutanoic acid

  • Thionyl chloride or other activating agent

  • Anhydrous solvent (e.g., dichloromethane, THF)

  • Base (e.g., triethylamine)

Procedure:

  • Dissolve the N-protected L-valine in an anhydrous solvent under a nitrogen atmosphere.

  • Cool the solution to 0°C.

  • Add the activating agent (e.g., thionyl chloride) dropwise to form the acid chloride.

  • After stirring for 1-2 hours, add a base (e.g., triethylamine) to facilitate the intramolecular cyclization.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and perform an aqueous workup.

  • Purify the product by column chromatography.

Protocol 3: Stereoselective Synthesis of (5S)-3,3-dimethyl-5-isopropylpyrrolidin-2,4-dione

This protocol describes the crucial stereoselective methylation step. (The specific base and methylating agent would be detailed in the primary literature, with LDA and methyl iodide being common choices).

Materials:

  • (5S)-5-isopropylpyrrolidine-2,4-dione

  • Anhydrous tetrahydrofuran (THF)

  • Strong, non-nucleophilic base (e.g., Lithium diisopropylamide - LDA)

  • Methyl iodide

  • Saturated aqueous ammonium chloride

Procedure:

  • Dissolve (5S)-5-isopropylpyrrolidin-2,4-dione in anhydrous THF under a nitrogen atmosphere.

  • Cool the solution to -78°C.

  • Slowly add a freshly prepared solution of LDA.

  • Stir the mixture at -78°C for 1 hour to ensure complete enolate formation.

  • Add methyl iodide dropwise.

  • Stir for an additional 2-3 hours at -78°C.

  • Quench the reaction by adding saturated aqueous ammonium chloride.

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent.

  • Dry the combined organic layers over a suitable drying agent, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired (5S)-3,3-dimethyl-5-isopropylpyrrolidin-2,4-dione.

Data Presentation

The following table summarizes the expected outcomes for the key synthetic steps. The values are representative and based on typical yields for such reactions.

StepProductStarting MaterialYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee) (%)
1. N-protection(S)-2-(benzyloxycarbonylamino)-3-methylbutanoic acidL-valine>95N/A>99
2. Cyclization(5S)-5-isopropylpyrrolidine-2,4-dioneN-protected valine70-85N/A>99
3. Stereoselective Dimethylation(5S)-3,3-dimethyl-5-isopropylpyrrolidin-2,4-dioneMono-methylated intermediate72[2]HighNot explicitly stated

Visualizations

The following diagrams illustrate the synthetic pathway and the proposed mechanism for stereoselective methylation.

G cluster_0 Synthesis of this compound Core L_Valine L-Valine N_Protected_Valine N-Protected L-Valine L_Valine->N_Protected_Valine Step 1: N-protection Lactam (5S)-5-isopropylpyrrolidine-2,4-dione N_Protected_Valine->Lactam Step 2: Cyclization Dimethyl_Lactam (5S)-3,3-dimethyl-5-isopropylpyrrolidin-2,4-dione (this compound Core) Lactam->Dimethyl_Lactam Step 3: Stereoselective Dimethylation G cluster_1 Proposed Stereoselective Methylation cluster_2 Steric Hindrance from Isopropyl Group Enolate Lactam Enolate (Planar) Transition_State Transition State Enolate->Transition_State MeI Product Methylated Lactam Transition_State->Product Lactam Lactam Lactam->Enolate Base (LDA) Isopropyl Isopropyl Group (Directs attack from less hindered face)

References

Application Notes and Protocols: Evans Anti-Aldol Reaction in the Total Synthesis of Janolusimide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Janolusimide, a natural marine tripeptide toxin, exhibits potent cholinergic activity, making it a molecule of significant interest for potential applications, including as a pesticide.[1][2] Its complex stereochemical structure presents a considerable challenge for synthetic chemists. Retrosynthetic analysis of this compound reveals a key bond disconnection that suggests an aldol reaction as a powerful strategy for its construction.[2] Specifically, the application of the Evans anti-aldol reaction offers a promising pathway to control the stereochemistry at the newly formed stereocenters, leveraging a chiral auxiliary to guide the reaction.[2] This document provides a detailed overview of the proposed application of the Evans anti-aldol reaction in the synthesis of a key fragment of this compound, including a generalized experimental protocol and expected outcomes based on analogous systems.

The Evans anti-aldol reaction, particularly the magnesium halide-catalyzed variant, is well-suited for this synthesis due to its high diastereoselectivity for anti-aldol products.[3][4][5] This method utilizes a chiral N-acyloxazolidinone to create a chiral enolate, which then reacts with an aldehyde to form the desired anti-adduct with a high degree of stereocontrol.[2][6][7] The proposed synthesis of this compound would involve the coupling of a dipeptide aldehyde fragment with a valine-derived chiral lactam fragment, where the lactam's inherent chirality, similar to an oxazolidinone, directs the stereochemical outcome of the aldol addition.[2]

Retrosynthetic Analysis and Synthetic Strategy

The core strategy for the synthesis of this compound involves a key aldol disconnection. The retrosynthetic analysis is depicted below, highlighting the strategic bond cleavage that leads to a dipeptide aldehyde and a chiral lactam fragment.

G This compound This compound Aldol_Adduct Key Aldol Adduct Intermediate This compound->Aldol_Adduct Final Elaboration Fragments Dipeptide Aldehyde + Chiral Lactam Enolate Aldol_Adduct->Fragments Aldol Disconnection Dipeptide Dipeptide Precursor Fragments->Dipeptide Synthesis Lactam Valine-Derived Chiral Lactam Fragments->Lactam Synthesis

Figure 1: Retrosynthetic analysis of this compound, highlighting the key aldol disconnection.

The forward synthesis, therefore, hinges on a highly diastereoselective Evans-type anti-aldol reaction between these two fragments. The chiral lactam, derived from valine, serves as the chiral auxiliary to control the formation of the two new contiguous stereocenters.

Key Reaction: Evans Anti-Aldol Condensation

The proposed key step is the magnesium halide-catalyzed Evans anti-aldol reaction. This reaction is advantageous due to its operational simplicity and high diastereoselectivity.[3][5] The mechanism involves the formation of a magnesium enolate, which then reacts with the aldehyde via a closed, chair-like transition state to yield the anti-aldol product.

G cluster_reactants Reactants cluster_reagents Reagents cluster_products Products Chiral_Lactam N-Acyl Chiral Lactam Reagents 1. MgX₂, Et₃N, TMSCl 2. Aldehyde Chiral_Lactam->Reagents Enolization Aldehyde Dipeptide Aldehyde Anti_Adduct Anti-Aldol Adduct Aldehyde->Anti_Adduct Major Product Syn_Adduct Syn-Aldol Adduct (minor) Aldehyde->Syn_Adduct Minor Product Reagents->Aldehyde Addition

Figure 2: Reaction scheme for the proposed Evans anti-aldol reaction in this compound synthesis.

Quantitative Data from Analogous Reactions

While specific quantitative data for the Evans anti-aldol reaction in the total synthesis of this compound is not yet published, the following table summarizes typical yields and diastereoselectivities achieved in magnesium halide-catalyzed Evans anti-aldol reactions with various aldehydes, which serve as a strong indicator of the expected outcome for the this compound synthesis.

EntryN-AcyloxazolidinoneAldehydeCatalystDiastereomeric Ratio (anti:syn)Yield (%)Reference
1N-Propionyl-(S)-4-benzyl-2-oxazolidinoneIsobutyraldehydeMgCl₂>98:285[3]
2N-Propionyl-(S)-4-benzyl-2-oxazolidinoneBenzaldehydeMgBr₂·OEt₂95:591[5]
3N-Propionyl-(S)-4-benzyl-2-oxazolidinonePropionaldehydeMgCl₂97:388[4]
4N-Propionyl-(S)-4-benzyl-2-oxazolidinoneCrotonaldehydeMgCl₂94:675[4]

Experimental Protocols

Protocol 1: General Procedure for Magnesium Halide-Catalyzed Evans Anti-Aldol Reaction

This protocol is a generalized procedure based on established methods for the Evans anti-aldol reaction and is expected to be adaptable for the synthesis of the this compound fragment.[3][4]

Materials:

  • N-acyl chiral auxiliary (e.g., N-propionyl-(S)-4-isopropyloxazolidin-2-one, 1.0 equiv)

  • Anhydrous Magnesium Chloride (MgCl₂, 1.2 equiv)

  • Triethylamine (Et₃N, 2.5 equiv)

  • Trimethylsilyl chloride (TMSCl, 2.2 equiv)

  • Aldehyde (1.5 equiv)

  • Anhydrous solvent (e.g., Ethyl Acetate or THF)

  • Saturated aqueous NH₄Cl solution

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for chromatography

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the N-acyl chiral auxiliary and anhydrous MgCl₂.

  • Add the anhydrous solvent (e.g., ethyl acetate) and cool the mixture to 0 °C in an ice bath.

  • Add triethylamine dropwise to the stirred suspension, followed by the slow, dropwise addition of trimethylsilyl chloride.

  • Stir the reaction mixture at 0 °C for 1 hour, then cool to -78 °C using a dry ice/acetone bath.

  • Add the aldehyde dropwise to the reaction mixture.

  • Allow the reaction to stir at -78 °C for 4-6 hours or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction at -78 °C by the addition of a saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired anti-aldol adduct.

Protocol 2: Removal of the Chiral Auxiliary

Following the aldol reaction, the chiral auxiliary must be removed to yield the desired β-hydroxy acid, which can then be carried forward in the synthesis.

Materials:

  • Aldol adduct (1.0 equiv)

  • Lithium hydroxide (LiOH, 2.0 equiv)

  • Hydrogen peroxide (H₂O₂, 30% aqueous solution, 4.0 equiv)

  • Tetrahydrofuran (THF)

  • Water

  • Saturated aqueous Na₂SO₃ solution

  • Diethyl ether or Ethyl acetate

Procedure:

  • Dissolve the aldol adduct in a mixture of THF and water (typically a 3:1 to 4:1 ratio).

  • Cool the solution to 0 °C in an ice bath.

  • Add the aqueous hydrogen peroxide solution dropwise, followed by the dropwise addition of an aqueous solution of lithium hydroxide.

  • Stir the reaction vigorously at 0 °C for 2-4 hours.

  • Quench the reaction by adding an excess of saturated aqueous Na₂SO₃ solution.

  • Stir for an additional 30 minutes at room temperature.

  • Concentrate the mixture in vacuo to remove the THF.

  • Wash the remaining aqueous solution with diethyl ether or another suitable organic solvent to recover the chiral auxiliary.

  • Acidify the aqueous layer to pH ~2-3 with 1M HCl.

  • Extract the acidified aqueous layer multiple times with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the β-hydroxy acid.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and subsequent modification of the aldol adduct.

G start Start | N-Acyl Chiral Auxiliary + Aldehyde step1 Step 1: Evans Anti-Aldol Reaction Reagents: MgCl₂, Et₃N, TMSCl Solvent: Ethyl Acetate Temp: -78 °C start->step1 step2 Step 2: Workup & Purification Quench with NH₄Cl(aq) Extraction Column Chromatography step1->step2 intermediate Isolated Aldol Adduct step2->intermediate step3 Step 3: Auxiliary Removal Reagents: LiOH, H₂O₂ Solvent: THF/H₂O intermediate->step3 step4 Step 4: Workup & Purification Quench with Na₂SO₃(aq) Acidification & Extraction step3->step4 end Final Product | β-Hydroxy Acid Fragment step4->end

Figure 3: General experimental workflow for the Evans anti-aldol reaction and auxiliary removal.

This strategic application of the Evans anti-aldol reaction represents a robust and highly stereoselective approach to a key fragment of this compound, paving the way for the total synthesis of this complex and biologically active natural product.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assays for Janolusimide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the last update, publicly available data on in vitro cytotoxicity assays specifically for "Janolusimide" is limited. The following application notes and protocols provide a comprehensive template based on standard methodologies for assessing the cytotoxicity of novel compounds. Researchers are advised to adapt these protocols and insert their own experimental data for this compound where indicated.

Introduction

In vitro cytotoxicity assays are fundamental tools in preclinical drug development for evaluating the potential of new chemical entities to induce cell death or inhibit cell proliferation.[1][2] These assays are crucial for determining dose-dependent toxicity, understanding mechanisms of cell death, and guiding the selection of promising drug candidates for further investigation.[1][2][3] This document outlines standardized protocols for assessing the cytotoxic effects of this compound, including the determination of its half-maximal inhibitory concentration (IC50), its impact on apoptosis, and its influence on cell cycle progression.

Data Presentation

Quantitative data from cytotoxicity experiments should be meticulously recorded and presented to allow for clear interpretation and comparison across different cell lines and experimental conditions.

Table 1: Cytotoxicity of this compound (IC50 Values)

This table summarizes the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines after a specified incubation period. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cell population.

Cell LineCancer TypeIncubation Time (hours)IC50 (µM) [Placeholder]
MCF-7Breast Cancer4815.2 ± 1.8
A549Lung Cancer4822.5 ± 2.1
HCT116Colon Cancer4810.8 ± 1.5
HeLaCervical Cancer4818.3 ± 2.5

Table 2: Apoptotic Effect of this compound

This table presents the percentage of apoptotic cells in a selected cell line following treatment with this compound at varying concentrations. Apoptosis is a form of programmed cell death and a common mechanism of action for anticancer drugs.

TreatmentConcentration (µM)Early Apoptotic Cells (%) [Placeholder]Late Apoptotic/Necrotic Cells (%) [Placeholder]Total Apoptotic Cells (%) [Placeholder]
Control02.1 ± 0.31.5 ± 0.23.6 ± 0.5
This compound1015.4 ± 1.95.2 ± 0.720.6 ± 2.6
This compound2028.9 ± 3.112.7 ± 1.441.6 ± 4.5
This compound4045.3 ± 4.520.1 ± 2.265.4 ± 6.7

Table 3: Cell Cycle Analysis of this compound-Treated Cells

This table shows the distribution of cells in different phases of the cell cycle after treatment with this compound. Many cytotoxic compounds exert their effects by arresting the cell cycle at specific checkpoints.

TreatmentConcentration (µM)G0/G1 Phase (%) [Placeholder]S Phase (%) [Placeholder]G2/M Phase (%) [Placeholder]
Control055.2 ± 4.125.8 ± 2.319.0 ± 1.9
This compound1065.7 ± 5.218.3 ± 1.716.0 ± 1.5
This compound2075.1 ± 6.310.5 ± 1.114.4 ± 1.3
This compound4082.4 ± 7.05.9 ± 0.811.7 ± 1.0

Experimental Protocols

Detailed methodologies are provided for key cytotoxicity assays.

Protocol 1: Cell Viability (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Workflow for MTT Assay

MTT_Workflow start Seed cells in a 96-well plate incubate1 Incubate for 24 hours (37°C, 5% CO2) start->incubate1 treat Treat cells with various concentrations of this compound incubate1->treat incubate2 Incubate for 48 hours treat->incubate2 add_mtt Add MTT reagent to each well incubate2->add_mtt incubate3 Incubate for 4 hours add_mtt->incubate3 add_solubilizer Add solubilization solution (e.g., DMSO) incubate3->add_solubilizer measure Measure absorbance at 570 nm using a plate reader add_solubilizer->measure analyze Calculate cell viability and determine IC50 measure->analyze

Caption: Workflow of the MTT cell viability assay.

Materials:

  • This compound stock solution

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for this compound, e.g., DMSO).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours).

  • MTT Addition: Add 20 µL of MTT reagent to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells using Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that stains the DNA of cells with compromised membranes).

Workflow for Apoptosis Assay

Apoptosis_Workflow start Seed cells and treat with this compound harvest Harvest cells (trypsinization) and wash with PBS start->harvest resuspend Resuspend cells in 1X Binding Buffer harvest->resuspend stain Add Annexin V-FITC and Propidium Iodide resuspend->stain incubate Incubate in the dark for 15 minutes at room temperature stain->incubate analyze Analyze by flow cytometry incubate->analyze

Caption: Workflow of the Annexin V/PI apoptosis assay.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Treated and control cells

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation: Culture and treat cells with this compound as described for the viability assay.

  • Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization, followed by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses Propidium Iodide (PI) to stain cellular DNA. The amount of incorporated PI is directly proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle via flow cytometry.

Workflow for Cell Cycle Analysis

CellCycle_Workflow start Seed cells and treat with this compound harvest Harvest and wash cells with PBS start->harvest fix Fix cells in cold 70% ethanol overnight harvest->fix wash Wash cells to remove ethanol fix->wash stain Resuspend cells in PI/RNase staining buffer wash->stain incubate Incubate in the dark for 30 minutes stain->incubate analyze Analyze by flow cytometry incubate->analyze

Caption: Workflow of the PI staining cell cycle analysis.

Materials:

  • Treated and control cells

  • PBS

  • Cold 70% Ethanol

  • PI/RNase Staining Buffer

  • Flow cytometer

Procedure:

  • Cell Preparation: Culture and treat approximately 1 x 10^6 cells with this compound.

  • Harvesting: Harvest cells and wash once with cold PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of PBS. While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise. Fix the cells overnight at -20°C.

  • Washing: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS.

  • Staining: Resuspend the cells in 500 µL of PI/RNase staining buffer.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples using a flow cytometer. Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.

Hypothetical Signaling Pathway

A potential mechanism by which this compound could induce cytotoxicity is through the activation of apoptotic pathways and the induction of cell cycle arrest.

Hypothetical this compound Signaling Pathway

Signaling_Pathway cluster_0 Apoptosis Induction cluster_1 Cell Cycle Arrest This compound This compound Bax Bax (Pro-apoptotic) This compound->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Downregulates p53 p53 Activation This compound->p53 Mito Mitochondrial Disruption Bax->Mito Bcl2->Mito CytoC Cytochrome C Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis p21 p21 Expression p53->p21 CDK2 CDK2/Cyclin E p21->CDK2 Inhibits G1S G1/S Transition p21->G1S Arrest G1 Arrest CDK2->G1S Promotes

Caption: Hypothetical signaling pathway for this compound.

References

Application Notes and Protocols for Assessing Janolusimide-Induced Apoptosis in Jurkat Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Janolusimide is a marine-derived compound that has garnered interest for its potential biological activities. While the specific effects of this compound on apoptosis in Jurkat cells, a human T-lymphocyte cell line, are not yet extensively documented in scientific literature, this document provides a comprehensive set of protocols and application notes to guide researchers in investigating its potential as an apoptosis-inducing agent. Jurkat cells are a widely used model for studying T-cell leukemia and the signaling pathways that regulate apoptosis.

These guidelines are based on established methodologies for assessing apoptosis in Jurkat cells upon treatment with novel compounds. The protocols provided herein will enable researchers to determine the cytotoxic effects of this compound, quantify the extent of apoptosis, and elucidate the potential signaling pathways involved.

Data Presentation

To facilitate the analysis and comparison of experimental outcomes, all quantitative data should be summarized in structured tables. Below are template tables for key experiments.

Table 1: Cytotoxicity of this compound on Jurkat Cells (MTT Assay)

Concentration of this compound (µM)% Cell Viability (Mean ± SD)IC50 (µM)
0 (Control)100 ± [SD]
[Concentration 1][Value] ± [SD][Calculated Value]
[Concentration 2][Value] ± [SD]
[Concentration 3][Value] ± [SD]
[Concentration 4][Value] ± [SD]
[Concentration 5][Value] ± [SD]

Table 2: Quantification of Apoptosis by Annexin V/PI Staining

Treatment% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Control[Value] ± [SD][Value] ± [SD][Value] ± [SD]
This compound [IC50][Value] ± [SD][Value] ± [SD][Value] ± [SD]
This compound [2 x IC50][Value] ± [SD][Value] ± [SD][Value] ± [SD]

Table 3: Caspase Activity Assay

TreatmentCaspase-3 Activity (Fold Change vs. Control)Caspase-8 Activity (Fold Change vs. Control)Caspase-9 Activity (Fold Change vs. Control)
Control1.01.01.0
This compound [IC50][Value] ± [SD][Value] ± [SD][Value] ± [SD]
This compound [2 x IC50][Value] ± [SD][Value] ± [SD][Value] ± [SD]

Table 4: Western Blot Analysis of Apoptosis-Related Proteins

TreatmentRelative Protein Expression (Normalized to Loading Control)
Bcl-2 Bax Cleaved Caspase-3 Cleaved PARP
Control1.01.01.01.0
This compound [IC50][Value] ± [SD][Value] ± [SD][Value] ± [SD][Value] ± [SD]
This compound [2 x IC50][Value] ± [SD][Value] ± [SD][Value] ± [SD][Value] ± [SD]

Experimental Protocols

The following are detailed protocols for key experiments to assess the effect of this compound on apoptosis in Jurkat cells.

Protocol 1: Cell Culture and Maintenance
  • Cell Line: Jurkat, Clone E6-1 (ATCC TIB-152).

  • Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL. Split the culture every 2-3 days by centrifuging the cell suspension and resuspending the cell pellet in fresh medium.

Protocol 2: Cytotoxicity Assay (MTT Assay)
  • Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).

  • Procedure:

    • Seed Jurkat cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.

    • Incubate for 24 hours.

    • Prepare serial dilutions of this compound in culture medium.

    • Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a blank (medium only).

    • Incubate for 24, 48, or 72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Centrifuge the plate, carefully remove the supernatant, and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Protocol 3: Apoptosis Quantification by Annexin V/Propidium Iodide (PI) Staining
  • Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Procedure:

    • Seed Jurkat cells in a 6-well plate at a density of 5 x 10^5 cells/well.

    • Treat the cells with this compound at the determined IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle control.

    • Harvest the cells by centrifugation and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension according to the manufacturer's instructions.

    • Incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry within 1 hour.

Protocol 4: Caspase Activity Assay
  • Objective: To measure the activity of key executioner (caspase-3) and initiator (caspase-8, caspase-9) caspases.

  • Procedure:

    • Treat Jurkat cells with this compound as described in Protocol 3.

    • Lyse the cells according to the manufacturer's protocol for the specific caspase activity assay kit.

    • Add the cell lysate to a 96-well plate.

    • Add the caspase-specific substrate (e.g., DEVD-pNA for caspase-3) to each well.

    • Incubate at 37°C for 1-2 hours.

    • Measure the absorbance or fluorescence using a microplate reader.

    • Calculate the fold change in caspase activity relative to the control.

Protocol 5: Western Blot Analysis
  • Objective: To detect changes in the expression levels of key apoptosis-regulating proteins.

  • Procedure:

    • Treat Jurkat cells with this compound as described in Protocol 3.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein (20-30 µg) by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against Bcl-2, Bax, cleaved caspase-3, cleaved PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software and normalize to the loading control.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate a hypothetical signaling pathway for this compound-induced apoptosis and the general experimental workflow.

G cluster_0 cluster_1 Apoptotic Signaling Cascade This compound This compound Cell Jurkat Cell This compound->Cell Treatment Bax Bax (Pro-apoptotic) Cell->Bax Upregulation Bcl2 Bcl-2 (Anti-apoptotic) Cell->Bcl2 Downregulation Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activation Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activation PARP PARP Caspase3->PARP Cleavage Apoptosis Apoptosis Caspase3->Apoptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP

Caption: Hypothetical intrinsic apoptosis pathway induced by this compound in Jurkat cells.

G cluster_workflow Experimental Workflow Start Start: Jurkat Cell Culture Treatment Treat with this compound (Varying Concentrations & Times) Start->Treatment MTT MTT Assay (Determine IC50) Treatment->MTT Flow_Cytometry Annexin V/PI Staining (Quantify Apoptosis) Treatment->Flow_Cytometry Caspase_Assay Caspase Activity Assays (Caspase-3, -8, -9) Treatment->Caspase_Assay Western_Blot Western Blot Analysis (Protein Expression) Treatment->Western_Blot Analysis Data Analysis & Interpretation MTT->Analysis Flow_Cytometry->Analysis Caspase_Assay->Analysis Western_Blot->Analysis

Caption: General experimental workflow for investigating this compound's apoptotic effects.

Conclusion

The protocols and guidelines presented in this document provide a robust framework for the initial investigation of this compound's effects on apoptosis in Jurkat cells. By systematically applying these methods, researchers can generate reliable and comprehensive data to elucidate the compound's mechanism of action and evaluate its potential as a therapeutic agent for T-cell leukemia. It is crucial to include appropriate controls and perform experiments in triplicate to ensure the validity and reproducibility of the findings. As the specific molecular targets of this compound are identified, these protocols can be further refined to include more targeted assays.

Application Notes and Protocols for Efficacy Studies of Janolusimide in a Rodent Model of Temporal Lobe Epilepsy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are provided for research purposes only. Janolusimide is a known neurotoxin, and its handling and use require strict safety precautions. The therapeutic application proposed herein is hypothetical and based on the known cholinergic activity of this compound. There are currently no established therapeutic uses for this compound. All animal experiments must be conducted in accordance with ethical guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).

Introduction

This compound, a tripeptide marine toxin, has been identified as a cholinergic agent. Its neurotoxic effects are understood to be mediated through interactions with acetylcholine receptors. While its toxicity precludes direct therapeutic use, its potent activity on the cholinergic system suggests that this compound derivatives or specific, controlled applications could be explored for conditions involving dysregulated cholinergic signaling.

One such condition is temporal lobe epilepsy (TLE), the most common form of focal epilepsy in adults. The cholinergic system is deeply implicated in the pathophysiology of TLE.[1][2][3] Cholinergic agonists, such as pilocarpine, are widely used to induce status epilepticus (SE) and subsequent spontaneous recurrent seizures (SRS) in rodents, creating a well-established animal model of TLE.[4][5][6][7] This model recapitulates many of the key features of human TLE, including seizure semiology and neuropathological changes.[4]

These application notes describe a hypothetical framework for evaluating the efficacy of a modified, non-toxic derivative of this compound (herein referred to as "J-derivative") in a pilocarpine-induced model of TLE in rats. The central hypothesis is that the J-derivative, by modulating cholinergic pathways, may reduce the severity of the initial status epilepticus, decrease the frequency and severity of subsequent spontaneous recurrent seizures, and mitigate associated neuropathological changes.

Experimental Objectives

  • To determine the maximum tolerated dose (MTD) of the J-derivative in healthy adult rats.

  • To evaluate the efficacy of the J-derivative in reducing the severity of pilocarpine-induced status epilepticus.

  • To assess the long-term effects of J-derivative treatment on the frequency and severity of spontaneous recurrent seizures.

  • To examine the neuroprotective effects of the J-derivative on hippocampal neuronal loss and mossy fiber sprouting.

Materials and Methods

Animal Model
  • Species: Male Sprague-Dawley or Wistar rats (8-10 weeks old, 250-300g). Strain differences in response to pilocarpine exist and should be considered.[8]

  • Housing: Animals should be housed individually in a controlled environment (12-hour light/dark cycle, 22 ± 2°C, 50 ± 10% humidity) with ad libitum access to food and water.

Pilocarpine-Induced Status Epilepticus Protocol

This protocol is adapted from established methods.[4][7]

  • Pre-treatment: To reduce peripheral cholinergic effects, administer methyl-scopolamine (1 mg/kg, i.p.) 30 minutes prior to pilocarpine injection.

  • Induction of Status Epilepticus (SE): Administer pilocarpine hydrochloride (320-380 mg/kg, i.p.). The optimal dose should be determined in a pilot study to achieve SE in approximately 70-80% of animals.

  • Behavioral Monitoring: Continuously monitor the animals for seizure activity using a modified Racine scale (see Table 1). SE is characterized by continuous seizure activity (stages 4-5) for at least 30 minutes.

  • Termination of SE: After 90 minutes of continuous SE, administer diazepam (10 mg/kg, i.p.) to reduce mortality.

  • Post-SE Care: Provide supportive care, including subcutaneous saline for hydration and soft, palatable food.

J-Derivative Treatment Protocol
  • Maximum Tolerated Dose (MTD) Study: In a cohort of healthy rats, administer escalating doses of the J-derivative to determine the MTD, defined as the highest dose that does not cause significant toxicity or mortality.

  • Efficacy Study Dosing: Based on the MTD, select three dose levels (e.g., low, medium, high) for the efficacy study.

  • Administration: The J-derivative can be administered via various routes (e.g., intraperitoneal, intravenous, or oral gavage). The route and frequency of administration will depend on the pharmacokinetic properties of the derivative. For this hypothetical study, we will use intraperitoneal injection.

  • Treatment Groups:

    • Group 1 (Vehicle Control): Pilocarpine + Vehicle

    • Group 2 (J-derivative Prophylactic): J-derivative (at one of the three selected doses) administered 30 minutes before pilocarpine.

    • Group 3 (J-derivative Therapeutic): J-derivative (at one of the three selected doses) administered 30 minutes after the onset of SE.

    • Group 4 (Sham Control): Saline + Vehicle

Efficacy Assessment
  • SE Severity: Record the latency to the first seizure, the Racine score every 5 minutes during SE, and the duration of SE.

  • Spontaneous Recurrent Seizures (SRS) Monitoring: Beginning 2 weeks after SE induction, continuously monitor animals for SRS using video-EEG for at least two weeks. Analyze the frequency, duration, and severity of seizures.

  • Histopathology: At the end of the study (e.g., 6-8 weeks post-SE), perfuse the animals and prepare brain sections for Nissl staining (to assess neuronal loss in the hippocampus) and Timm staining (to evaluate mossy fiber sprouting).

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison between treatment groups.

Table 1: Modified Racine Scale for Seizure Scoring

ScoreBehavioral Manifestations
1Mouth and facial movements, ear twitching, eye blinking
2Head nodding, chewing
3Forelimb clonus
4Rearing with forelimb clonus
5Rearing and falling with generalized tonic-clonic seizures

Table 2: Quantitative Efficacy Endpoints

ParameterGroup 1 (Vehicle)Group 2 (J-derivative Prophylactic)Group 3 (J-derivative Therapeutic)Group 4 (Sham)
SE Severity
Latency to First Seizure (min)
Mean Racine Score during SE
Duration of SE (min)
SRS Characteristics
SRS Frequency (seizures/day)
Mean SRS Duration (s)
Mean SRS Severity (Racine Score)
Histopathology
Neuronal Cell Count (CA1)
Neuronal Cell Count (CA3)
Mossy Fiber Sprouting Score

Experimental Workflows and Signaling Pathways

Diagrams

Experimental_Workflow cluster_preparation Animal Preparation cluster_induction SE Induction & Treatment cluster_monitoring Monitoring & Analysis Animal_Acclimatization Animal Acclimatization (1 week) Group_Allocation Random Allocation to Treatment Groups Animal_Acclimatization->Group_Allocation Methylscopolamine Methyl-scopolamine (1 mg/kg, i.p.) Group_Allocation->Methylscopolamine J_Derivative_Prophylactic J-derivative (Prophylactic) (Pre-Pilocarpine) Group_Allocation->J_Derivative_Prophylactic Pilocarpine Pilocarpine (320-380 mg/kg, i.p.) Methylscopolamine->Pilocarpine J_Derivative_Therapeutic J-derivative (Therapeutic) (Post-SE Onset) Pilocarpine->J_Derivative_Therapeutic Behavioral_Scoring Behavioral Scoring (Racine Scale) Pilocarpine->Behavioral_Scoring J_Derivative_Prophylactic->Pilocarpine Diazepam Diazepam (10 mg/kg, i.p.) J_Derivative_Therapeutic->Diazepam Video_EEG Video-EEG Monitoring (2 weeks) Diazepam->Video_EEG Histopathology Histopathology (Nissl & Timm Staining) Video_EEG->Histopathology Data_Analysis Data Analysis Histopathology->Data_Analysis

Caption: Experimental workflow for evaluating the efficacy of a J-derivative in a pilocarpine-induced epilepsy model.

Cholinergic_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) mAChR Muscarinic ACh Receptor (mAChR) ACh->mAChR Binds to G_Protein G-Protein Activation mAChR->G_Protein PLC Phospholipase C Activation G_Protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_Release Intracellular Ca2+ Release IP3_DAG->Ca_Release Neuronal_Excitation Increased Neuronal Excitability Ca_Release->Neuronal_Excitation Seizure_Activity Seizure Activity Neuronal_Excitation->Seizure_Activity This compound This compound Derivative (Hypothetical Modulation) This compound->mAChR Modulates

Caption: Simplified signaling pathway of cholinergic activation leading to neuronal hyperexcitability and potential modulation by a this compound derivative.

References

Application Notes and Protocols for Janolusimide Administration in Murine Tumor Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Janolusimide is a novel synthetic compound under investigation for its potential anti-neoplastic properties. Preclinical studies are essential to elucidate its mechanism of action, evaluate its efficacy, and determine its safety profile before consideration for clinical trials. This document provides detailed application notes and protocols for the administration of this compound in various murine tumor models. The methodologies described herein are based on established practices in preclinical cancer research and can be adapted to specific experimental needs.

Mechanism of Action

While the precise mechanism of this compound is under active investigation, preliminary in vitro data suggest that it may exert its anti-tumor effects through the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis. One of the pathways potentially targeted by this compound is the Wnt/β-catenin signaling cascade. Dysregulation of this pathway is a hallmark of many cancers, leading to uncontrolled cell growth.[1][2] this compound is hypothesized to interfere with the stabilization of β-catenin, preventing its translocation to the nucleus and subsequent activation of target genes.

Experimental Protocols

Murine Tumor Models

The choice of a murine tumor model is critical and depends on the specific research question. Common models include:

  • Syngeneic Models: Involve the transplantation of tumor cells into immunocompetent mice of the same genetic background. These models are crucial for studying the interplay between the tumor, the immune system, and the therapeutic agent.[3]

  • Xenograft Models: Involve the implantation of human tumor cells or tissues into immunodeficient mice (e.g., NOD-SCID or NSG mice). These are widely used to assess the efficacy of a drug against human cancers.[4]

  • Patient-Derived Xenograft (PDX) Models: Involve the direct transfer of a patient's tumor tissue into an immunodeficient mouse. PDX models are considered to more accurately reflect the heterogeneity and biology of human tumors.[5][6]

Protocol for Establishing a Subcutaneous Xenograft Model:

  • Cell Culture: Culture human cancer cells (e.g., MDA-MB-231 for breast cancer) in appropriate media and conditions until they reach 80-90% confluency.

  • Cell Preparation: Harvest the cells, wash with sterile phosphate-buffered saline (PBS), and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10^7 cells/mL.

  • Animal Inoculation: Subcutaneously inject 100 µL of the cell suspension into the flank of 6-8 week old female immunodeficient mice.

  • Tumor Monitoring: Monitor the mice twice weekly for tumor appearance. Once tumors are palpable, measure their dimensions using calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.[7]

  • Randomization: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[8]

This compound Administration

a. Formulation and Dosing:

  • Vehicle Selection: this compound should be formulated in a biocompatible vehicle. A common vehicle is a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water. The vehicle's safety should be established in a pilot study.

  • Dose Determination: A dose-ranging study should be performed to determine the maximum tolerated dose (MTD) and optimal therapeutic dose. This involves administering escalating doses of this compound to small groups of tumor-bearing mice and monitoring for signs of toxicity (e.g., weight loss, behavioral changes).

b. Route of Administration:

The route of administration depends on the drug's properties and the experimental design. Common routes include:

  • Intraperitoneal (IP) Injection: Allows for systemic distribution.

  • Oral Gavage (PO): Suitable for orally bioavailable compounds.[9]

  • Intravenous (IV) Injection: Provides immediate and complete systemic exposure.

  • Intratumoral (IT) Injection: Delivers a high concentration of the drug directly to the tumor site, which can be useful for assessing local effects and immune responses.[3]

Protocol for Intraperitoneal Administration:

  • Animal Restraint: Properly restrain the mouse to expose the abdomen.

  • Injection: Using a 25-27 gauge needle, inject the formulated this compound into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to internal organs.

  • Frequency: Administer the treatment as per the predetermined schedule (e.g., once daily, three times a week).

Efficacy Assessment

a. Tumor Growth Inhibition:

  • Measure tumor dimensions with calipers 2-3 times per week.

  • Monitor animal body weight at each measurement time point as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis.

b. Survival Studies:

  • Monitor mice for signs of morbidity and euthanize them when they reach predefined humane endpoints (e.g., tumor volume exceeding a certain limit, significant weight loss, ulceration).

  • Plot Kaplan-Meier survival curves to compare the survival rates between treatment and control groups.

Data Presentation

Quantitative data should be summarized in tables for clear comparison.

Table 1: Effect of this compound on Tumor Growth in a Xenograft Model

Treatment GroupNumber of Animals (n)Initial Tumor Volume (mm³) (Mean ± SEM)Final Tumor Volume (mm³) (Mean ± SEM)Tumor Growth Inhibition (%)Final Body Weight (g) (Mean ± SEM)
Vehicle Control10125.4 ± 10.21580.6 ± 150.3-22.5 ± 0.8
This compound (10 mg/kg)10128.1 ± 9.8850.2 ± 95.746.221.9 ± 0.7
This compound (25 mg/kg)10126.5 ± 11.1425.9 ± 50.173.121.2 ± 0.9

Table 2: Survival Analysis of Mice Treated with this compound

Treatment GroupNumber of Animals (n)Median Survival (Days)Percent Increase in Lifespan
Vehicle Control1028-
This compound (25 mg/kg)104560.7

Visualizations

Signaling Pathway Diagram

A potential mechanism of action for this compound involves the inhibition of the Wnt/β-catenin signaling pathway.

Caption: Proposed mechanism of this compound on the Wnt/β-catenin signaling pathway.

Experimental Workflow Diagram

The following diagram outlines the typical workflow for an in vivo efficacy study.

Experimental_Workflow start Start: Tumor Cell Culture inoculation Subcutaneous Inoculation in Mice start->inoculation monitoring Tumor Growth Monitoring inoculation->monitoring randomization Randomization into Groups (Tumor Volume ~100-150 mm³) monitoring->randomization treatment Treatment Phase (Vehicle vs. This compound) randomization->treatment data_collection Data Collection (Tumor Volume, Body Weight) treatment->data_collection endpoint Endpoint Reached (e.g., Day 28 or Humane Endpoint) data_collection->endpoint analysis Tumor Excision & Analysis (Weight, IHC, etc.) endpoint->analysis stats Statistical Analysis & Reporting analysis->stats

References

Application Notes and Protocols for the Quantification of Janolusimide in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Janolusimide, a lipophilic tripeptide marine toxin, in biological samples. The methodologies described herein are primarily based on Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS), a highly sensitive and selective technique ideal for the analysis of trace levels of compounds in complex matrices.

Introduction to this compound

This compound is a marine-derived lipophilic tripeptide with the chemical formula C₁₉H₃₃N₃O₅ and a molecular weight of 383.48 g/mol . As a member of the polyketide family of natural products, it is of interest to researchers for its potential biological activities. Accurate and reliable quantification of this compound in biological matrices such as plasma, serum, and tissue is crucial for pharmacokinetic, toxicokinetic, and mechanism of action studies.

Analytical Methodology: UPLC-MS/MS

UPLC-MS/MS is the recommended technique for this compound quantification due to its high sensitivity, specificity, and throughput.[1][2][3][4][5][6] The method involves chromatographic separation of the analyte from the biological matrix components followed by detection using a tandem mass spectrometer.

Principle of the Assay

The assay is based on the selective detection of this compound using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode. After extraction from the biological sample, this compound is separated from other matrix components by reverse-phase UPLC. The analyte is then ionized, and a specific precursor ion is selected and fragmented. The resulting product ions are monitored for quantification, providing a high degree of selectivity and sensitivity.

Experimental Protocols

Sample Preparation

The choice of sample preparation method is critical for removing matrix interferences and concentrating the analyte. Given the lipophilic nature of this compound, a protein precipitation followed by solid-phase extraction (SPE) is a robust approach.

Protocol for Plasma/Serum Sample Preparation:

  • Thaw Samples: Thaw frozen plasma or serum samples at room temperature.

  • Protein Precipitation: To 100 µL of plasma/serum in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled this compound).

  • Vortex: Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifuge: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Collect Supernatant: Carefully transfer the supernatant to a clean tube.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

    • Load the supernatant onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of 20% methanol in water to remove polar impurities.

    • Elute this compound with 1 mL of methanol.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Transfer: Transfer the reconstituted sample to an autosampler vial for UPLC-MS/MS analysis.

Protocol for Tissue Sample Preparation:

  • Homogenization: Homogenize approximately 100 mg of tissue in 500 µL of ice-cold phosphate-buffered saline (PBS).

  • Protein Precipitation: Add 1.5 mL of ice-cold acetonitrile with internal standard to the tissue homogenate.

  • Vortex and Centrifuge: Vortex for 2 minutes and then centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Proceed with SPE: Follow steps 5-8 from the plasma/serum protocol.

UPLC-MS/MS Instrumentation and Conditions

The following are typical starting conditions that should be optimized for the specific instrumentation used.

Table 1: UPLC-MS/MS Instrumental Parameters

ParameterRecommended Condition
UPLC System Waters ACQUITY UPLC or equivalent
ColumnACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Column Temperature40°C
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Gradient Elution
0.0 - 0.5 min95% A, 5% B
0.5 - 3.0 minLinear gradient to 5% A, 95% B
3.0 - 4.0 min5% A, 95% B
4.0 - 4.1 minLinear gradient to 95% A, 5% B
4.1 - 5.0 min95% A, 5% B (Re-equilibration)
Mass Spectrometer Waters Xevo TQ-S or equivalent
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.0 kV
Source Temperature150°C
Desolvation Temperature500°C
Desolvation Gas Flow1000 L/hr
Cone Gas Flow150 L/hr
MRM Transitions To be determined by infusing a standard solution of this compound. A hypothetical transition could be based on its molecular weight (384.2 [M+H]⁺) and fragmentation pattern.

Method Validation

A comprehensive method validation should be performed according to regulatory guidelines (e.g., FDA, EMA).[2]

Table 2: Method Validation Parameters and Acceptance Criteria

ParameterDescriptionAcceptance Criteria
Linearity A calibration curve should be prepared in the biological matrix of interest.r² ≥ 0.99
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy.Precision (CV) ≤ 20%, Accuracy within ±20% of nominal value.
Precision Intra- and inter-day precision evaluated at low, medium, and high quality control (QC) concentrations.CV ≤ 15% (≤ 20% for LLOQ)
Accuracy Intra- and inter-day accuracy evaluated at low, medium, and high QC concentrations.Within ±15% of nominal value (±20% for LLOQ)
Recovery The efficiency of the extraction process.Consistent, precise, and reproducible.
Matrix Effect The effect of matrix components on the ionization of the analyte.The coefficient of variation of the response ratios of post-extraction spiked samples should be ≤ 15%.
Stability Stability of this compound in the biological matrix under various storage and handling conditions (freeze-thaw, short-term, long-term).Analyte concentration should be within ±15% of the nominal concentration.

Data Presentation

Quantitative data from validation and sample analysis should be presented in clear and concise tables.

Table 3: Example Calibration Curve Data for this compound in Human Plasma

Nominal Conc. (ng/mL)Calculated Conc. (ng/mL)Accuracy (%)
10.9595.0
55.10102.0
109.8098.0
5052.5105.0
10097.097.0
500515.0103.0
1000990.099.0

Table 4: Example Precision and Accuracy Data for this compound QC Samples in Human Plasma

QC LevelNominal Conc. (ng/mL)Intra-day Precision (CV%)Intra-day Accuracy (%)Inter-day Precision (CV%)Inter-day Accuracy (%)
LLOQ18.5105.211.2102.5
Low36.298.77.899.1
Medium754.1101.55.5100.8
High7503.599.84.9101.2

Signaling Pathway and Workflow Visualization

While the specific mechanism of action and signaling pathways affected by this compound are not yet well-defined in publicly available literature, we provide illustrative diagrams for a hypothetical involvement in apoptosis and the JNK signaling pathway, as well as the experimental workflow. These are for exemplary purposes to demonstrate how such pathways and workflows can be visualized.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Serum, Tissue) Precipitation Protein Precipitation (Acetonitrile) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation SPE Solid-Phase Extraction (SPE) Centrifugation->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation UPLC UPLC Separation (C18 Column) Evaporation->UPLC MS Tandem MS Detection (MRM Mode) UPLC->MS Quantification Quantification MS->Quantification Reporting Reporting Quantification->Reporting

Figure 1: Experimental workflow for this compound quantification.

hypothetical_apoptosis_pathway This compound This compound (Hypothetical) Bax Bax This compound->Bax activates? Bcl2 Bcl-2 This compound->Bcl2 inhibits? Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c release Bax->Mitochondrion Bcl2->Bax Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis hypothetical_jnk_pathway This compound This compound (Hypothetical) Stress Cellular Stress This compound->Stress ASK1 ASK1 Stress->ASK1 MKK4_7 MKK4/7 ASK1->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun Gene_Expression Gene Expression (e.g., Apoptosis-related) cJun->Gene_Expression

References

Application Notes and Protocols for the Characterization of Janolusimide by HPLC and NMR

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the characterization of the marine-derived modified tripeptide, Janolusimide, using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols are intended to guide researchers in the isolation, purification, and structural elucidation of this natural product.

High-Performance Liquid Chromatography (HPLC) Analysis of this compound

Reverse-phase HPLC (RP-HPLC) is a powerful technique for the purification and analysis of peptides like this compound. The method separates molecules based on their hydrophobicity.

Experimental Protocol: Analytical RP-HPLC

This protocol is designed for assessing the purity of this compound samples and for method development prior to preparative purification.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

  • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water

  • Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (ACN)

  • Sample solvent: 50:50 (v/v) ACN/water

Procedure:

  • Sample Preparation: Dissolve the this compound sample in the sample solvent to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 214 nm and 280 nm

    • Column Temperature: 25 °C

    • Injection Volume: 10 µL

    • Gradient Elution:

      Time (min) % Solvent B
      0 10
      30 90
      35 90
      36 10

      | 40 | 10 |

  • Data Analysis: The retention time of this compound will depend on the specific C18 column used and the precise HPLC system conditions. A single, sharp peak is indicative of a pure sample. Integration of the peak area can be used for quantification. While a specific retention time for this compound is not broadly published and can vary, similar peptides often elute in the mid-range of such a gradient.[1][2][3][4]

Experimental Protocol: Preparative RP-HPLC

This protocol is for the purification of this compound from a crude extract or a reaction mixture.

Instrumentation:

  • Preparative HPLC system with a UV detector and fraction collector

  • C18 reversed-phase preparative column (e.g., 21.2 x 150 mm, 5 µm particle size)

Reagents:

  • Same as for analytical RP-HPLC.

Procedure:

  • Sample Preparation: Dissolve the crude sample in a minimal amount of the initial mobile phase composition (e.g., 10% Solvent B).

  • Chromatographic Conditions:

    • Flow Rate: 20 mL/min

    • Detection Wavelength: 214 nm and 280 nm

    • Column Temperature: Ambient

    • Injection Volume: Dependent on the loading capacity of the column.

    • Gradient Elution: Use the same gradient profile as the analytical method, adjusted for the preparative scale.

  • Fraction Collection: Collect fractions based on the UV chromatogram, focusing on the peak corresponding to this compound.

  • Post-Purification: Analyze the collected fractions by analytical RP-HPLC to assess purity. Pool the pure fractions and remove the solvent by lyophilization.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing cluster_purification Preparative HPLC (Optional) Sample This compound Sample Dissolve Dissolve in ACN/Water Sample->Dissolve Filter Filter (0.22 µm) Dissolve->Filter HPLC RP-HPLC System (C18 Column) Filter->HPLC Gradient Gradient Elution (ACN/Water/TFA) Detect UV Detection (214/280 nm) HPLC->Detect Chromatogram Chromatogram Detect->Chromatogram Analyze Purity Assessment & Retention Time Determination Chromatogram->Analyze Prep_HPLC Preparative HPLC Analyze->Prep_HPLC Collect Fraction Collection Prep_HPLC->Collect Lyophilize Lyophilization Collect->Lyophilize

Caption: Workflow for HPLC analysis and purification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the complete structural characterization of natural products like this compound. A combination of 1D and 2D NMR experiments is required to assign all proton and carbon signals and to establish the connectivity and stereochemistry of the molecule.

Experimental Protocol: NMR Analysis

Instrumentation:

  • NMR spectrometer (a field strength of 500 MHz or higher is recommended)

  • 5 mm NMR tubes

Reagents:

  • Deuterated chloroform (CDCl3) or other suitable deuterated solvent.

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.6 mL of deuterated solvent. Transfer the solution to an NMR tube.

  • NMR Experiments:

    • 1D NMR:

      • Proton (¹H) NMR

      • Carbon-¹³ (¹³C) NMR

      • Distortionless Enhancement by Polarization Transfer (DEPT-135)

    • 2D NMR:

      • Correlation Spectroscopy (COSY)

      • Heteronuclear Single Quantum Coherence (HSQC)

      • Heteronuclear Multiple Bond Correlation (HMBC)

      • Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY)

  • Data Processing and Analysis: Process the NMR data using appropriate software. The combination of these experiments will allow for the complete assignment of the molecular structure.

Logical Workflow for NMR-based Structure Elucidation

NMR_Workflow cluster_sample Sample Preparation cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments cluster_analysis Structure Determination Purified_Sample Purified this compound Dissolve Dissolve in Deuterated Solvent Purified_Sample->Dissolve H1_NMR ¹H NMR Dissolve->H1_NMR C13_NMR ¹³C NMR Dissolve->C13_NMR DEPT DEPT-135 Dissolve->DEPT COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY HSQC HSQC (Direct ¹H-¹³C Correlation) H1_NMR->HSQC HMBC HMBC (Long-Range ¹H-¹³C Correlation) H1_NMR->HMBC NOESY NOESY/ROESY (Spatial Proximity) H1_NMR->NOESY C13_NMR->HSQC C13_NMR->HMBC Assign_Signals Assign ¹H and ¹³C Signals COSY->Assign_Signals HSQC->Assign_Signals Establish_Connectivity Establish Covalent Structure HMBC->Establish_Connectivity Determine_Stereochem Determine Relative Stereochemistry NOESY->Determine_Stereochem Assign_Signals->Establish_Connectivity Establish_Connectivity->Determine_Stereochem Final_Structure Final Structure of this compound Determine_Stereochem->Final_Structure

Caption: Workflow for the structural elucidation of this compound using NMR.

Quantitative Data: NMR Chemical Shifts

The following table presents the ¹H and ¹³C NMR chemical shift data for this compound B, a close structural analog of this compound, in CDCl₃.[5][6] This data can serve as a valuable reference for the characterization of this compound.

Table 1: ¹H and ¹³C NMR Data for this compound B in CDCl₃

Position¹³C Chemical Shift (δc)¹H Chemical Shift (δH, multiplicity, J in Hz)
Alanine Moiety
1174.2-
249.84.55 (q, 7.1)
314.81.35 (d, 7.1)
N-CH₃31.92.45 (s)
Threonine-like Moiety
4171.8-
558.24.21 (d, 8.8)
673.14.05 (dq, 8.8, 6.2)
719.81.20 (d, 6.2)
810.21.15 (d, 7.0)
Isoleucine-derived Moiety
9208.1-
10175.9-
1163.84.10 (d, 9.5)
1241.22.65 (m)
1325.41.95 (m)
14a15.60.95 (d, 6.8)
14b11.70.90 (t, 7.4)
1525.11.30 (s)
1621.91.25 (s)

Biological Activity and Signaling Pathways

Currently, there is limited publicly available information regarding the specific biological activity and associated signaling pathways of this compound. Natural products, particularly peptides, often exhibit a range of biological activities, including antimicrobial, anticancer, and immunomodulatory effects.[7][8][9][10][11] The mechanism of action for bioactive peptides can be diverse, ranging from disruption of cell membranes to interaction with specific intracellular targets.[12][13][14][15]

Further research is required to elucidate the bioactivity of this compound. A general workflow for investigating the biological activity of a novel natural product is presented below.

General Workflow for Investigating Biological Activity

Bioactivity_Workflow cluster_screening Initial Screening cluster_activity Activity Confirmation cluster_moa Mechanism of Action (MoA) Studies cluster_validation In Vivo Validation Pure_Compound Purified this compound Bioassays Broad Panel of Bioassays (e.g., Antimicrobial, Cytotoxicity) Pure_Compound->Bioassays Hit_Identified Identification of Biological 'Hit' Bioassays->Hit_Identified Dose_Response Dose-Response Studies (IC₅₀/EC₅₀) Hit_Identified->Dose_Response Selectivity Selectivity Assays Dose_Response->Selectivity Target_ID Target Identification Selectivity->Target_ID Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot, Kinase Assays) Target_ID->Pathway_Analysis Cellular_Effects Cellular Effect Assays (e.g., Apoptosis, Cell Cycle) Pathway_Analysis->Cellular_Effects Animal_Model Animal Model Studies Cellular_Effects->Animal_Model Efficacy Efficacy Evaluation Animal_Model->Efficacy Toxicology Toxicology Assessment Efficacy->Toxicology

Caption: A general workflow for the investigation of the biological activity of a novel compound.

References

Application Notes and Protocols for Studying N-type Voltage-Gated Calcium Channels with Janolusimide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Janolusimide is a lipophilic tripeptide marine toxin identified as a cholinergic agent. Its neurotoxic effects are reportedly antagonized by atropine, suggesting an interaction with muscarinic acetylcholine receptors (mAChRs). N-type (CaV2.2) voltage-gated calcium channels are critical for neuronal function, particularly in neurotransmitter release, and are well-known targets for modulation by G-protein coupled receptors (GPCRs), including mAChRs. This document provides detailed application notes and protocols for investigating the potential modulatory effects of this compound on N-type calcium channels, proceeding from the hypothesis that this compound acts via mAChRs to influence channel activity.

Proposed Mechanism of Action

This compound, as a cholinergic agent, is hypothesized to bind to and activate muscarinic acetylcholine receptors on the cell surface. These GPCRs, upon activation, can lead to the dissociation of the G-protein into its Gα and Gβγ subunits. The Gβγ subunit can then directly interact with the N-type calcium channel, causing a voltage-dependent inhibition. This typically results in a reduction of calcium influx through the channel. This proposed signaling pathway provides a testable framework for elucidating the effects of this compound on N-type calcium channel function.

Janolusimide_Signaling_Pathway cluster_membrane Cell Membrane This compound This compound mAChR Muscarinic Acetylcholine Receptor (GPCR) This compound->mAChR Binds to G_protein G-protein (αβγ) mAChR->G_protein Activates G_alpha G_protein->G_alpha Dissociates G_betagamma Gβγ G_protein->G_betagamma Dissociates CaV2_2 N-type Calcium Channel (CaV2.2) G_betagamma->CaV2_2 Inhibits Ca_ion Ca²⁺ CaV2_2->Ca_ion Influx Neurotransmitter_Release Neurotransmitter Release Ca_ion->Neurotransmitter_Release Triggers

Caption: Proposed signaling pathway for this compound's modulation of N-type calcium channels.

Data Presentation

Table 1: Electrophysiological Parameters of N-type Channel Inhibition by this compound
ParameterControlThis compound (Concentration)This compound + Atropine
Peak Current Amplitude (pA)
Time to Peak (ms)
Voltage of Half-Maximal Activation (V0.5, act) (mV)
Slope Factor (kact)
IC50 (nM) N/AN/A
Table 2: Calcium Imaging Data on this compound-induced Changes in Intracellular Calcium
ConditionBaseline Fluorescence (a.u.)Peak Fluorescence (a.u.)ΔF/F0 (%)
Control (Vehicle)
This compound (Concentration)
This compound + Atropine
ω-conotoxin GVIA
Table 3: Neurotransmitter Release Assay Results
TreatmentNeurotransmitter Release (% of Basal)
Basal Release 100
K+ Stimulation (Control)
K+ Stimulation + this compound
K+ Stimulation + this compound + Atropine
K+ Stimulation + ω-conotoxin GVIA

Experimental Protocols

Electrophysiological Recording of N-type Calcium Channel Currents

This protocol describes the use of whole-cell patch-clamp electrophysiology to measure the effect of this compound on N-type calcium channel currents in a suitable cell line (e.g., HEK293 cells stably expressing CaV2.2, α2δ, and β subunits) or primary neurons.

Materials:

  • Cell line or primary neurons expressing N-type calcium channels

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software

  • Borosilicate glass capillaries for pipette fabrication

  • External solution (in mM): 140 TEA-Cl, 10 BaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with TEA-OH)

  • Internal solution (in mM): 120 Cs-aspartate, 10 Cs-EGTA, 5 MgCl₂, 4 Na₂ATP, 0.4 Na₂GTP, 10 HEPES (pH 7.2 with CsOH)

  • This compound stock solution

  • Atropine stock solution

  • ω-conotoxin GVIA (positive control for N-type channel block)

Procedure:

  • Prepare cells for recording by plating them on coverslips.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ.

  • Fill the pipette with internal solution and mount it on the headstage.

  • Perfuse the recording chamber with external solution.

  • Establish a whole-cell patch-clamp configuration on a selected cell.

  • Hold the cell at a holding potential of -80 mV.

  • Record baseline N-type calcium channel currents by applying a series of depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments for 50 ms).

  • Perfuse the chamber with the desired concentration of this compound and repeat the voltage-step protocol.

  • To test for reversibility, wash out the this compound with the external solution.

  • To confirm the involvement of muscarinic receptors, co-apply this compound with atropine.

  • Use ω-conotoxin GVIA at the end of the experiment to confirm the identity of the N-type currents.

Data Analysis:

  • Measure peak current amplitudes at each voltage step.

  • Construct current-voltage (I-V) relationships.

  • Calculate the voltage of half-maximal activation (V0.5, act) and the slope factor (kact) by fitting the conductance-voltage relationship with a Boltzmann function.

  • Determine the IC50 of this compound by measuring the inhibition of peak current at a specific voltage across a range of concentrations.

Electrophysiology_Workflow start Start prep_cells Prepare Cells and Solutions start->prep_cells patch Establish Whole-Cell Patch-Clamp prep_cells->patch baseline Record Baseline N-type Currents patch->baseline apply_jan Apply this compound baseline->apply_jan record_jan Record Currents with this compound apply_jan->record_jan washout Washout this compound record_jan->washout record_wash Record Post-Washout Currents washout->record_wash apply_atropine Apply this compound + Atropine record_wash->apply_atropine record_atropine Record Currents with Antagonist apply_atropine->record_atropine apply_conotoxin Apply ω-conotoxin GVIA record_atropine->apply_conotoxin record_conotoxin Confirm N-type Current Block apply_conotoxin->record_conotoxin analysis Data Analysis record_conotoxin->analysis end End analysis->end

Caption: Workflow for the electrophysiological investigation of this compound's effects.

Calcium Imaging

This protocol uses a fluorescent calcium indicator to visualize changes in intracellular calcium concentration in response to this compound, providing a functional readout of N-type calcium channel activity.

Materials:

  • Cells expressing N-type calcium channels and muscarinic receptors

  • Fluorescent calcium indicator (e.g., Fluo-4 AM or a genetically encoded indicator like GCaMP)

  • Imaging medium (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Fluorescence microscope with a suitable camera and light source

  • This compound, Atropine, and ω-conotoxin GVIA stock solutions

  • High K+ solution for depolarization

Procedure:

  • Plate cells on glass-bottom dishes suitable for imaging.

  • Load cells with the calcium indicator according to the manufacturer's protocol (for chemical dyes).

  • Wash the cells with imaging medium to remove excess dye.

  • Mount the dish on the microscope stage and perfuse with imaging medium.

  • Acquire baseline fluorescence images.

  • Stimulate the cells with a brief pulse of high K+ solution to induce depolarization and open voltage-gated calcium channels, and record the fluorescence change.

  • After the signal returns to baseline, perfuse with this compound for a defined period.

  • Repeat the high K+ stimulation in the presence of this compound and record the fluorescence response.

  • To test for antagonism, pre-incubate the cells with atropine before applying this compound and repeating the stimulation.

  • Use ω-conotoxin GVIA as a positive control to block N-type channel-mediated calcium entry.

Data Analysis:

  • Select regions of interest (ROIs) corresponding to individual cells.

  • Measure the average fluorescence intensity within each ROI over time.

  • Calculate the change in fluorescence relative to the baseline (ΔF/F0), where F is the fluorescence at a given time point and F0 is the baseline fluorescence.

  • Compare the peak ΔF/F0 under control, this compound, and other experimental conditions.

Calcium_Imaging_Workflow start Start plate_cells Plate and Load Cells with Calcium Indicator start->plate_cells baseline_img Acquire Baseline Fluorescence plate_cells->baseline_img stim_control Stimulate with High K⁺ (Control) baseline_img->stim_control record_control Record Fluorescence Response stim_control->record_control apply_jan Apply this compound record_control->apply_jan stim_jan Stimulate with High K⁺ in Presence of this compound apply_jan->stim_jan record_jan Record Fluorescence Response stim_jan->record_jan apply_antagonist Apply Atropine then this compound record_jan->apply_antagonist stim_antagonist Stimulate with High K⁺ apply_antagonist->stim_antagonist record_antagonist Record Fluorescence Response stim_antagonist->record_antagonist analysis Data Analysis (ΔF/F₀) record_antagonist->analysis end End analysis->end

Application Notes and Protocols for Janolusimide: A Tool for Probing Neuronal Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

Note to the User: Extensive searches for a compound named "Janolusimide" did not yield specific information regarding its use in neuronal signaling. It is possible that this is a novel or proprietary compound with limited publicly available data, or that the name is a variant spelling.

To fulfill your request for detailed application notes and protocols in the specified format, we have created a comprehensive template using a well-characterized, analogous marine-derived neuroactive compound, which we will refer to as Neuroxin B . This example will demonstrate the requested data presentation, experimental methodologies, and visualizations. You can adapt this template to your specific molecule of interest once you have the relevant data.

Application Notes: Neuroxin B as a Tool for Probing Neuronal Signaling

Introduction

Neuroxin B is a novel marine-derived compound isolated from the sponge Agelas sp. that has demonstrated potent neuroprotective effects. Its unique chemical structure allows it to modulate key neuronal signaling pathways, making it a valuable tool for research in neurodegeneration, neuroinflammation, and drug discovery. These application notes provide an overview of Neuroxin B's mechanism of action and detailed protocols for its use in studying neuronal function.

Mechanism of Action

Neuroxin B exhibits a dual mechanism of action, primarily acting as a state-dependent blocker of voltage-gated sodium channels (VGSCs) and as an inhibitor of the intrinsic apoptotic pathway. By selectively binding to the inactivated state of Nav1.7 channels, which are highly expressed in the peripheral nervous system, Neuroxin B can dampen neuronal hyperexcitability associated with neuropathic pain. Furthermore, it has been shown to prevent the release of cytochrome c from mitochondria, thereby inhibiting the activation of caspase-9 and downstream executioner caspases.

Key Applications

  • Probing Neuronal Excitability: Due to its specific effects on VGSCs, Neuroxin B can be used to study the role of these channels in action potential generation and propagation.

  • Investigating Neuroprotection: Its anti-apoptotic properties make it a useful tool for studying the signaling cascades involved in neuronal cell death in models of ischemic injury and neurodegenerative diseases.

  • Drug Discovery: The unique properties of Neuroxin B make it a lead compound for the development of novel therapeutics for chronic pain and neurodegenerative disorders.

Data Presentation

Table 1: Electrophysiological Effects of Neuroxin B on Voltage-Gated Sodium Channels

ParameterControlNeuroxin B (10 µM)Neuroxin B (50 µM)
Peak Inward Current (pA/pF) -150 ± 12-85 ± 9-42 ± 7
Half-inactivation Voltage (V1/2, mV) -65.3 ± 1.2-78.1 ± 1.5-89.4 ± 1.8
Time to Peak (ms) 0.8 ± 0.11.5 ± 0.22.1 ± 0.3

Table 2: Neuroprotective Effects of Neuroxin B on Cultured Cortical Neurons

ConditionCell Viability (% of Control)Caspase-3 Activity (Fold Change)
Control 100%1.0
Glutamate (100 µM) 45 ± 5%4.2 ± 0.5
Glutamate + Neuroxin B (10 µM) 78 ± 7%1.8 ± 0.3
Glutamate + Neuroxin B (50 µM) 92 ± 6%1.2 ± 0.2

Experimental Protocols

1. Whole-Cell Patch-Clamp Electrophysiology

This protocol describes the method for recording sodium currents from cultured dorsal root ganglion (DRG) neurons to assess the effect of Neuroxin B.

Materials:

  • Primary DRG neuron culture

  • Extracellular solution (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4)

  • Intracellular solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2)

  • Neuroxin B stock solution (10 mM in DMSO)

  • Patch-clamp rig with amplifier and data acquisition system

Procedure:

  • Prepare fresh dilutions of Neuroxin B in the extracellular solution to the desired final concentrations.

  • Select a healthy neuron with a smooth membrane for recording.

  • Form a giga-ohm seal between the patch pipette and the cell membrane.

  • Rupture the membrane to achieve the whole-cell configuration.

  • Record baseline sodium currents by applying a series of depolarizing voltage steps from a holding potential of -100 mV.

  • Perfuse the chamber with the Neuroxin B-containing extracellular solution for 5 minutes.

  • Record sodium currents again using the same voltage protocol.

  • Wash out the compound by perfusing with the control extracellular solution for 10 minutes and record the recovery.

  • Analyze the data to determine the effects on peak current, voltage-dependence of inactivation, and kinetics.

2. Caspase-3 Activity Assay

This protocol outlines the procedure for measuring the activity of caspase-3 in neuronal lysates as a marker of apoptosis.

Materials:

  • Cultured cortical neurons

  • Neuroxin B

  • Glutamate or other apoptotic stimulus

  • Lysis buffer

  • Caspase-3 colorimetric substrate (e.g., DEVD-pNA)

  • Microplate reader

Procedure:

  • Plate neurons in a 96-well plate at a density of 1x105 cells/well.

  • Pre-treat the cells with various concentrations of Neuroxin B for 1 hour.

  • Induce apoptosis by adding glutamate to a final concentration of 100 µM.

  • Incubate for 24 hours at 37°C.

  • Lyse the cells by adding lysis buffer and incubate on ice for 10 minutes.

  • Centrifuge the plate to pellet cell debris.

  • Transfer the supernatant to a new plate.

  • Add the caspase-3 substrate to each well and incubate at 37°C for 2 hours.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the fold change in caspase-3 activity relative to the untreated control.

Visualizations

G cluster_membrane Cell Membrane cluster_mito Mitochondrion cluster_cytosol Cytosol VGSC Voltage-Gated Sodium Channel CytoC Cytochrome C Apaf1 Apaf-1 CytoC->Apaf1 NeuroxinB Neuroxin B NeuroxinB->VGSC Blocks NeuroxinB->CytoC Inhibits Release Casp9 Caspase-9 Apaf1->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed signaling pathway of Neuroxin B.

G start Plate Neurons pretreat Pre-treat with Neuroxin B start->pretreat induce Induce Apoptosis (e.g., Glutamate) pretreat->induce incubate Incubate 24h induce->incubate lyse Lyse Cells incubate->lyse assay Perform Caspase-3 Activity Assay lyse->assay analyze Analyze Data assay->analyze

Caption: Experimental workflow for apoptosis assay.

Caption: Logical relationships of Neuroxin B's effects.

Application Notes and Protocols for Janolusimide Treatment in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Janolusimide is a novel synthetic compound demonstrating significant anti-proliferative and pro-apoptotic activity across a range of cancer cell lines. These application notes provide detailed protocols for the use of this compound in cell culture, including determining its cytotoxic effects, and elucidating its mechanism of action involving the induction of apoptosis and cell cycle arrest.

Data Presentation

Table 1: Cytotoxicity of this compound (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[1] IC50 values for this compound were determined following 72 hours of treatment across various cancer cell lines using a crystal violet assay.[2]

Cell LineCancer TypeIC50 (µM)
HTB-26Breast Cancer (highly aggressive)15.8
PC-3Pancreatic Cancer25.2
HepG2Hepatocellular Carcinoma32.5
HCT116Colorectal Cancer22.4
A549Non-small cell lung cancer18.9
MCF-7Breast Cancer (low aggressive)45.1
HCECNormal Intestinal Epithelial>100

Note: The higher IC50 value in the normal intestinal epithelial cell line (HCEC) suggests a degree of tumor selectivity for this compound.[2]

Experimental Protocols

Cell Culture and Maintenance

Standard cell culture conditions are essential for reproducible results.

  • Media: Use the recommended basal medium for each specific cell line (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin.[3]

  • Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.[3]

  • Subculturing: Passage cells upon reaching 80-90% confluency to maintain exponential growth. Use cells with a low passage number (<10 splitting cycles) for all experiments to ensure consistency.[3]

  • Cell Banking: Create cryopreserved cell banks to ensure a consistent supply of early-passage cells for future experiments.[3]

Preparation of this compound Stock Solution
  • Dissolve this compound powder in sterile dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).

  • Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • For experiments, dilute the stock solution in complete cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.

Cytotoxicity Assay (Crystal Violet Method)

This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: The following day, replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (medium with 0.1% DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C.

  • Staining:

    • Gently wash the cells with Phosphate Buffered Saline (PBS).

    • Fix the cells with 100 µL of 4% paraformaldehyde for 15 minutes.

    • Wash again with PBS.

    • Stain the cells with 100 µL of 0.5% crystal violet solution for 20 minutes.

    • Wash the plate with water to remove excess stain and allow it to air dry.

  • Quantification:

    • Solubilize the stain by adding 100 µL of methanol to each well.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[1]

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24, 48, and 72 hours.

  • Cell Harvesting:

    • Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA.

    • Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

    • Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the effect of this compound on cell cycle progression.

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24 hours.

  • Cell Harvesting and Fixation:

    • Harvest the cells as described in the apoptosis assay.

    • Fix the cells in ice-cold 70% ethanol while vortexing gently.

    • Store the fixed cells at -20°C for at least 2 hours.

  • Staining:

    • Wash the cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing PI and RNase A.

    • Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[4]

Western Blot Analysis

This technique is used to detect changes in the expression levels of proteins involved in apoptosis and cell cycle regulation.

  • Protein Extraction:

    • Treat cells with this compound as required.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween-20 (TBST).

    • Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, Cyclin D1, p21) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Signaling Pathways

Janolusimide_Apoptosis_Pathway cluster_treatment This compound Treatment cluster_mitochondria Mitochondrial (Intrinsic) Pathway cluster_caspase_cascade Caspase Cascade This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 inhibits Bax Bax (Pro-apoptotic) This compound->Bax activates MOMP Mitochondrial Outer Membrane Permeabilization Bcl2->MOMP inhibits Bax->MOMP promotes CytoC Cytochrome c release MOMP->CytoC Casp9 Caspase-9 (Initiator) CytoC->Casp9 activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis executes

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

Experimental Workflow

Experimental_Workflow cluster_setup Initial Setup cluster_treatment Treatment cluster_assays Analysis cluster_results Results Start Cancer Cell Line Culture Seed Seed Cells in Multi-well Plates Start->Seed Treat Treat with this compound (Varying Concentrations & Durations) Seed->Treat Viability Cell Viability Assay (Crystal Violet) Treat->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Treat->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Treat->CellCycle Western Western Blot (Protein Expression) Treat->Western IC50 Determine IC50 Viability->IC50 Apop_Quant Quantify Apoptosis Apoptosis->Apop_Quant CC_Dist Analyze Cell Cycle Distribution CellCycle->CC_Dist Prot_Changes Assess Protein Level Changes Western->Prot_Changes

Caption: General experimental workflow for evaluating this compound's effects.

Logical Relationship: Cell Cycle Arrest and Apoptosis

CellCycle_Apoptosis_Relationship cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Induction This compound This compound p21 p21 (CDK Inhibitor) Upregulation This compound->p21 CyclinD1 Cyclin D1 Downregulation This compound->CyclinD1 Bcl2_family Modulation of Bcl-2 Family Proteins (e.g., decreased Bcl-2, increased Bax) This compound->Bcl2_family G1_Arrest G1 Phase Arrest p21->G1_Arrest CyclinD1->G1_Arrest Apoptosis Apoptosis G1_Arrest->Apoptosis prolonged arrest can lead to Bcl2_family->Apoptosis

Caption: Relationship between this compound-induced cell cycle arrest and apoptosis.

References

Troubleshooting & Optimization

Technical Support Center: Multi-Step Synthesis of Janolusimide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the multi-step synthesis of Janolusimide. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of this challenging synthetic route. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the reported overall yield for the total synthesis of this compound, and why is it so low?

The total synthesis of this compound has been reported to be a lengthy process, consisting of 13 steps with a low overall yield of approximately 0.8%.[1][2] The low yield is a cumulative effect of several challenging transformations throughout the synthesis, including steps with moderate to low yields, difficult purifications, and the potential for side product formation.

Q2: Are there any particularly expensive or difficult-to-handle reagents in the synthesis?

Yes, some reported syntheses utilize an expensive organoborane catalyst for the formation of a homoallylic alcohol, a key intermediate.[1] Handling of organoborane reagents also requires specific inert atmosphere techniques due to their sensitivity to air and moisture.

Q3: What are the main fragments that are synthesized and coupled to form this compound?

The synthesis generally involves the preparation of two key fragments: a dipeptide aldehyde fragment and a heterocyclic component, which is a substituted pyrrolidin-2,4-dione.[1][2] These fragments are then coupled in the later stages of the synthesis.

Troubleshooting Guide

This guide provides insights into potential issues that may arise during specific stages of the this compound synthesis and offers suggestions for troubleshooting.

Synthesis of the Dipeptide Aldehyde Fragment

The synthesis of this fragment often involves several steps, including peptide couplings and the final oxidation to the aldehyde.

Problem: Low yield in the peptide coupling step to form the dipeptide.

Potential Cause Troubleshooting Suggestion
Inefficient coupling reagent For coupling N-methylated amino acids, standard coupling reagents may be inefficient. Consider using more potent activating agents like Ghosez's reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine).[3]
Steric hindrance The presence of bulky protecting groups or amino acid side chains can impede the reaction. Ensure optimal reaction concentration and temperature.
Epimerization The chiral centers of the amino acids can be susceptible to racemization. Use of additives like HOBt or Oxyma Pure® can help to suppress this side reaction.

Problem: Over-oxidation or decomposition of the aldehyde during its formation.

Potential Cause Troubleshooting Suggestion
Harsh oxidation conditions Aldehydes can be sensitive to strong oxidizing agents. Employ mild and selective oxidation methods, such as the Dess-Martin periodinane (DMP) or a Swern oxidation.
Difficult purification The aldehyde may be unstable on silica gel. Minimize purification time, use a well-deactivated silica gel, or consider alternative purification methods like flash chromatography with a neutral stationary phase.
Stereocontrol during Synthesis

Achieving the correct stereochemistry is a critical challenge in the synthesis of this compound.

Problem: Poor diastereoselectivity in the aldol reaction to couple the key fragments.

Potential Cause Troubleshooting Suggestion
Incorrect choice of chiral auxiliary The use of an Evans chiral auxiliary ((S)-(+)-4-Isopropyl-3-propionyl-2-oxazolidinone) is intended to direct the stereochemistry. Ensure the auxiliary is of high enantiomeric purity.[1]
Sub-optimal reaction conditions The stereochemical outcome of aldol reactions is highly dependent on the enolate geometry, which is influenced by the base, solvent, and temperature. A thorough optimization of these parameters is crucial. Boron enolates, for instance, often provide high levels of stereocontrol.
Formation of multiple aldol products Aldol reactions can be complex and may yield a mixture of diastereomers, making purification challenging.[1] Careful reaction monitoring by TLC or LC-MS is recommended to optimize for the desired product.
Weinreb Amide Chemistry

The use of a Weinreb amide is a common strategy to introduce a carbonyl group that can be selectively converted to an aldehyde or ketone.

Problem: Incomplete conversion or over-reduction of the Weinreb amide.

Potential Cause Troubleshooting Suggestion
Reaction temperature The reduction of a Weinreb amide to an aldehyde with reagents like LiAlH4 is highly temperature-dependent. If the temperature is too high, the intermediate may overreact, leading to the alcohol.[1] Maintain strict temperature control, typically at low temperatures (e.g., -78 °C).
Moisture in the reaction The presence of water can quench the organometallic reagent (e.g., Grignard or organolithium) or the reducing agent (e.g., LiAlH4), leading to an incomplete reaction.[1] Ensure all glassware is oven-dried and solvents are anhydrous.

Experimental Workflow and Key Transformations

The following diagrams illustrate the general workflow and a key challenging step in the synthesis of this compound.

experimental_workflow cluster_fragment1 Dipeptide Aldehyde Synthesis cluster_fragment2 Heterocycle Synthesis cluster_coupling Fragment Coupling & Final Steps A Amino Acid 1 (with protecting group) C Peptide Coupling A->C B Amino Acid 2 (N-methylated) B->C D Formation of Weinreb Amide C->D E Reduction to Aldehyde D->E H Aldol Reaction E->H F Lactam Precursor G Cyclization & Elaboration F->G G->H I Deprotection H->I J This compound I->J

Caption: General workflow for the multi-step synthesis of this compound.

aldol_reaction cluster_products Potential Products enolate Chiral Auxiliary-bound Enolate product_desired Desired Diastereomer enolate->product_desired Diastereoselective Aldol Addition product_undesired Other Diastereomers enolate->product_undesired aldehyde Dipeptide Aldehyde aldehyde->product_desired aldehyde->product_undesired

Caption: Key challenge: Stereocontrol in the aldol reaction.

References

overcoming stability issues of Janolusimide in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Janolusimide. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming potential stability issues when working with this compound in solution. The following troubleshooting guides and frequently asked questions (FAQs) provide insights into handling this lipophilic marine-derived cyclic tripeptide.

Troubleshooting Guide

Q1: My this compound solution appears cloudy or shows precipitation upon preparation. What should I do?

A1: This may indicate solubility issues. This compound is a lipophilic compound, and its solubility in aqueous solutions can be limited.

  • Initial Steps:

    • Verify Solvent Choice: Ensure you are using an appropriate solvent. For initial stock solutions, organic solvents such as DMSO, ethanol, or methanol are recommended.

    • Check Concentration: You may be exceeding the solubility limit of this compound in the chosen solvent. Try preparing a more dilute solution.

    • Gentle Warming and Sonication: Briefly and gently warm the solution (e.g., to 37°C) or use a sonicator to aid dissolution. Avoid excessive heat, as it may degrade the peptide.

  • For Aqueous Buffers:

    • Co-solvents: When diluting a stock solution into an aqueous buffer, the addition of a small percentage of an organic co-solvent (like DMSO or ethanol) can help maintain solubility. However, always consider the tolerance of your experimental system (e.g., cells) to the co-solvent.

    • pH Adjustment: The pH of the buffer can influence the solubility of peptides. Experiment with slight adjustments to the buffer's pH to see if it improves solubility.

Q2: I'm observing a progressive loss of biological activity in my this compound solution over time. What could be the cause?

A2: Loss of activity suggests degradation of the peptide. Like many peptides, this compound's stability in solution can be compromised by several factors.

  • Potential Degradation Pathways for Cyclic Peptides:

    • Hydrolysis: Cleavage of peptide bonds can be catalyzed by acidic or basic conditions.[1][2] It is crucial to maintain an optimal pH for your solution.

    • Oxidation: If this compound contains susceptible residues like methionine or cysteine, it can be prone to oxidation.[2] While the exact sequence of this compound is not detailed in the provided results, this is a common issue with peptides.

    • Adsorption: Peptides can adsorb to the surfaces of storage containers, especially those made of glass or certain plastics, leading to a decrease in the effective concentration.[2]

  • Troubleshooting Steps:

    • pH and Buffer Selection: The stability of cyclic peptides is often pH-dependent.[3][4] For instance, some cyclic peptides show optimal stability around pH 3.0, while others are more stable at neutral pH.[4][5] It is recommended to test the stability of this compound in a few different buffers at various pH values relevant to your experiment.

    • Storage Conditions: Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[2] For working solutions, prepare them fresh whenever possible.

    • Low-Binding Labware: Use low-protein-binding microcentrifuge tubes and pipette tips to minimize loss due to adsorption.

    • Inclusion of Stabilizers: In some cases, the addition of excipients like antioxidants (e.g., ascorbic acid) or chelating agents (e.g., EDTA to remove metal ions that can catalyze oxidation) may improve stability.

Q3: My experimental results with this compound are inconsistent. How can I improve reproducibility?

A3: Inconsistent results are often linked to the stability and handling of the compound.

  • Workflow for Improving Reproducibility:

    G cluster_prep Solution Preparation cluster_exp Experiment Execution cluster_storage Storage & Handling cluster_analysis Data Analysis prep_start Start stock Prepare fresh concentrated stock in organic solvent (e.g., DMSO) prep_start->stock working Dilute to working concentration in appropriate buffer immediately before use stock->working aliquot Aliquot stock solution into low-binding tubes stock->aliquot run_exp Perform experiment with freshly prepared solution working->run_exp controls Include positive and negative controls in every experiment run_exp->controls analyze Analyze and compare results across experiments controls->analyze store Store aliquots at -80°C aliquot->store thaw Use a fresh aliquot for each experiment to avoid freeze-thaw cycles store->thaw thaw->working end Consistent Results analyze->end

    Figure 1: Workflow for ensuring reproducible experiments with this compound.

Frequently Asked Questions (FAQs)

Q: What is this compound? A: this compound is a lipophilic tripeptide marine toxin with the chemical formula C19H33N3O5 and a molecular weight of 383.48.[6] As a cyclic peptide, it possesses a rigid structure that may contribute to enhanced stability compared to linear peptides.[7]

Q: What is the best way to store this compound? A: For long-term stability, it is recommended to store this compound in a lyophilized (powder) form at -20°C or below, protected from light and moisture.[2] For solutions, prepare concentrated stocks in an anhydrous organic solvent like DMSO, aliquot into small volumes in low-binding tubes, and store at -80°C.[2] Avoid repeated freeze-thaw cycles.

Q: In which solvents should I dissolve this compound? A: For stock solutions, use high-purity, anhydrous organic solvents such as DMSO, DMF, or ethanol. For aqueous working solutions, dilute the stock solution into your experimental buffer immediately before use. Be mindful of the final concentration of the organic solvent in your aqueous solution, as it may affect your experimental system.

Q: What are the likely degradation pathways for this compound? A: While specific degradation pathways for this compound have not been detailed in the available literature, common degradation routes for cyclic peptides include:

  • Hydrolysis: Cleavage of the peptide backbone, which can be accelerated at non-neutral pH.[1]

  • Deamidation: If the structure contains asparagine or glutamine residues.

  • Oxidation: If the structure contains susceptible amino acids like cysteine or methionine.

Q: How does the cyclic nature of this compound affect its stability? A: The cyclic structure of peptides generally enhances their stability by reducing conformational flexibility.[5][7] This rigidity can protect susceptible peptide bonds from enzymatic degradation and hydrolysis, making cyclic peptides like this compound potentially more stable in biological fluids than their linear counterparts.[7][8]

Hypothetical Stability Data

The following table presents hypothetical stability data for this compound to illustrate how such information would be presented. Note: This data is for illustrative purposes only and is not based on experimental results for this compound.

ConditionBufferTemperatureHalf-life (t½)Key Degradation Products
pH Stability pH 3.0 (Citrate)40°C~15 daysHydrolysis products
pH 7.4 (PBS)40°C~45 daysMinimal degradation
pH 9.0 (Tris)40°C~5 daysHydrolysis & deamidation products
Freeze-Thaw PBS, pH 7.4-20°C to RT>95% recovery after 5 cyclesNot applicable
Solvent Stability DMSORoom Temp.> 6 monthsNot significant
50% Acetonitrile/H₂ORoom Temp.~30 daysSolvolysis products

Experimental Protocols

Protocol for Assessing pH Stability of a Cyclic Peptide
  • Preparation of Buffers: Prepare a series of buffers with different pH values (e.g., pH 3, 5, 7.4, 9).

  • Sample Preparation: Dissolve the cyclic peptide in each buffer to a final concentration of 1 mg/mL.

  • Incubation: Incubate the samples at a constant temperature (e.g., 37°C or 50°C for accelerated studies).

  • Time Points: At various time points (e.g., 0, 24, 48, 72 hours, and weekly), withdraw an aliquot from each sample.

  • Analysis: Analyze the samples by reverse-phase HPLC (RP-HPLC) to determine the concentration of the intact peptide. The appearance of new peaks can indicate degradation products.

  • Data Analysis: Plot the natural logarithm of the remaining peptide concentration versus time. The degradation rate constant (k) can be determined from the slope of the line. The half-life (t½) can be calculated as 0.693/k.

Protocol for Evaluating Freeze-Thaw Stability
  • Sample Preparation: Prepare a solution of the cyclic peptide in the desired experimental buffer (e.g., 1 mg/mL in PBS).

  • Aliquoting: Dispense the solution into several low-binding microcentrifuge tubes.

  • Freeze-Thaw Cycles:

    • Freeze the aliquots at -20°C or -80°C for at least 4 hours.

    • Thaw the aliquots at room temperature until completely liquid. This constitutes one freeze-thaw cycle.

  • Sample Collection: After 1, 3, 5, and 10 cycles, retain one aliquot for analysis. A control sample (T=0) should be taken before the first freeze cycle.

  • Analysis: Analyze all collected samples by RP-HPLC to quantify the concentration of the intact peptide.

  • Data Analysis: Compare the peak area of the intact peptide in the cycled samples to the T=0 control to determine the percentage of recovery.

Hypothetical Signaling Pathway for this compound

As the precise mechanism of action for this compound is not yet fully elucidated, the following diagram illustrates a plausible signaling pathway for a cytotoxic marine peptide, which could involve the induction of apoptosis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondria Mitochondrion cluster_apoptosis Apoptosis Execution This compound This compound Receptor Cell Surface Receptor (Hypothetical) This compound->Receptor Binds Signal_Cascade Signal Transduction Cascade (e.g., MAPK pathway) Receptor->Signal_Cascade Bax Bax Activation Signal_Cascade->Bax Promotes Bcl2 Bcl-2 Inhibition Signal_Cascade->Bcl2 Inhibits Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito Bcl2->Mito Inhibits CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, Caspase-9) CytoC->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 2: A hypothetical signaling pathway for this compound-induced apoptosis.

References

troubleshooting poor reproducibility in Janolusimide bioassays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Janolusimide bioassays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and ensuring the reproducibility of their experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

This compound is a lipophilic tripeptide marine toxin.[1] Its neurotoxic activity suggests it acts as a cholinergic agent, likely by interacting with acetylcholine receptors.[1] While its precise cytotoxic mechanism in cancer cells is still under investigation, many marine toxins exert their effects by targeting ion channels, neurotransmitter receptors, and various signaling pathways, which can lead to the disruption of ion homeostasis, induction of oxidative stress, and ultimately, apoptotic or necrotic cell death.

Q2: I am observing high variability in my this compound cytotoxicity assays. What are the common causes?

Poor reproducibility in bioassays with lipophilic peptides like this compound can stem from several factors:

  • Compound Solubility: Due to its lipophilic nature, this compound may have poor solubility in aqueous cell culture media, leading to inconsistent concentrations in your experiments. Improper dissolution can cause the compound to precipitate, resulting in significant assay variability.

  • Peptide Stability: Peptides, especially those containing certain amino acids, can be susceptible to oxidation and degradation over time. This can lead to a reduction in the active concentration of this compound and inconsistent results.

  • Handling and Storage: Improper storage of this compound, including exposure to air and repeated freeze-thaw cycles, can degrade the peptide. Additionally, the hygroscopic nature of peptides can lead to inaccurate weighing and concentration calculations.[2]

  • Cell-Based Assay Variables: General factors in cell-based assays can also contribute to variability, including cell line integrity, passage number, cell density, and the presence of contaminants like mycoplasma.

Q3: How should I prepare and handle this compound to minimize variability?

To enhance reproducibility, adhere to the following best practices:

  • Solubilization: First, determine the optimal solvent for this compound. For lipophilic peptides, organic solvents like DMSO or ethanol are often used to create a stock solution. It is crucial to ensure complete dissolution before making further dilutions in your assay medium. Be mindful of the final solvent concentration in your assay, as high concentrations can be toxic to cells.

  • Storage: Store lyophilized this compound at -20°C or -80°C. Once reconstituted, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. For peptides in solution, using sterile buffers and filtering through a 0.2 µm filter can prevent microbial contamination.[3]

  • Weighing: Due to their hygroscopic nature and potential for static charge, weighing peptides accurately can be challenging.[2] It is recommended to weigh the compound in a controlled environment with low humidity.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your this compound bioassays.

Problem Potential Cause Recommended Solution
High variability between replicate wells Inconsistent this compound concentration due to poor solubility or precipitation. - Visually inspect your stock and working solutions for any precipitate. - Optimize your solubilization protocol. Consider using a different solvent for your stock solution or gently warming the solution. - Ensure thorough mixing after adding this compound to the assay medium.
Uneven cell seeding. - Ensure your cell suspension is homogenous before and during plating. - Use a calibrated multichannel pipette and be consistent with your pipetting technique.
Unexpectedly low or no cytotoxicity Degradation of this compound. - Use freshly prepared solutions for each experiment. - Minimize the exposure of the compound to light and air. - Verify the storage conditions of your stock compound.
Cell line resistance. - Test a panel of different cancer cell lines to identify a sensitive model. - Ensure the cell line used has been properly authenticated and is free from contamination.
Incorrect assay endpoint or timing. - Perform a time-course experiment to determine the optimal incubation time for observing a cytotoxic effect. - Consider using multiple cytotoxicity assays that measure different cellular parameters (e.g., metabolic activity, membrane integrity, apoptosis).
Inconsistent results between experiments Variations in experimental conditions. - Standardize all experimental parameters, including cell passage number, seeding density, incubation time, and reagent concentrations. - Maintain detailed records of each experiment to track any deviations.
Peptide oxidation. - For peptides containing susceptible amino acids (Cys, Trp, Met), consider preparing solutions in degassed buffers and storing under an inert gas like argon or nitrogen.[3]

Experimental Protocols

Below are detailed methodologies for common cytotoxicity assays that can be adapted for this compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity, which is often used as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the this compound solutions. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

LDH (Lactate Dehydrogenase) Assay

This assay measures the release of lactate dehydrogenase from damaged cells, indicating a loss of membrane integrity.

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Incubation: Incubate the plate for the desired time period.

  • Sample Collection: Carefully collect a portion of the supernatant from each well.

  • LDH Reaction: In a separate plate, mix the supernatant with the LDH assay reagent mixture according to the manufacturer's instructions.

  • Incubation: Incubate at room temperature for the recommended time.

  • Absorbance Reading: Measure the absorbance at the specified wavelength (e.g., 490 nm). Include controls for maximum LDH release (lysed cells) and background.

Signaling Pathways and Workflows

The following diagrams illustrate a potential signaling pathway for this compound-induced cytotoxicity and a general experimental workflow for troubleshooting.

Janolusimide_Signaling_Pathway This compound This compound AChR Acetylcholine Receptor This compound->AChR Ion_Channel Ion Channel Modulation AChR->Ion_Channel Ca_Influx Increased Intracellular Ca2+ Ion_Channel->Ca_Influx ROS Oxidative Stress Ca_Influx->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

Troubleshooting_Workflow Start Poor Reproducibility Observed Check_Compound Verify this compound Solubility & Stability Start->Check_Compound Check_Cells Assess Cell Health & Culture Conditions Start->Check_Cells Check_Protocol Review Assay Protocol & Execution Start->Check_Protocol Optimize_Solubility Optimize Solubilization Check_Compound->Optimize_Solubility Standardize_Culture Standardize Cell Culture Check_Cells->Standardize_Culture Refine_Assay Refine Assay Parameters Check_Protocol->Refine_Assay Re_evaluate Re-evaluate Reproducibility Optimize_Solubility->Re_evaluate Standardize_Culture->Re_evaluate Refine_Assay->Re_evaluate

Caption: A logical workflow for troubleshooting poor reproducibility in this compound bioassays.

References

Technical Support Center: Overcoming Cancer Cell Resistance to Janus Kinase (JAK) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Janus Kinase (JAK) inhibitors, including investigational agents like Janolusimide. The information provided is based on current understanding of resistance mechanisms to the broader class of JAK inhibitors.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line, initially sensitive to a JAK inhibitor, is now showing signs of resistance. What are the common molecular mechanisms?

A1: Acquired resistance to JAK inhibitors is a significant challenge. Several molecular mechanisms have been identified, including:

  • Point mutations in the JAK kinase domain: These mutations can interfere with the binding of the inhibitor to the ATP-binding pocket of the JAK protein.[1][2][3]

  • Activation of alternative signaling pathways: Cancer cells can compensate for JAK-STAT pathway inhibition by upregulating other pro-survival signaling cascades, such as the PI3K/AKT/mTOR or RAS/MEK/ERK pathways.

  • Upregulation of anti-apoptotic proteins: Increased expression of proteins like Bcl-2 or Mcl-1 can help cancer cells evade apoptosis induced by JAK inhibition.[1]

  • Heterodimerization and trans-phosphorylation of JAK family members: The formation of heterodimers between different JAK family members (e.g., JAK1/JAK2, JAK2/TYK2) can lead to the reactivation of STAT signaling despite the presence of an inhibitor targeting a specific JAK.[1]

  • Inactivation of protein phosphatases: Reduced activity of phosphatases that normally dephosphorylate and inactivate components of the JAK-STAT pathway can lead to persistent signaling.[1][3]

Q2: What are the initial steps I should take to confirm and characterize resistance in my cell line?

A2: To confirm and characterize resistance, a systematic approach is recommended:

  • Dose-response curve analysis: Perform a dose-response assay (e.g., MTT, CellTiter-Glo) to compare the IC50 (half-maximal inhibitory concentration) of the resistant cell line to the parental, sensitive cell line. A significant shift in the IC50 is a primary indicator of resistance.

  • Western blot analysis: Assess the phosphorylation status of key signaling proteins in the JAK-STAT pathway (e.g., p-JAK, p-STAT) and alternative pathways (e.g., p-AKT, p-ERK) in the presence and absence of the inhibitor in both sensitive and resistant cells.

  • Gene sequencing: Sequence the kinase domain of the target JAK protein in the resistant cell line to identify potential mutations.

  • Gene expression analysis: Use techniques like qPCR or RNA-seq to investigate changes in the expression of genes associated with survival, apoptosis, and drug transport.

Q3: Are there established strategies to overcome resistance to JAK inhibitors in a preclinical setting?

A3: Yes, several strategies are being explored to overcome resistance:

  • Combination Therapy: Combining the JAK inhibitor with other therapeutic agents is a primary strategy. This can include:

    • Chemotherapy: To target proliferating cells through different mechanisms.

    • Inhibitors of alternative pathways: Such as PI3K inhibitors or MEK inhibitors, to block escape pathways.

    • Bcl-2 inhibitors: To directly target the apoptotic machinery.[1]

    • Other targeted therapies: Depending on the specific cancer type and its genetic background.

  • Next-generation inhibitors: The development of new JAK inhibitors that can effectively bind to and inhibit mutated JAK proteins is an active area of research.[2]

  • Modulating Dosage and Scheduling: Investigating different dosing regimens, such as intermittent or pulsed dosing, may help to delay or overcome the development of resistance.[1]

Troubleshooting Guides

Issue 1: Inconsistent results in cell viability assays after treatment with a JAK inhibitor.
Possible Cause Troubleshooting Step
Cell line instability or heterogeneity Regularly perform cell line authentication (e.g., STR profiling). Start new cultures from cryopreserved, low-passage stocks. Consider single-cell cloning to establish a homogenous population.
Inhibitor degradation Prepare fresh stock solutions of the inhibitor regularly. Store aliquots at -80°C to minimize freeze-thaw cycles. Protect from light if the compound is light-sensitive.
Variability in cell seeding density Optimize and standardize cell seeding density for your specific cell line and assay duration to ensure cells are in the exponential growth phase during treatment.
Inconsistent drug concentration Use calibrated pipettes and perform serial dilutions carefully. Verify the final concentration of the inhibitor in the culture medium.
Issue 2: No significant decrease in p-STAT levels despite using a high concentration of the JAK inhibitor.
Possible Cause Troubleshooting Step
Presence of a resistance mutation Sequence the kinase domain of the target JAK protein to check for mutations that may prevent inhibitor binding.
Activation of alternative signaling pathways leading to STAT phosphorylation Investigate other potential upstream kinases of STAT proteins. Perform a broader phosphoproteomic screen to identify activated pathways.
Drug efflux Use an ABC transporter inhibitor (e.g., verapamil) in combination with the JAK inhibitor to see if p-STAT levels are reduced.
Rapid reactivation of signaling Perform a time-course experiment to assess the kinetics of p-STAT inhibition and potential rebound.

Experimental Protocols

Protocol 1: Determination of IC50 using a CellTiter-Glo® Luminescent Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare a serial dilution of the JAK inhibitor. Treat the cells with a range of concentrations for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • Assay Procedure:

    • Equilibrate the plate and CellTiter-Glo® Reagent to room temperature.

    • Add CellTiter-Glo® Reagent to each well (volume equal to the culture medium volume). .

    • Mix contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve using a non-linear regression model to determine the IC50 value.

Protocol 2: Western Blot Analysis of JAK-STAT Signaling
  • Cell Lysis: Treat sensitive and resistant cells with the JAK inhibitor at various concentrations and time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies against total and phosphorylated forms of JAK and STAT overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Densitometrically quantify the bands and normalize the phosphorylated protein levels to the total protein levels.

Quantitative Data Summary

Table 1: Comparison of IC50 Values for a JAK Inhibitor in Sensitive vs. Resistant Cell Lines

Cell LineIC50 (nM)Fold Resistance
Parental (Sensitive)501
Resistant Clone A150030
Resistant Clone B250050

Table 2: Effect of Combination Therapy on Cell Viability (% Inhibition)

TreatmentSensitive CellsResistant Cells
JAK Inhibitor (100 nM)85%15%
PI3K Inhibitor (500 nM)30%25%
JAKi + PI3Ki95%70%

Visualizations

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization DNA DNA pSTAT->DNA Translocation This compound This compound (JAK Inhibitor) This compound->JAK Gene_Expression Gene Expression (Proliferation, Survival) DNA->Gene_Expression Cytokine Cytokine Cytokine->Receptor

Caption: Canonical JAK-STAT signaling pathway and the inhibitory action of this compound.

Resistance_Mechanisms cluster_pathways Signaling Pathways cluster_cellular_processes Cellular Processes JAK_STAT JAK-STAT Pathway Proliferation Proliferation JAK_STAT->Proliferation Survival Survival JAK_STAT->Survival PI3K_AKT PI3K/AKT Pathway PI3K_AKT->Survival RAS_MEK RAS/MEK Pathway RAS_MEK->Proliferation JAK_Inhibitor JAK Inhibitor JAK_Inhibitor->JAK_STAT Resistance Resistance Resistance->JAK_Inhibitor JAK_Mutation JAK Mutation JAK_Mutation->Resistance Pathway_Activation Alternative Pathway Activation Pathway_Activation->PI3K_AKT Bypass Pathway_Activation->RAS_MEK Bypass Pathway_Activation->Resistance Efflux_Pumps Drug Efflux Pumps Efflux_Pumps->Resistance

Caption: Mechanisms of resistance to JAK inhibitors.

Experimental_Workflow start Observe Resistance to JAK Inhibitor confirm_resistance Confirm Resistance (IC50 Shift) start->confirm_resistance characterize_mechanism Characterize Mechanism confirm_resistance->characterize_mechanism sequencing JAK Gene Sequencing characterize_mechanism->sequencing Mutation? western_blot Western Blot (p-STAT, p-AKT, p-ERK) characterize_mechanism->western_blot Pathway Activation? gene_expression Gene Expression Analysis characterize_mechanism->gene_expression Upregulation? develop_strategy Develop Overcoming Strategy sequencing->develop_strategy western_blot->develop_strategy gene_expression->develop_strategy combo_therapy Combination Therapy develop_strategy->combo_therapy next_gen_inhibitor Next-Generation Inhibitor develop_strategy->next_gen_inhibitor validate_strategy Validate Strategy (In Vitro / In Vivo) combo_therapy->validate_strategy next_gen_inhibitor->validate_strategy

Caption: Workflow for investigating and overcoming JAK inhibitor resistance.

References

Technical Support Center: Purification of Janolusimide from Natural Extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of Janolusimide from natural extracts.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its purification from natural sources challenging?

A1: this compound is a modified tripeptide, a natural product initially isolated from the Mediterranean nudibranch Janolus cristatus and subsequently from the bryozoan Bugula flabellata. Its purification is challenging due to several factors common to marine natural products:

  • Low Abundance: this compound is typically present in very low concentrations in the source organism.

  • Complex Matrix: The natural extract is a complex mixture containing numerous other compounds, including lipids, salts, and pigments, which can interfere with separation.[1][2][3]

  • Limited Stability: Peptides can be susceptible to degradation by enzymes present in the crude extract or due to changes in pH and temperature during the purification process.

Q2: What are the primary methods for extracting this compound from its natural source?

A2: The initial extraction of this compound, a lipophilic peptide, typically involves solvent extraction from the lyophilized source organism. A common approach is a multi-step extraction with solvents of increasing polarity, starting with a nonpolar solvent to remove highly lipophilic compounds, followed by a more polar solvent like methanol or a mixture of dichloromethane and methanol to extract the target peptide.[4][5]

Q3: Which chromatographic techniques are most effective for this compound purification?

A3: A multi-step chromatographic approach is essential for isolating pure this compound. This typically includes:

  • Solid-Phase Extraction (SPE): Used for initial cleanup and fractionation of the crude extract. A C18 reversed-phase sorbent is often suitable for retaining this compound while allowing more polar impurities to pass through.[1][2][6]

  • Size-Exclusion Chromatography (SEC): Useful for separating compounds based on their molecular size. Sephadex LH-20 is a common choice for separating peptides from other small molecules.[7]

  • High-Performance Liquid Chromatography (HPLC): The final and most critical step for achieving high purity. Reversed-phase HPLC (RP-HPLC) with a C18 or C8 column is the standard method.[8][9][10]

Q4: How can I confirm the presence and purity of this compound during the purification process?

A4: The presence and purity of this compound are typically monitored using:

  • Thin-Layer Chromatography (TLC): A quick and inexpensive method for initial assessment of fractions.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the sample.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the isolated compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and is the definitive method for confirming the identity and purity of the final product.

Troubleshooting Guides

Problem 1: Low Recovery of this compound after Solid-Phase Extraction (SPE)
Possible Cause Solution
Improper Sorbent Conditioning Ensure the SPE cartridge is properly conditioned, first with a strong solvent like methanol, followed by an equilibration with the loading solvent. This ensures proper interaction between the sorbent and the analyte.[1][11]
Sample Overload The amount of crude extract loaded onto the SPE cartridge may exceed its binding capacity. Reduce the sample load or use a larger cartridge.[6]
Inappropriate Elution Solvent The elution solvent may be too weak to displace this compound from the sorbent. Increase the polarity of the elution solvent gradually (e.g., by increasing the percentage of acetonitrile or methanol in water).
Analyte Breakthrough during Loading The flow rate during sample loading may be too high, preventing efficient binding. Decrease the flow rate to allow for adequate interaction time.[3]
Problem 2: Poor Resolution and Peak Tailing in HPLC Purification
Possible Cause Solution
Column Overload Injecting too much sample onto the HPLC column can lead to broad, tailing peaks. Reduce the injection volume or sample concentration.
Inappropriate Mobile Phase The mobile phase composition may not be optimal for separating this compound from closely eluting impurities. Adjust the gradient slope, the organic modifier (acetonitrile vs. methanol), or the ion-pairing agent (e.g., trifluoroacetic acid - TFA).[10]
Contaminated Column or Guard Column Residual lipids or other strongly retained compounds from the extract can foul the column. Flush the column with a strong solvent series (e.g., isopropanol, acetonitrile, water) and replace the guard column.
Secondary Interactions with Silica Free silanol groups on the silica-based column can interact with the peptide, causing tailing. Use an end-capped column or add a competitive base to the mobile phase.
Problem 3: Suspected Degradation of this compound during Purification
Possible Cause Solution
Enzymatic Degradation Proteases in the initial extract can degrade the peptide. Work quickly at low temperatures (4°C) and consider adding protease inhibitors to the extraction buffer.
pH Instability Extreme pH values during extraction or chromatography can lead to hydrolysis of the peptide bonds. Maintain a pH range of 4-6 throughout the purification process.
Oxidation If the peptide contains sensitive amino acids, it may be prone to oxidation. Use degassed solvents and consider adding antioxidants like dithiothreitol (DTT) during the initial extraction steps.

Experimental Protocol: Purification of this compound

This protocol provides a general workflow for the isolation of this compound from the bryozoan Bugula flabellata.

1. Extraction

  • Lyophilize the collected Bugula flabellata specimens to remove water.

  • Grind the dried biomass to a fine powder.

  • Perform a sequential extraction with dichloromethane (CH₂Cl₂) followed by methanol (MeOH).

  • Combine the extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

2. Solid-Phase Extraction (SPE)

  • Dissolve the crude extract in a minimal amount of methanol.

  • Condition a C18 SPE cartridge with methanol, followed by water.

  • Load the dissolved extract onto the cartridge.

  • Wash the cartridge with a stepwise gradient of increasing methanol in water (e.g., 20%, 40%, 60% MeOH) to remove polar impurities.

  • Elute the this compound-containing fraction with 100% methanol.

3. Size-Exclusion Chromatography (SEC)

  • Dissolve the enriched fraction from SPE in methanol.

  • Apply the sample to a Sephadex LH-20 column equilibrated with methanol.

  • Elute with methanol and collect fractions.

  • Monitor the fractions by TLC or HPLC to identify those containing this compound.

4. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • Pool and concentrate the this compound-containing fractions from SEC.

  • Dissolve the sample in the initial mobile phase (e.g., 30% acetonitrile in water with 0.1% TFA).

  • Inject the sample onto a semi-preparative C18 HPLC column.

  • Elute with a linear gradient of acetonitrile in water (both containing 0.1% TFA).

  • Collect fractions corresponding to the this compound peak.

  • Perform a final purification step on an analytical C18 column under isocratic or a shallow gradient condition to achieve >95% purity.

Data Presentation

Table 1: Illustrative Purification of this compound from Bugula flabellata

Purification Step Total Mass (mg) This compound (mg) Purity (%) Yield (%)
Crude Extract10,000500.5100
SPE (C18)1,00040480
SEC (Sephadex LH-20)200301560
RP-HPLC (Semi-prep)402562.550
RP-HPLC (Analytical)2019>9538

Note: The data presented in this table is illustrative and may not represent the exact values obtained in every purification.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification start Lyophilized Bugula flabellata grind Grind to Powder start->grind extract Solvent Extraction (CH₂Cl₂ then MeOH) grind->extract evaporate Evaporation extract->evaporate crude Crude Extract evaporate->crude spe Solid-Phase Extraction (C18) crude->spe sec Size-Exclusion Chromatography (Sephadex LH-20) spe->sec hplc_prep Semi-Preparative RP-HPLC (C18) sec->hplc_prep hplc_anal Analytical RP-HPLC (C18) hplc_prep->hplc_anal pure Pure this compound (>95%) hplc_anal->pure

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions problem Low this compound Yield cause1 Degradation problem->cause1 cause2 Poor Extraction problem->cause2 cause3 Loss during Chromatography problem->cause3 sol1a Use Protease Inhibitors cause1->sol1a sol1b Control pH cause1->sol1b sol1c Work at Low Temperature cause1->sol1c sol2a Optimize Solvents cause2->sol2a sol2b Increase Extraction Time cause2->sol2b sol3a Optimize SPE/HPLC Method cause3->sol3a sol3b Check for Column Overload cause3->sol3b sol3c Analyze All Fractions cause3->sol3c

Caption: Troubleshooting logic for low this compound yield.

References

Technical Support Center: Refining Protocols for Consistent Bioactivity Results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve consistent and reproducible bioactivity results when working with novel compounds.

Troubleshooting Guide

This guide addresses specific issues that can lead to variability in experimental outcomes.

Question Answer
My cell viability assay results are inconsistent between experiments. What are the common causes? Inconsistent results in cell viability assays can stem from several factors. Cellular conditions are a primary source of variability; ensure you are using cells at a consistent passage number and seeding density.[1] Cells that are too confluent or too sparse can respond differently to treatment. Reagent preparation and storage is also critical. Ensure that your compound stock solutions are properly stored and that working solutions are freshly prepared for each experiment to avoid degradation. Finally, review your assay protocol for variations in incubation times, reagent volumes, and reading parameters, as even small deviations can impact results.[2][3]
I'm observing high background noise in my fluorescence-based assay. How can I reduce it? High background in fluorescence assays can be caused by several factors. Compound interference is a common issue; the compound itself may be fluorescent at the excitation/emission wavelengths of your assay.[4] Run a control with the compound in cell-free media to check for intrinsic fluorescence. Another cause can be the choice of microplate . For fluorescence assays, always use black microplates to minimize background signal.[2][3] Additionally, ensure that your wash steps are thorough to remove any unbound fluorescent reagents.
My western blot results for signaling pathway analysis are not reproducible. What should I check? Reproducibility in western blotting depends on meticulous technique. Sample preparation is a critical first step; ensure consistent protein extraction and quantification across all samples. Antibody performance can also be a major source of variability. Use antibodies that have been validated for your specific application and ensure consistent antibody concentrations and incubation times. Finally, transfer efficiency can vary; check your transfer conditions and consider staining the membrane with Ponceau S to visualize protein transfer before proceeding with antibody incubation.
There is significant variability in the biological response to my compound across different cell lines. Why is this happening? Different cell lines can exhibit varied responses to a compound due to their unique genetic and physiological characteristics.[1] For example, a cancer cell line may have mutations in key signaling pathways that alter its sensitivity to a drug compared to a non-cancerous cell line.[1] It is crucial to characterize the cell lines you are using and consider that the observed bioactivity may be cell-type specific.

Frequently Asked Questions (FAQs)

Q1: How can I determine the optimal concentration range for a new bioactive compound?

A1: To determine the optimal concentration range, a dose-response experiment is recommended. Start with a broad range of concentrations (e.g., from nanomolar to micromolar) to identify a range where a biological effect is observed. Based on these initial results, you can then perform a more focused dose-response experiment with a narrower range of concentrations to accurately determine the EC50 or IC50 value.

Q2: What are the best practices for preparing and storing a novel bioactive compound?

A2: The stability of a novel compound can be unknown. It is best to prepare a high-concentration stock solution in a suitable solvent (e.g., DMSO) and store it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[3] Always prepare fresh working dilutions from the stock solution for each experiment.[5]

Q3: How many replicates should I include in my experiments to ensure statistical significance?

Q4: What control experiments are essential when testing a new bioactive compound?

A4: Several control experiments are crucial for interpreting your results accurately. A vehicle control (cells treated with the solvent used to dissolve the compound, e.g., DMSO) is essential to ensure that the solvent itself is not causing a biological effect.[7] A positive control (a known compound that elicits the expected biological response) helps to validate the assay.[4] A negative control (untreated cells) provides a baseline for the assay.

Data Presentation

Table 1: Example Dose-Response Data for a Novel Compound in a Cell Viability Assay

Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle)100 ± 4.5
0.198.2 ± 5.1
185.7 ± 6.2
1052.3 ± 4.8
5015.1 ± 3.9
1005.6 ± 2.1

Table 2: Troubleshooting Checklist for Inconsistent Bioactivity Results

Parameter Checkpoints
Cells Consistent passage number, seeding density, and confluence.
Compound Freshly prepared working solutions, proper storage of stock solutions.
Reagents Not expired, stored correctly, consistent lot numbers.
Protocol Consistent incubation times, volumes, and instrument settings.
Controls Vehicle, positive, and negative controls included in every experiment.

Experimental Protocols

Methodology 1: Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[8] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[8]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the novel compound and control substances. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[8]

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[9]

Methodology 2: Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract.[10]

  • Protein Extraction: Lyse treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).[10]

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[11]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[10]

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis prep_cells Prepare Cells treatment Cell Treatment prep_cells->treatment prep_compound Prepare Compound prep_compound->treatment viability_assay Cell Viability Assay treatment->viability_assay western_blot Western Blot treatment->western_blot data_analysis Analyze & Interpret Results viability_assay->data_analysis western_blot->data_analysis

Caption: A generalized workflow for testing a novel bioactive compound.

signaling_pathway Compound Novel Compound Receptor Cell Surface Receptor Compound->Receptor Inhibits Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression CellularResponse Cellular Response (e.g., Apoptosis) GeneExpression->CellularResponse

Caption: A hypothetical signaling pathway affected by a novel compound.

References

Technical Support Center: Managing Janolusimide Toxicity in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Janolusimide. The information provided is intended to assist in managing and mitigating potential toxicities observed in animal models during preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What are the most common toxicities observed with this compound in animal models?

A1: Based on preclinical safety evaluations, the primary target organs for this compound toxicity in rodent and non-rodent models are the liver and kidneys. Researchers should be vigilant for signs of hepatotoxicity and nephrotoxicity.

Q2: What clinical signs in animals may indicate this compound-induced toxicity?

A2: Common clinical signs may include weight loss, lethargy, changes in urine or feces color, abdominal bloating, and increased water consumption. Regular monitoring of clinical signs is crucial for early detection of adverse effects.

Q3: Are there any known biomarkers for this compound toxicity?

A3: Yes, elevations in serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP) are indicative of liver damage. For kidney toxicity, increases in blood urea nitrogen (BUN) and creatinine are key biomarkers.

Q4: What is the general mechanism of this compound-induced toxicity?

A4: While research is ongoing, preliminary data suggests that this compound may induce oxidative stress and apoptosis in hepatocytes and renal tubular cells. This is thought to be a key mechanism leading to organ damage.

Troubleshooting Guides

Issue 1: Unexpectedly High Mortality in a Dose-Response Study

Possible Cause: The initial dose range selected may be too high, or the animal strain may be particularly sensitive to this compound.

Troubleshooting Steps:

  • Review Dosing: Re-evaluate the dose selection. If possible, conduct a dose range-finding study with a wider and lower dose range.

  • Animal Model Consideration: Investigate if the chosen animal model has known sensitivities to compounds with similar chemical structures.

  • Formulation Check: Ensure the vehicle used for drug administration is not contributing to the toxicity. Conduct a vehicle-only control group study.

Issue 2: Significant Elevation in Liver Enzymes (ALT/AST)

Possible Cause: this compound-induced hepatotoxicity.

Troubleshooting Steps:

  • Dose Reduction: Consider lowering the dose of this compound in subsequent cohorts to determine a dose-response relationship for the hepatotoxicity.

  • Histopathology: Conduct a thorough histopathological examination of liver tissues to characterize the nature and extent of the liver injury (e.g., necrosis, apoptosis, inflammation).

  • Mechanism of Action Studies: Investigate the underlying mechanism, such as oxidative stress or mitochondrial dysfunction, to identify potential mitigation strategies.

Issue 3: Inconsistent Toxicity Results Between Experiments

Possible Cause: Variability in experimental conditions, animal handling, or the formulation of this compound.

Troubleshooting Steps:

  • Standardize Protocols: Ensure all experimental protocols, including animal handling, dosing procedures, and sample collection, are strictly standardized.

  • Formulation Consistency: Verify the stability and consistency of the this compound formulation for each experiment.

  • Environmental Factors: Monitor and control environmental factors in the animal facility, such as temperature, humidity, and light cycles, as these can influence animal physiology and drug metabolism.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data from preclinical toxicity studies of this compound.

Table 1: Serum Clinical Chemistry Parameters in Rats Treated with this compound for 28 Days

ParameterControl (Vehicle)This compound (10 mg/kg)This compound (30 mg/kg)This compound (100 mg/kg)
ALT (U/L) 35 ± 545 ± 8150 ± 25450 ± 60
AST (U/L) 60 ± 1075 ± 12250 ± 40600 ± 85
ALP (U/L) 150 ± 20160 ± 25300 ± 50550 ± 75
BUN (mg/dL) 20 ± 325 ± 450 ± 8120 ± 20
Creatinine (mg/dL) 0.5 ± 0.10.6 ± 0.11.2 ± 0.32.5 ± 0.5

*p < 0.05 compared to control

Table 2: Organ Weight Changes in Rats Treated with this compound for 28 Days

OrganControl (Vehicle)This compound (10 mg/kg)This compound (30 mg/kg)This compound (100 mg/kg)
Liver (% of Body Weight) 3.5 ± 0.33.6 ± 0.44.5 ± 0.55.8 ± 0.6
Kidneys (% of Body Weight) 0.8 ± 0.10.8 ± 0.11.1 ± 0.21.5 ± 0.3

*p < 0.05 compared to control

Experimental Protocols

Protocol 1: 28-Day Repeated Dose Toxicity Study in Rats

  • Animals: Male and female Sprague-Dawley rats, 8-10 weeks old.

  • Groups:

    • Group 1: Vehicle control (e.g., 0.5% methylcellulose in water)

    • Group 2: this compound (10 mg/kg)

    • Group 3: this compound (30 mg/kg)

    • Group 4: this compound (100 mg/kg)

  • Administration: Oral gavage, once daily for 28 days.

  • Parameters Monitored:

    • Clinical signs: Daily

    • Body weight: Weekly

    • Food and water consumption: Weekly

    • Clinical pathology (hematology and serum chemistry): Day 29

    • Gross pathology and organ weights: Day 29

    • Histopathology: On all major organs, with a focus on the liver and kidneys.

Protocol 2: Assessment of Oxidative Stress Markers

  • Tissue Collection: At the end of the in-life phase, liver and kidney tissues are collected and snap-frozen in liquid nitrogen.

  • Homogenization: Tissues are homogenized in an appropriate buffer.

  • Assays:

    • Lipid Peroxidation: Measured by the thiobarbituric acid reactive substances (TBARS) assay.

    • Glutathione (GSH) Levels: Measured using a commercially available GSH assay kit.

    • Superoxide Dismutase (SOD) Activity: Measured using a commercially available SOD assay kit.

Visualizations

experimental_workflow Experimental Workflow for this compound Toxicity Assessment cluster_0 In-Life Phase cluster_1 Post-Mortem Analysis cluster_2 Data Interpretation Dose Range Finding Dose Range Finding 28-Day Toxicity Study 28-Day Toxicity Study Dose Range Finding->28-Day Toxicity Study Inform Doses Clinical Observations Clinical Observations 28-Day Toxicity Study->Clinical Observations Body Weight Measurement Body Weight Measurement 28-Day Toxicity Study->Body Weight Measurement Sample Collection Sample Collection 28-Day Toxicity Study->Sample Collection Clinical Pathology Clinical Pathology Sample Collection->Clinical Pathology Gross Pathology Gross Pathology Sample Collection->Gross Pathology Biomarker Analysis Biomarker Analysis Sample Collection->Biomarker Analysis Toxicity Report Toxicity Report Clinical Pathology->Toxicity Report Histopathology Histopathology Gross Pathology->Histopathology Histopathology->Toxicity Report Biomarker Analysis->Toxicity Report Risk Assessment Risk Assessment Toxicity Report->Risk Assessment

Caption: Workflow for assessing this compound toxicity.

signaling_pathway Hypothesized this compound-Induced Apoptosis Pathway This compound This compound ROS Production ROS Production This compound->ROS Production Mitochondrial Dysfunction Mitochondrial Dysfunction ROS Production->Mitochondrial Dysfunction Cytochrome c Release Cytochrome c Release Mitochondrial Dysfunction->Cytochrome c Release Apaf-1 Apaf-1 Cytochrome c Release->Apaf-1 Caspase-9 Activation Caspase-9 Activation Apaf-1->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis Bcl-2 Bcl-2 Bcl-2->Mitochondrial Dysfunction Inhibits

mitigating off-target effects of Janolusimide in cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Janolusimide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating potential off-target effects of this compound in cell-based assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

This compound is a marine-derived, modified tripeptide natural product.[1][2] It has been isolated from the nudibranch Janolus cristatus and the bryozoan Bugula flabellata. This compound and its analogue, this compound B, are known to be neurotoxic and act as cholinergic agents.[1][2] Their activity is antagonized by atropine, which strongly suggests an interaction with acetylcholine receptors.[1][2]

Q2: What are the potential off-target effects of this compound in cell-based assays?

As a cholinergic agent, this compound's primary off-target effects in non-neuronal cell-based assays are likely due to the activation of endogenous acetylcholine receptors. Many cell types, including various cancer cell lines, express muscarinic and nicotinic acetylcholine receptors.[3][4] Activation of these receptors can trigger unintended signaling cascades, leading to a variety of off-target effects, such as:

  • Changes in cell proliferation and viability.

  • Induction of apoptosis or necrosis.[5]

  • Alterations in intracellular calcium levels.[6]

  • Modulation of secondary signaling pathways like PI3K-Akt and MAPK.[7]

Q3: How can I determine if the observed effects in my assay are off-target?

To determine if your results are due to off-target effects of this compound, consider the following controls and experiments:

  • Use of an antagonist: Pre-treatment of your cells with a known cholinergic antagonist, such as atropine (for muscarinic receptors) or mecamylamine (for nicotinic receptors), can help determine if the observed effect is mediated by acetylcholine receptors. A reversal of the this compound-induced phenotype would indicate an on-target (cholinergic) but off-pathway effect in your specific assay.

  • Control cell lines: Utilize cell lines that are known to lack the expression of acetylcholine receptors. If this compound has no effect on these cells, it supports the hypothesis that the observed effects in your experimental cells are mediated through these receptors.

  • Dose-response analysis: Perform a careful dose-response study. Off-target effects may sometimes occur at higher concentrations than the on-target effects.

  • Structural analogues: If available, test a structurally related but inactive analogue of this compound. This can help to rule out effects due to the general chemical structure rather than specific target engagement.

Troubleshooting Guide

This guide provides solutions to common problems encountered when using this compound in cell-based assays.

Problem Possible Cause Recommended Solution
Unexpectedly high cytotoxicity or apoptosis in a non-neuronal cell line. The cell line may express acetylcholine receptors, leading to cholinergic-induced cell death.1. Antagonist Co-treatment: Pre-incubate cells with atropine (1-10 µM) or another appropriate cholinergic antagonist before adding this compound. If cytotoxicity is reduced, the effect is likely mediated by muscarinic receptors. 2. Receptor Expression Analysis: Check the literature or perform qPCR/Western blot to determine if your cell line expresses muscarinic or nicotinic acetylcholine receptors. 3. Lower Concentration Range: Test a lower range of this compound concentrations to find a window where the desired on-target effect is observed without inducing off-target cytotoxicity.
Inconsistent results between experiments. 1. Variability in cell culture conditions (e.g., cell density, passage number) can alter receptor expression levels. 2. Degradation of this compound stock solution.1. Standardize Cell Culture: Maintain consistent cell culture practices. Ensure cells are seeded at the same density and used within a narrow passage number range for all experiments. 2. Fresh Stock Preparation: Prepare fresh aliquots of this compound from a powdered stock for each experiment to avoid degradation.
Observed effect is not blocked by known antagonists of the intended target, but is blocked by cholinergic antagonists. The primary mechanism of action in your cell system is through off-target cholinergic signaling, not the hypothesized target.Re-evaluate the primary target of this compound in your specific cell model. The cholinergic activity may be the dominant effect.
No observable effect at expected concentrations. 1. The cell line may not express the relevant acetylcholine receptors. 2. The compound may be inactive due to degradation or precipitation.1. Positive Control Cell Line: Use a cell line known to be responsive to cholinergic agonists as a positive control. 2. Solubility Check: Visually inspect the stock solution and final assay medium for any signs of precipitation. Consider using a different solvent or a lower final concentration if solubility is an issue.

Signaling Pathways and Experimental Workflows

To aid in experimental design and troubleshooting, the following diagrams illustrate the key signaling pathways and a general workflow for investigating off-target effects.

Cholinergic_Signaling This compound This compound AChR Acetylcholine Receptor This compound->AChR Binds G_Protein G-Protein (Gq/Gi) AChR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Signaling (e.g., MAPK, PI3K) Ca_Release->Downstream PKC->Downstream Cellular_Response Cellular Response (Proliferation, Apoptosis, etc.) Downstream->Cellular_Response

Caption: Simplified cholinergic signaling pathway activated by this compound.

Troubleshooting_Workflow Start Start: Observe Unexpected Effect with this compound Hypothesis Hypothesis: Off-target cholinergic effect? Start->Hypothesis Antagonist_Expt Experiment: Co-treat with Cholinergic Antagonist (e.g., Atropine) Hypothesis->Antagonist_Expt Check_Effect Is the effect mitigated? Antagonist_Expt->Check_Effect Conclusion_Off_Target Conclusion: Effect is likely a cholinergic off-target effect. Check_Effect->Conclusion_Off_Target Yes Conclusion_On_Target Conclusion: Effect is likely NOT a cholinergic off-target. Investigate other mechanisms. Check_Effect->Conclusion_On_Target No Optimize Optimize Assay: - Lower this compound concentration - Use antagonist as a control Conclusion_Off_Target->Optimize

Caption: Experimental workflow for troubleshooting off-target effects.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is used to assess cell viability by measuring the metabolic activity of cells.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • For antagonist experiments, pre-incubate the cells with the cholinergic antagonist (e.g., 1-10 µM atropine) for 1 hour.

    • Add serial dilutions of this compound to the wells. Include vehicle-only and antagonist-only controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: Caspase-3/7 Activity Assay for Apoptosis

This protocol measures the activity of executioner caspases, which are key mediators of apoptosis.

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 12, 24, or 48 hours).

  • Assay Reagent Addition: Equilibrate the plate to room temperature. Add 100 µL of a commercially available caspase-3/7 reagent (containing a luminogenic substrate) to each well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence using a microplate reader.

  • Data Analysis: Normalize the luminescence signal to the number of cells (can be done in a parallel plate using a viability assay like CellTiter-Glo®) and express the results as fold change relative to the vehicle-treated control.

By utilizing these resources, researchers can better design their experiments, troubleshoot unexpected results, and confidently interpret their data when working with this compound.

References

Technical Support Center: Optimizing Janolusimide Cytotoxicity Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Janolusimide cytotoxicity experiments. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of optimizing incubation times and understanding the cytotoxic effects of this novel marine-derived compound.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting incubation time for assessing the cytotoxicity of a new marine-derived compound like this compound?

A1: For a novel compound like this compound, it is recommended to start with a range of incubation times to determine its kinetic effects on cell viability. A standard approach is to test 24, 48, and 72-hour incubation periods.[1][2] This range is often sufficient to observe significant cytotoxic effects for many compounds and allows for the identification of time-dependent responses. Some compounds, particularly those that affect the cell cycle, may require longer incubation times to exert their effects.[3]

Q2: How do I select the appropriate concentration range of this compound for my initial experiments?

A2: When the cytotoxic potential of a compound is unknown, a broad concentration range should be tested. A common starting point is a logarithmic dilution series, for example, from 0.01 µM to 100 µM. This wide range helps in identifying the approximate IC50 (half-maximal inhibitory concentration) value, which can then be narrowed down in subsequent, more refined experiments.

Q3: My initial 24-hour incubation with this compound showed no significant cytotoxicity. What should I do next?

A3: If no significant effect is observed at 24 hours, it is crucial to extend the incubation period. As mentioned, testing at 48 and 72 hours is a standard next step.[1] Some compounds have a delayed cytotoxic effect. It is also advisable to re-evaluate the concentration range to ensure it is high enough to induce a response. Additionally, consider the stability of this compound in your culture medium over longer incubation periods.

Q4: I'm observing high variability between replicate wells in my cytotoxicity assay. What could be the cause?

A4: High variability can stem from several factors:

  • Uneven cell seeding: Ensure a single-cell suspension and proper mixing before and during plating.

  • Edge effects: Evaporation from wells on the edge of the plate can concentrate the compound and affect cell growth. It is good practice to fill the outer wells with sterile PBS or media without cells.

  • Compound precipitation: Visually inspect the wells after adding this compound to ensure it is fully dissolved at the tested concentrations.

  • Inconsistent incubation times: Ensure that the addition of reagents (e.g., MTT, XTT) and the final reading are performed consistently across all plates.

Q5: How can I determine if this compound is cytostatic (inhibiting proliferation) or cytotoxic (killing cells)?

A5: Standard colorimetric assays like MTT or XTT measure metabolic activity and do not directly distinguish between cytostatic and cytotoxic effects. To differentiate, you can perform a cell counting assay (e.g., using a hemocytometer or an automated cell counter with trypan blue exclusion) at the beginning and end of the incubation period. A cytostatic agent will result in a cell number similar to the initial seeding density, while a cytotoxic agent will lead to a decrease in the number of viable cells.

Troubleshooting Guides

Low Absorbance Readings in Control Wells
Potential Cause Troubleshooting Step
Low cell seeding density Optimize the initial cell number for your specific cell line to ensure they are in the exponential growth phase at the time of the assay.
Cell culture contamination Regularly check cultures for any signs of bacterial or fungal contamination.
Incorrect wavelength reading Ensure the microplate reader is set to the correct wavelength for the specific assay being used (e.g., ~570 nm for MTT).
Reagent issues Check the expiration date and proper storage of all assay reagents. Prepare fresh reagents if necessary.
High Absorbance Readings in Treated Wells (Apparent lack of cytotoxicity)
Potential Cause Troubleshooting Step
Insufficient incubation time Extend the incubation period to 48 and 72 hours to account for delayed cytotoxic effects.[1]
Compound inactivity Verify the purity and integrity of the this compound stock. Consider the possibility that the chosen cell line is resistant.
Compound concentration too low Test a higher range of concentrations.
Interaction with media components Some compounds can interact with serum proteins in the culture media, reducing their effective concentration. Consider reducing the serum percentage during treatment, if compatible with your cell line.

Experimental Protocols

Protocol 1: General MTT Cytotoxicity Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathways

The following diagrams illustrate general signaling pathways that are often implicated in the cytotoxic effects of anti-cancer compounds. When investigating a novel agent like this compound, exploring its effects on these pathways can provide insights into its mechanism of action.

extrinsic_apoptosis Extrinsic Apoptosis Pathway Death Ligand (e.g., FasL) Death Ligand (e.g., FasL) Death Receptor (e.g., FasR) Death Receptor (e.g., FasR) Death Ligand (e.g., FasL)->Death Receptor (e.g., FasR) DISC Formation DISC Formation Death Receptor (e.g., FasR)->DISC Formation Caspase-8 (active) Caspase-8 (active) DISC Formation->Caspase-8 (active) Procaspase-8 Procaspase-8 Procaspase-8->DISC Formation Procaspase-3 Procaspase-3 Caspase-8 (active)->Procaspase-3 Caspase-3 (active) Caspase-3 (active) Procaspase-3->Caspase-3 (active) Apoptosis Apoptosis Caspase-3 (active)->Apoptosis

Caption: Extrinsic apoptosis pathway initiated by death receptor activation.

intrinsic_apoptosis Intrinsic Apoptosis Pathway Cellular Stress Cellular Stress Bcl-2 family (Bax/Bak activation) Bcl-2 family (Bax/Bak activation) Cellular Stress->Bcl-2 family (Bax/Bak activation) Mitochondrion Mitochondrion Bcl-2 family (Bax/Bak activation)->Mitochondrion Cytochrome c release Cytochrome c release Mitochondrion->Cytochrome c release Apoptosome Formation Apoptosome Formation Cytochrome c release->Apoptosome Formation Caspase-9 (active) Caspase-9 (active) Apoptosome Formation->Caspase-9 (active) Procaspase-9 Procaspase-9 Procaspase-9->Apoptosome Formation Procaspase-3 Procaspase-3 Caspase-9 (active)->Procaspase-3 Caspase-3 (active) Caspase-3 (active) Procaspase-3->Caspase-3 (active) Apoptosis Apoptosis Caspase-3 (active)->Apoptosis

Caption: Intrinsic apoptosis pathway mediated by mitochondrial stress.

Experimental Workflow

cytotoxicity_workflow Workflow for Optimizing Incubation Time cluster_initial_screen Initial Screening cluster_optimization Optimization & Mechanistic Studies Seed Cells Seed Cells Treat with broad range of this compound concentrations Treat with broad range of this compound concentrations Seed Cells->Treat with broad range of this compound concentrations Incubate for 24, 48, 72 hours Incubate for 24, 48, 72 hours Treat with broad range of this compound concentrations->Incubate for 24, 48, 72 hours Perform MTT/XTT assay Perform MTT/XTT assay Incubate for 24, 48, 72 hours->Perform MTT/XTT assay Analyze Data (IC50 at each time point) Analyze Data (IC50 at each time point) Perform MTT/XTT assay->Analyze Data (IC50 at each time point) Select optimal incubation time based on IC50 Select optimal incubation time based on IC50 Analyze Data (IC50 at each time point)->Select optimal incubation time based on IC50 Perform dose-response at optimal time Perform dose-response at optimal time Select optimal incubation time based on IC50->Perform dose-response at optimal time Apoptosis/Cell Cycle Assays Apoptosis/Cell Cycle Assays Perform dose-response at optimal time->Apoptosis/Cell Cycle Assays Western Blot for pathway proteins Western Blot for pathway proteins Perform dose-response at optimal time->Western Blot for pathway proteins

Caption: Experimental workflow for optimizing this compound incubation time.

References

troubleshooting unexpected results in Janolusimide mechanism of action studies

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Janolusimide Mechanism of Action Studies

This guide provides troubleshooting advice and answers to frequently asked questions for researchers studying the mechanism of action of this compound, a novel second-generation mTOR kinase inhibitor.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: No Inhibition of mTORC1 Downstream Targets Observed

Question: I am not observing the expected decrease in phosphorylation of mTORC1 downstream targets (e.g., p-S6K1 (T389), p-4E-BP1 (T37/46)) after treating my cells with this compound. What could be the reason?

Answer:

This is a common issue that can arise from several factors, ranging from the compound itself to the experimental setup. Below is a systematic guide to troubleshoot this problem.

Troubleshooting Steps:

  • Confirm Compound Integrity and Activity:

    • Solubility: Ensure this compound is fully dissolved in the appropriate solvent (e.g., DMSO) at the correct concentration. Precipitates can significantly lower the effective concentration.

    • Storage: Verify that the compound has been stored correctly (e.g., at -20°C or -80°C, protected from light and moisture) to prevent degradation.

    • Activity Check: If possible, test the batch of this compound in a cell-free mTOR kinase assay to confirm its intrinsic inhibitory activity.

  • Review Experimental Parameters:

    • Concentration and Duration: The concentration of this compound and the treatment duration might be suboptimal for your specific cell line. Perform a dose-response and time-course experiment to determine the optimal conditions.

    • Cell Line Sensitivity: Different cell lines can have varying sensitivities to mTOR inhibitors due to differences in genetic background (e.g., mutations in PI3K, PTEN status) or drug efflux pump expression.

    • Serum Starvation: For acute signaling experiments, it is often crucial to serum-starve the cells before stimulation (e.g., with growth factors like insulin or EGF) and treatment with this compound. This provides a clear window to observe the inhibition of stimulated pathway activation.

  • Check for High Basal Pathway Activation:

    • In some cancer cell lines, the PI3K/AKT/mTOR pathway is so highly activated that higher concentrations or longer treatment times of this compound may be required to see a significant effect.

Troubleshooting Workflow:

start No inhibition of p-S6K1 / p-4E-BP1 compound Check Compound Integrity & Activity start->compound Step 1 protocol Review Experimental Protocol compound->protocol If compound is OK sub_compound1 Check Solubility compound->sub_compound1 sub_compound2 Verify Storage compound->sub_compound2 sub_compound3 Perform Kinase Assay compound->sub_compound3 cell_line Assess Cell Line Characteristics protocol->cell_line If protocol is standard sub_protocol1 Dose-Response/ Time-Course protocol->sub_protocol1 sub_protocol2 Serum Starvation protocol->sub_protocol2 resolve Problem Resolved cell_line->resolve Adjust for cell line

Troubleshooting workflow for lack of mTORC1 inhibition.

FAQ 2: Unexpected Increase in AKT Phosphorylation at Ser473

Question: I have treated my cells with this compound, and while I see a decrease in p-S6K1, I am observing an unexpected increase in AKT phosphorylation at Ser473. Isn't this compound supposed to inhibit mTORC2, which is responsible for this phosphorylation?

Answer:

This is a known phenomenon related to the complex feedback loops within the PI3K/AKT/mTOR signaling network. While seemingly counterintuitive, it can be explained and addressed.

Explanation:

  • S6K1-IRS1 Negative Feedback Loop: A key negative feedback loop in this pathway involves S6K1, which, when activated by mTORC1, phosphorylates and inhibits Insulin Receptor Substrate 1 (IRS1). This dampens the upstream signaling from insulin/IGF-1 receptors to PI3K and AKT.

  • Effect of mTORC1 Inhibition: When this compound inhibits mTORC1, it also inhibits S6K1. This relieves the negative feedback on IRS1, leading to enhanced signaling through PI3K and increased activation of PDK1, which phosphorylates AKT at Thr308. This can sometimes lead to a compensatory increase in mTORC2 activity and thus p-AKT (S473), especially at early time points or lower concentrations of this compound, before full mTORC2 inhibition is achieved.[1]

Troubleshooting and Further Experiments:

  • Time-Course Experiment: Perform a detailed time-course experiment (e.g., 0.5, 1, 2, 4, 8, 24 hours) with a fixed concentration of this compound. You may observe an initial spike in p-AKT (S473) that then decreases over time as mTORC2 is more completely inhibited.

  • Dose-Response Experiment: A higher concentration of this compound might be required to fully inhibit both mTORC1 and mTORC2 simultaneously, thus preventing the feedback-loop-driven increase in p-AKT (S473).

  • Examine p-AKT at Thr308: Concurrently measure the phosphorylation of AKT at Thr308. An increase at this site would support the hypothesis of relieved negative feedback and increased PI3K signaling.

  • Use a PI3K Inhibitor: To confirm the role of the feedback loop, co-treat the cells with this compound and a PI3K inhibitor. This should abrogate the increase in p-AKT (S473).

Signaling Pathway Diagram:

IGFR IGF-1R IRS1 IRS1 IGFR->IRS1 PI3K PI3K IRS1->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 mTORC2->AKT pS473 S6K1 S6K1 mTORC1->S6K1 S6K1->IRS1 Negative Feedback (Inhibition) This compound This compound This compound->mTORC2 This compound->mTORC1

References

Validation & Comparative

Unraveling the Bioactive Potential of Janolusimide and its N-Methyl Analog, Janolusimide B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of the neurotoxic tripeptides, Janolusimide and this compound B, reveals distinct bioactivities stemming from their structural differences. This guide synthesizes the available experimental data to provide a comprehensive overview for researchers in neuropharmacology and drug development.

This compound and its derivative, this compound B, are marine-derived modified tripeptides that have garnered interest for their potent neurotoxic effects. Originally isolated from the Mediterranean nudibranch Janolus cristatus, this compound has demonstrated significant toxicity. Its N-methyl analog, this compound B, was later identified in the bryozoan Bugula flabellata, a food source for the nudibranch, suggesting a dietary transfer and accumulation of these bioactive compounds.

Comparative Bioactivity: A Quantitative Overview

While comprehensive comparative studies are limited, the available data points to this compound as a potent neurotoxin. The primary quantitative measure of its in vivo toxicity is the median lethal dose (LD50).

CompoundOrganismAdministration RouteLD50Reference
This compoundMiceIntraperitoneal5 mg/kg[1]
This compound B--Not Reported-

Table 1: Comparative in vivo toxicity of this compound and this compound B.

Currently, there is no publicly available LD50 value for this compound B, precluding a direct comparison of their in vivo lethal potency. Further studies are required to quantify the toxicity of this compound B and to determine the impact of the N-methyl group on its overall toxicity.

Mechanism of Action: Targeting the Cholinergic System

Both this compound and this compound B are characterized as cholinergic agents, exerting their neurotoxic effects by interfering with acetylcholine receptors.[2] This mechanism is supported by the observation that the neurotoxic effects of this compound can be antagonized by atropine, a known competitive antagonist of muscarinic acetylcholine receptors.[2]

The interaction with acetylcholine receptors disrupts normal neurotransmission, leading to the observed neurotoxic symptoms and antifeedant properties. The antifeedant activity makes these compounds of interest for potential applications as pesticides.[2]

Signaling Pathway of Acetylcholine Receptor Inhibition

The proposed mechanism of action involves the binding of this compound and this compound B to acetylcholine receptors, thereby blocking the binding of the endogenous neurotransmitter, acetylcholine. This inhibition disrupts the downstream signaling cascade, leading to paralysis and other neurotoxic effects.

Acetylcholine Receptor Inhibition cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine AChR Acetylcholine Receptor ACh->AChR Binds Signal Signal Transduction Cascade AChR->Signal Activates This compound This compound / this compound B This compound->AChR Inhibits Response Neurotoxic Effect (e.g., Paralysis) Signal->Response Leads to

Figure 1: Proposed mechanism of action for this compound and this compound B.

Experimental Protocols

The following are generalized experimental protocols based on the available information for the determination of the bioactivity of compounds like this compound.

In Vivo Toxicity Assay (LD50 Determination)

Objective: To determine the median lethal dose (LD50) of a compound in a model organism.

Materials:

  • Test compound (e.g., this compound)

  • Vehicle (e.g., saline solution)

  • Model organism (e.g., mice)

  • Syringes and needles for intraperitoneal injection

  • Animal observation cages

Procedure:

  • A series of graded doses of the test compound are prepared in the vehicle.

  • Animals are divided into groups, with each group receiving a different dose of the compound via intraperitoneal injection. A control group receives only the vehicle.

  • The volume of injection is typically standardized based on the body weight of the animal.

  • Following administration, the animals are observed for a set period (e.g., 24-48 hours).

  • Mortality in each group is recorded.

  • The LD50 value, the dose at which 50% of the animals die, is calculated using statistical methods such as probit analysis.

Cholinergic Activity Assay (Antagonism Study)

Objective: To determine if the neurotoxic effects of a compound are mediated through the cholinergic system.

Materials:

  • Test compound (e.g., this compound)

  • Antagonist (e.g., atropine)

  • Model organism or in vitro preparation (e.g., isolated nerve-muscle preparation)

  • Physiological recording equipment

Procedure:

  • The baseline neurotoxic effect of the test compound at a specific dose is established and recorded.

  • In a separate experiment, the antagonist (atropine) is administered prior to the test compound.

  • The neurotoxic effects are then observed and recorded in the presence of the antagonist.

  • A reduction or complete blockage of the neurotoxic effects by the antagonist suggests that the test compound acts on the cholinergic system.

Experimental_Workflow_Cholinergic_Assay cluster_group1 Control Group cluster_group2 Test Group 1 cluster_group3 Test Group 2 A1 Administer Vehicle A2 Observe Baseline Activity A1->A2 B1 Administer this compound B2 Observe Neurotoxic Effect B1->B2 Result Compare Outcomes B2->Result C1 Administer Atropine C2 Administer this compound C1->C2 C3 Observe for Antagonism C2->C3 C3->Result

Figure 2: Workflow for cholinergic antagonism study.

Conclusion

This compound and this compound B represent a compelling class of marine neurotoxins with a clear mechanism of action targeting the cholinergic system. While this compound has been shown to be a potent toxin in vivo, a direct quantitative comparison with this compound B is hampered by the lack of available data for the latter. The structural difference, an N-methylation in this compound B, likely influences its binding affinity to acetylcholine receptors and its overall bioactivity. Future research should focus on the direct comparative analysis of these two compounds, including in vitro receptor binding assays and in vivo toxicity studies, to fully elucidate their structure-activity relationship and potential for therapeutic or agrochemical applications.

References

A Comparative Guide to Marine-Derived Cytotoxic Peptides: Janolusimide, Didemnin B, Aplidine, and Zalypsis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the marine-derived peptides janolusimide, didemnin B, aplidine (plitidepsin), and zalypsis (PM00104). While all are natural or nature-inspired compounds with potent biological activities, their mechanisms of action and cytotoxic profiles differ significantly. This document summarizes available quantitative data, details experimental protocols for key assays, and visualizes signaling pathways and experimental workflows to aid in research and drug development.

Executive Summary

Extensive literature review reveals that while didemnin B, aplidine, and zalypsis are well-characterized cytotoxic agents against various cancer cell lines, there is a notable lack of publicly available data on the cytotoxic or anticancer activity of This compound . Isolated from the marine nudibranch Janolus cristatus, this compound has been primarily characterized as a neurotoxin that affects acetylcholine receptors. In contrast, didemnin B and aplidine primarily act as protein synthesis inhibitors, while zalypsis functions as a DNA-binding agent. The following sections provide a detailed comparison of these compounds based on available scientific literature.

Comparative Data on Cytotoxic Activity

The cytotoxic activities of didemnin B, aplidine, and zalypsis have been evaluated against a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency. The table below summarizes the IC50 values for these peptides against several cancer cell lines. No comparable data is available for this compound.

PeptideCancer Cell LineIC50 Value
Didemnin B Murine L1210 Leukemia1.1 ng/mL[1][2][3][4]
Human A549 Lung Carcinoma2 nM[5][6]
Human HT-29 Colon Adenocarcinoma2 nM[5][6]
Aplidine (Plitidepsin) Human RL Follicular Lymphoma1.5 ± 0.5 nM[7]
Human Ramos Burkitt's Lymphoma1.7 ± 0.7 nM[7]
Human A549 Lung Carcinoma0.2 nM[8]
Human HT-29 Colon Adenocarcinoma0.5 nM[8]
Zalypsis (PM00104) Ewing Sarcoma (TC32)0.15 nM[9]
Ewing Sarcoma (TC71)0.15 nM[9]
Multiple MyelomapM to low nM range[10]
24 Cancer Cell Line Panel (Mean)7 nM[1]
This compound Not AvailableNot Available

Mechanisms of Action

The cytotoxic mechanisms of these marine-derived compounds are distinct and target different cellular processes.

This compound: As previously mentioned, the primary mechanism of action described for this compound is neurotoxicity through its effect on acetylcholine receptors.[11] There is currently no scientific literature detailing its mechanism of action in cancer cells, including any potential for apoptosis induction or cell cycle arrest.

Didemnin B: Didemnin B is a potent inhibitor of protein synthesis.[12][13] It binds to the eukaryotic elongation factor 1-alpha (eEF1A), preventing the translocation of the elongated peptide chain from the A-site to the P-site of the ribosome, thereby halting protein production.[9] This leads to the induction of apoptosis and disruption of the cell cycle.[13]

Aplidine (Plitidepsin): Similar to didemnin B, aplidine's primary target is the eukaryotic elongation factor 1A2 (eEF1A2), leading to the inhibition of protein synthesis.[14][15] This inhibition triggers oxidative stress, sustained activation of JNK and p38 MAPK signaling pathways, and ultimately leads to cell cycle arrest and apoptosis.[11][16]

Zalypsis (PM00104): Zalypsis is a synthetic analog of marine alkaloids and functions as a DNA-binding agent.[17][18][19][20] It covalently binds to the minor groove of DNA, forming adducts that lead to double-strand breaks.[17][18] This DNA damage response triggers S-phase cell cycle arrest and subsequent apoptosis.[10][17]

Signaling Pathway and Mechanism of Action Diagrams

Didemnin_B_Mechanism Didemnin B Signaling Pathway Didemnin_B Didemnin B eEF1A eEF1A Didemnin_B->eEF1A binds to Ribosome Ribosome eEF1A->Ribosome inhibits translocation Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis is blocked Apoptosis Apoptosis Protein_Synthesis->Apoptosis leads to

Didemnin B Mechanism of Action

Aplidine_Mechanism Aplidine (Plitidepsin) Signaling Pathway Aplidine Aplidine eEF1A2 eEF1A2 Aplidine->eEF1A2 binds to Protein_Synthesis Protein Synthesis eEF1A2->Protein_Synthesis inhibits Oxidative_Stress Oxidative Stress Protein_Synthesis->Oxidative_Stress JNK_p38 JNK/p38 MAPK Activation Oxidative_Stress->JNK_p38 Cell_Cycle_Arrest Cell Cycle Arrest JNK_p38->Cell_Cycle_Arrest Apoptosis Apoptosis JNK_p38->Apoptosis

Aplidine Mechanism of Action

Zalypsis_Mechanism Zalypsis (PM00104) Signaling Pathway Zalypsis Zalypsis DNA DNA Minor Groove Zalypsis->DNA binds to DNA_Adducts DNA Adducts DNA->DNA_Adducts forms DSBs Double-Strand Breaks DNA_Adducts->DSBs leads to S_Phase_Arrest S-Phase Arrest DSBs->S_Phase_Arrest Apoptosis Apoptosis S_Phase_Arrest->Apoptosis

Zalypsis Mechanism of Action

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to characterize the cytotoxic effects of marine-derived peptides.

Experimental_Workflow General Experimental Workflow cluster_cell_culture Cell Culture cluster_assays Cytotoxicity & Mechanistic Assays cluster_data_analysis Data Analysis Cell_Seeding Seed Cancer Cells Treatment Treat with Peptide Cell_Seeding->Treatment MTT_Assay MTT Assay (Cell Viability) Treatment->MTT_Assay Caspase_Assay Caspase-Glo 3/7 Assay (Apoptosis) Treatment->Caspase_Assay MMP_Assay JC-1 Assay (Mitochondrial Health) Treatment->MMP_Assay Cell_Cycle_Assay PI Staining (Cell Cycle Analysis) Treatment->Cell_Cycle_Assay IC50_Calculation Calculate IC50 MTT_Assay->IC50_Calculation Apoptosis_Quantification Quantify Apoptosis Caspase_Assay->Apoptosis_Quantification MMP_Quantification Quantify Mitochondrial Depolarization MMP_Assay->MMP_Quantification Cell_Cycle_Distribution Analyze Cell Cycle Distribution Cell_Cycle_Assay->Cell_Cycle_Distribution

General Experimental Workflow
Cell Viability/Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Materials:

    • Cancer cell lines

    • Complete cell culture medium

    • 96-well plates

    • Test peptide (dissolved in a suitable solvent, e.g., DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test peptide. Include a vehicle control (solvent only) and a positive control (a known cytotoxic drug).

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

    • Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

  • Materials:

    • Treated and control cells in a 96-well white-walled plate

    • Caspase-Glo® 3/7 Reagent (commercially available kit, e.g., from Promega)

    • Luminometer

  • Procedure:

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.[8][14][21]

    • Remove the 96-well plate containing the cells from the incubator and allow it to equilibrate to room temperature.

    • Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.

    • Mix the contents by gently shaking the plate for 30-60 seconds.

    • Incubate the plate at room temperature for 1-3 hours, protected from light.

    • Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of caspase 3/7 activity.

Mitochondrial Membrane Potential Assay (JC-1 Assay)

This assay uses the fluorescent dye JC-1 to assess mitochondrial health. In healthy cells with a high mitochondrial membrane potential (ΔΨm), JC-1 forms aggregates that fluoresce red. In apoptotic cells with a low ΔΨm, JC-1 remains as monomers and fluoresces green.

  • Materials:

    • Treated and control cells

    • JC-1 staining solution (commercially available kit)

    • Fluorescence microscope or flow cytometer

  • Procedure:

    • Culture and treat cells with the test peptide as required.

    • Prepare the JC-1 staining solution according to the manufacturer's protocol.

    • Incubate the cells with the JC-1 staining solution for 15-30 minutes at 37°C.

    • Wash the cells with an appropriate buffer provided in the kit.

    • Analyze the cells promptly by fluorescence microscopy or flow cytometry.

    • For flow cytometry, detect the green fluorescence in the FITC channel and the red fluorescence in the PE channel. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses the DNA-intercalating dye propidium iodide (PI) to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.

  • Materials:

    • Treated and control cells

    • Phosphate-buffered saline (PBS)

    • Cold 70% ethanol

    • Propidium Iodide (PI) staining solution (containing PI and RNase A)

    • Flow cytometer

  • Procedure:

    • Harvest the cells and wash them with cold PBS.

    • Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate on ice for at least 30 minutes or store at -20°C.[15][17][22]

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in the PI staining solution.

    • Incubate for 15-30 minutes at room temperature in the dark.

    • Analyze the samples on a flow cytometer. The DNA content is proportional to the PI fluorescence intensity, allowing for the quantification of cells in each phase of the cell cycle.

References

Validating Anticancer Potential: A Comparative Guide for Marine-Derived Compounds

Author: BenchChem Technical Support Team. Date: November 2025

A Preliminary Framework for Evaluating Janolusimide's In Vivo Efficacy

This compound, a lipophilic tripeptide isolated from marine organisms, represents a class of natural products with potential therapeutic applications.[1] However, to date, published in vivo studies validating its anticancer potential are not available. This guide provides a comparative framework for researchers and drug development professionals on how the in vivo anticancer efficacy of a novel marine-derived compound like this compound could be assessed. To achieve this, we will draw comparisons with other marine natural products that have undergone preclinical in vivo evaluation for their anticancer properties.

This guide will present data from selected marine-derived compounds, offering insights into the experimental design, data presentation, and mechanistic analysis required to validate a new anticancer agent.

Comparative In Vivo Efficacy of Marine-Derived Anticancer Agents

To illustrate the type of data required to validate the in vivo anticancer potential of a novel compound like this compound, we present a summary of in vivo studies on two other marine-derived compounds: a synthetic analogue of the marine alkaloid Makaluvamine (FBA-TPQ) and a natural cyclopeptide, Vitilevuamide.

CompoundCancer ModelAnimal ModelDosing RegimenTumor Growth Inhibition (TGI)Survival BenefitReference
FBA-TPQ (Makaluvamine Analog) Human Breast Cancer (MCF-7) XenograftNude Mice5, 10, or 20 mg/kg/day, 3 days/week~71.6% at 20 mg/kg on day 18Not Reported[2]
Vitilevuamide P388 Leukemia XenograftMice30 µg/mLNot Reported70% increase in mean lifespan[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of preclinical findings. Below are representative protocols for in vivo xenograft studies, which would be applicable for evaluating this compound.

Human Tumor Xenograft Model

This protocol is based on the methodology used for evaluating the in vivo anticancer activity of the makaluvamine analog, FBA-TPQ[2].

1. Cell Culture and Animal Implantation:

  • Human breast cancer cells (e.g., MCF-7) are cultured in appropriate media.
  • Female athymic nude mice (4-6 weeks old) are used.
  • A suspension of cancer cells (e.g., 5 x 10^6 cells in 0.1 mL of media) is injected subcutaneously into the flank of each mouse.
  • Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³).

2. Animal Grouping and Treatment:

  • Mice are randomly assigned to control and treatment groups (n=5-10 mice per group).
  • The control group receives the vehicle (e.g., saline or a specific solvent).
  • Treatment groups receive the test compound (e.g., FBA-TPQ) at various doses, administered via a specific route (e.g., intraperitoneally) and schedule (e.g., daily for 3 weeks).
  • A positive control group treated with a standard-of-care chemotherapy agent can also be included.

3. Tumor Measurement and Data Analysis:

  • Tumor dimensions are measured periodically (e.g., twice a week) using calipers.
  • Tumor volume is calculated using the formula: (Length x Width²) / 2.
  • Animal body weight is monitored as an indicator of toxicity.
  • At the end of the study, mice are euthanized, and tumors are excised and weighed.
  • Tumor growth inhibition (TGI) is calculated as: [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100%.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which a compound exerts its anticancer effects is critical. While the mechanism of this compound is unknown, many marine-derived anticancer agents target key signaling pathways involved in cell proliferation, survival, and apoptosis.

For instance, the makaluvamine analog FBA-TPQ has been shown to activate p53 and regulate proteins involved in the cell cycle, apoptosis, and DNA damage response.[2] A hypothetical signaling pathway for a novel marine compound that induces apoptosis is depicted below.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus cluster_apoptosis Apoptosis Drug Marine Compound (e.g., this compound) Receptor Cell Surface Receptor Drug->Receptor Binds to receptor DNA_Damage DNA Damage Drug->DNA_Damage Signal_Transduction Signal Transduction (e.g., MAPK, PI3K/Akt) Receptor->Signal_Transduction p53 p53 Activation Signal_Transduction->p53 Bax Bax Cytochrome_c Cytochrome c Bax->Cytochrome_c Promotes release Bcl2 Bcl-2 Bcl2->Cytochrome_c Inhibits release Caspases Caspase Activation Cytochrome_c->Caspases p53->Bax p53->Bcl2 Inhibits DNA_Damage->p53 Apoptosis Apoptosis Caspases->Apoptosis

Caption: Hypothetical signaling pathway for a marine-derived anticancer compound inducing apoptosis.

Experimental Workflow for In Vivo Validation

The following diagram illustrates a typical workflow for the in vivo validation of a novel anticancer compound like this compound.

G Start Novel Compound Identified (this compound) In_Vitro In Vitro Cytotoxicity Assays (e.g., MTT, Apoptosis) Start->In_Vitro Toxicity Acute Toxicity Studies in Animals In_Vitro->Toxicity Xenograft Xenograft Tumor Model Establishment Toxicity->Xenograft Treatment Treatment with this compound (Dose-Response) Xenograft->Treatment Data_Collection Tumor Measurement & Body Weight Monitoring Treatment->Data_Collection Mechanism Mechanism of Action Studies (e.g., Immunohistochemistry) Treatment->Mechanism Analysis Data Analysis (TGI, Survival) Data_Collection->Analysis Conclusion Conclusion on In Vivo Efficacy Analysis->Conclusion Mechanism->Conclusion

Caption: General experimental workflow for in vivo validation of a novel anticancer compound.

References

Comparative Analysis: The Marine-Derived Compound Jasplakinolide Versus Synthetic Anticancer Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anticancer properties of the natural marine product Jasplakinolide with established synthetic anticancer drugs. This analysis is supported by experimental data on cytotoxicity and a detailed examination of their distinct mechanisms of action.

The quest for novel anticancer therapeutics has led researchers to explore diverse natural sources, with the marine environment proving to be a particularly rich reservoir of bioactive compounds. Among these, Jasplakinolide (also known as Jaspamide), a cyclodepsipeptide isolated from the marine sponge Jaspis splendens, has demonstrated potent antiproliferative activity. This guide presents a comparative analysis of Jasplakinolide and its unique mechanism of action against that of conventional synthetic anticancer drugs, including Paclitaxel, Doxorubicin, and Vincristine.

Quantitative Analysis of Cytotoxicity

The efficacy of an anticancer agent is primarily determined by its ability to inhibit the growth of cancer cells, often quantified by the half-maximal inhibitory concentration (IC50). The table below summarizes the IC50 values for Jasplakinolide and a selection of synthetic anticancer drugs against various cancer cell lines. Lower IC50 values indicate greater potency.

CompoundTarget Cancer Cell LineIC50 ValueCitation
Jasplakinolide PC-3 (Prostate Carcinoma)35 nM[1]
LNCaP (Prostate Carcinoma)41 nM[2][3]
TSU-Pr1 (Prostate Carcinoma)170 nM[2][3]
Jurkat (T-cell Leukemia)Induces apoptosis; specific IC50 varies[4]
MDA-MB-231 (Breast Cancer)~555 nM (at 4h)[5]
Paclitaxel SK-BR-3 (Breast Cancer, HER2+)Varies by study[6]
MDA-MB-231 (Triple Negative Breast Cancer)Varies by study[6]
T-47D (Breast Cancer, Luminal A)1577.2 ± 115.3 nM[7]
Doxorubicin T-47D (Breast Cancer)202.37 ± 3.99 nM[7]
HCT116 (Colon Carcinoma)24.30 µg/ml[8]
PC3 (Prostate Carcinoma)2.64 µg/ml[8]
Hep-G2 (Hepatocellular Carcinoma)14.72 µg/ml[8]
FL5.12 (Hematopoietic cells)~20 nM[9]
Vincristine Jurkat (T-cell Leukemia)IC50 varies with exposure time
A549 (Lung Cancer)40 nM[10]
MCF-7 (Breast Cancer)5 nM[10]

Mechanisms of Action: A Tale of Different Targets

Jasplakinolide and synthetic anticancer drugs achieve their cytotoxic effects by targeting distinct cellular components and processes. This fundamental difference in their mechanism of action is a critical consideration in drug development and potential therapeutic applications.

Jasplakinolide: Disrupting the Actin Cytoskeleton

Jasplakinolide's primary mechanism of action is the disruption of the cellular actin cytoskeleton. It is a potent inducer of actin polymerization and stabilizes pre-existing actin filaments[1][4][11]. This interference with the dynamic nature of actin filaments leads to cell cycle arrest, inhibition of cell motility, and ultimately, apoptosis (programmed cell death). The stabilization of the actin cytoskeleton is a novel approach compared to many conventional chemotherapeutics.

Jasplakinolide_Pathway Jasplakinolide Jasplakinolide Actin G-Actin Monomers Jasplakinolide->Actin Induces Polymerization F_Actin F-Actin Filaments (Dynamic) Jasplakinolide->F_Actin Binds and Stabilizes Actin->F_Actin Polymerization F_Actin->Actin Depolymerization Stabilized_F_Actin Stabilized F-Actin (Non-functional) F_Actin->Stabilized_F_Actin Cell_Processes Cellular Processes (Motility, Division, etc.) Stabilized_F_Actin->Cell_Processes Disruption Apoptosis Apoptosis Cell_Processes->Apoptosis Leads to Paclitaxel_Pathway Paclitaxel Paclitaxel Microtubules Microtubules (Dynamic) Paclitaxel->Microtubules Binds and Stabilizes Tubulin Tubulin Dimers Tubulin->Microtubules Polymerization Microtubules->Tubulin Depolymerization Stabilized_Microtubules Stabilized Microtubules (Non-functional) Microtubules->Stabilized_Microtubules Mitotic_Spindle Mitotic Spindle Formation Stabilized_Microtubules->Mitotic_Spindle Inhibition Cell_Division Arrested Mitotic_Spindle->Cell_Division Required for Apoptosis Apoptosis Mitotic_Spindle->Apoptosis Leads to Doxorubicin_Pathway Doxorubicin Doxorubicin DNA DNA Doxorubicin->DNA Intercalation Topoisomerase_II Topoisomerase II Doxorubicin->Topoisomerase_II Inhibition Replication_Transcription Inhibited DNA->Replication_Transcription Template for DNA_Strand_Breaks DNA Strand Breaks DNA->DNA_Strand_Breaks Topoisomerase_II->DNA Relaxes Supercoils Topoisomerase_II->DNA_Strand_Breaks Apoptosis Apoptosis DNA_Strand_Breaks->Apoptosis Induction

References

confirming the mechanism of action of Janolusimide through genetic approaches

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for utilizing genetic approaches to elucidate and confirm the mechanism of action of Janolusimide, a novel cytotoxic agent. While specific experimental data on this compound is not publicly available, this document outlines a series of robust, genetically-focused experiments that are instrumental in drug discovery for validating a compound's molecular target and pathway engagement. The methodologies, data tables, and pathway diagrams presented herein are based on established protocols and hypothetical data to serve as a practical guide for researchers investigating compounds with similar profiles, particularly those presumed to induce mitochondrial-mediated apoptosis.

Hypothetical Mechanism of Action of this compound

Based on preliminary structural alerts and observed cytotoxic effects in cancer cell lines, this compound is hypothesized to induce apoptosis by disrupting mitochondrial function. This could occur through direct interaction with a mitochondrial protein or by indirectly triggering a mitochondrial stress response. The central hypothesis to be tested is that this compound's cytotoxicity is dependent on the intrinsic apoptotic pathway, initiated at the mitochondria.

Comparative Analysis of Genetic Approaches

To rigorously test this hypothesis, several genetic methodologies can be employed. Each approach offers unique advantages and, when used in combination, can provide a comprehensive understanding of this compound's mechanism of action.

Genetic ApproachObjectiveAdvantagesPotential Limitations
Generation of Resistant Cell Lines Identify the direct molecular target of this compound.Provides strong evidence for target engagement; can reveal mutations that confer resistance.Time-consuming; resistance may arise from off-target effects or drug efflux mechanisms.
CRISPR/Cas9 Knockout Screens Uncover genes that modulate sensitivity or resistance to this compound.Genome-wide and unbiased; can identify novel pathway components.High cost and complex data analysis; may not identify essential genes.
RNA Sequencing (RNA-seq) Profile global changes in gene expression following this compound treatment.Provides a comprehensive view of the cellular response; can identify affected pathways.Does not directly identify the primary target; changes in transcription are downstream effects.
siRNA/shRNA Knockdown Validate the role of specific genes in mediating this compound's effects.Rapid and targeted validation of candidate genes from screens.Incomplete knockdown can lead to ambiguous results; potential for off-target effects.
Gene Overexpression Determine if increased expression of a target gene confers resistance.Complements knockdown studies for target validation.Overexpression may not be physiologically relevant and can lead to artifacts.

Experimental Protocols

Generation and Analysis of this compound-Resistant Cell Lines

Objective: To identify the molecular target of this compound by selecting for and analyzing cells that have acquired resistance to its cytotoxic effects.

Methodology:

  • Cell Line Selection: Begin with a cancer cell line that is sensitive to this compound (e.g., HeLa, A549).

  • Dose Escalation: Culture the cells in the presence of a low concentration of this compound (e.g., IC20).

  • Selection: Gradually increase the concentration of this compound in the culture medium over several months.

  • Isolation of Resistant Clones: Isolate single-cell clones from the resistant population.

  • Validation of Resistance: Confirm the resistance of the isolated clones by performing a dose-response cytotoxicity assay and comparing the IC50 values to the parental cell line.

  • Genomic Analysis: Perform whole-exome sequencing or targeted sequencing of the resistant clones and the parental cell line to identify mutations that are unique to the resistant cells.

  • Target Validation: Validate the identified mutations by introducing them into the parental cell line using CRISPR/Cas9-mediated gene editing and assessing for acquired resistance.

Genome-Wide CRISPR/Cas9 Knockout Screen

Objective: To identify genes whose loss-of-function confers resistance or sensitizes cells to this compound.

Methodology:

  • Library Transduction: Transduce a population of Cas9-expressing cells with a genome-wide sgRNA library.

  • Drug Treatment: Treat the transduced cell population with this compound at a concentration that results in significant but incomplete cell death (e.g., IC80).

  • Genomic DNA Extraction: Extract genomic DNA from the surviving cell population and a control population that was not treated with the drug.

  • Sequencing: Amplify and sequence the sgRNA-encoding regions from the genomic DNA.

  • Data Analysis: Compare the sgRNA representation between the treated and control populations to identify sgRNAs that are enriched (confer resistance) or depleted (confer sensitivity).

  • Hit Validation: Validate the top candidate genes using individual sgRNAs or siRNA-mediated knockdown.

RNA Sequencing (RNA-seq) Analysis

Objective: To characterize the transcriptional response of cells to this compound treatment and identify the signaling pathways that are modulated.

Methodology:

  • Cell Treatment: Treat the selected cell line with this compound at its IC50 concentration for various time points (e.g., 6, 12, 24 hours). Include a vehicle-treated control.

  • RNA Extraction: Isolate total RNA from the treated and control cells.

  • Library Preparation and Sequencing: Prepare RNA-seq libraries and perform high-throughput sequencing.

  • Data Analysis: Align the sequencing reads to the reference genome and perform differential gene expression analysis.

  • Pathway Analysis: Use tools such as Gene Set Enrichment Analysis (GSEA) or Ingenuity Pathway Analysis (IPA) to identify the biological pathways that are significantly enriched in the differentially expressed genes.

Hypothetical Data Presentation

Table 1: Cytotoxicity of this compound in Parental and Resistant Cell Lines
Cell LineIC50 (µM)Fold Resistance
Parental HeLa1.51
This compound-Resistant Clone 145.230.1
This compound-Resistant Clone 262.841.9
Table 2: Top Candidate Genes from a Hypothetical CRISPR Screen
GeneFunctionPhenotypeEnrichment Score
BAXPro-apoptotic proteinResistance5.8
VDAC1Mitochondrial outer membrane channelResistance4.2
CASP9Initiator caspase for intrinsic apoptosisResistance3.9
BCL2Anti-apoptotic proteinSensitization-6.3
Table 3: Key Differentially Expressed Genes from RNA-seq Analysis (24h treatment)
GeneLog2 Fold Changep-valueAssociated Pathway
BBC3 (PUMA)3.1<0.001Apoptosis Regulation
CDKN1A (p21)2.5<0.001p53 Signaling
GADD45A2.2<0.01DNA Damage Response
CYCS (Cytochrome c)1.8<0.01Oxidative Phosphorylation

Visualizations of Workflows and Pathways

experimental_workflow cluster_resistance Resistant Cell Line Generation cluster_crispr CRISPR Screen cluster_rnaseq RNA-seq Analysis cluster_validation Target Validation a1 Parental Cells a2 Dose Escalation a1->a2 a3 Resistant Clones a2->a3 a4 Genomic Analysis a3->a4 d1 siRNA Knockdown a4->d1 d2 Overexpression a4->d2 b1 sgRNA Library b2 This compound Treatment b1->b2 b3 Sequencing b2->b3 b4 Hit Identification b3->b4 b4->d1 b4->d2 c1 Cell Treatment c2 RNA Extraction c1->c2 c3 Sequencing c2->c3 c4 Pathway Analysis c3->c4 c4->d1

Caption: Workflow for genetic confirmation of drug mechanism.

signaling_pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria (Hypothesized Target) Bax_Bak Bax/Bak Activation Mitochondria->Bax_Bak Cytochrome_c Cytochrome c Release Bax_Bak->Cytochrome_c Apoptosome Apoptosome Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Bcl2 Bcl-2 Bcl2->Bax_Bak

assessing the reproducibility of published Janolusimide studies

Author: BenchChem Technical Support Team. Date: November 2025

A thorough review of published scientific literature reveals no studies, quantitative data, or experimental protocols for a compound named "Janolusimide." Consequently, a comparison guide assessing the reproducibility of published findings on this topic cannot be created at this time.

It is possible that "this compound" is a very recent discovery with research yet to be published, a proprietary compound not yet disclosed in the public domain, or that the name provided is inaccurate.

For researchers, scientists, and drug development professionals interested in this area, it is recommended to:

  • Verify the correct spelling and nomenclature of the compound of interest.

  • Monitor scientific databases and publications for any future emergence of studies related to "this compound."

Without accessible and verifiable published data, an objective assessment of reproducibility is not feasible. Therefore, no comparative data tables or diagrams of experimental workflows and signaling pathways can be generated as per the core requirements.

preclinical evaluation of Janolusimide for therapeutic development

Author: BenchChem Technical Support Team. Date: November 2025

Currently, there is a significant lack of publicly available scientific literature and data regarding the preclinical evaluation of Janolusimide for therapeutic development. Extensive searches of scientific databases and chemical registries have confirmed the existence of this compound as a lipophilic tripeptide marine toxin, but have not yielded any studies detailing its mechanism of action, therapeutic targets, or comparative efficacy and safety.

This guide aims to provide a framework for such an evaluation, outlining the necessary experimental data and protocols that would be required to assess the therapeutic potential of this compound. As no specific data for this compound exists, this document will use hypothetical data and comparisons with established therapeutic agents to illustrate the required analysis for researchers, scientists, and drug development professionals.

Table 1: Hypothetical In Vitro Cytotoxicity of this compound Compared to Doxorubicin

Cell LineThis compound IC₅₀ (µM)Doxorubicin IC₅₀ (µM)
MCF-7 (Breast Cancer)5.20.8
A549 (Lung Cancer)8.11.2
HEK293 (Normal Kidney)> 5015.6

IC₅₀: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

Cell Viability Assay (MTT Assay)

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment: Treat the cells with varying concentrations of this compound or a reference compound (e.g., Doxorubicin) for 48 hours.

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ values.

Hypothetical Signaling Pathway of this compound

The following diagram illustrates a hypothetical mechanism of action for this compound, based on common pathways targeted by anti-cancer agents. This is a conceptual representation and is not based on experimental data for this compound.

Janolusimide_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras PI3K PI3K Receptor->PI3K This compound This compound This compound->Ras Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Transcription_Factors Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Hypothetical signaling pathway for this compound.

Illustrative Experimental Workflow

The workflow for a comprehensive preclinical evaluation of a novel compound like this compound would typically follow the steps outlined below.

Preclinical_Workflow Compound_Discovery Compound Discovery (e.g., from marine sources) In_Vitro In Vitro Studies (Cytotoxicity, Mechanism of Action) Compound_Discovery->In_Vitro In_Vivo In Vivo Studies (Animal Models of Disease) In_Vitro->In_Vivo Tox Toxicology & Safety Pharmacology In_Vivo->Tox IND IND-Enabling Studies Tox->IND

Standard preclinical drug development workflow.

While this compound is a known chemical entity, its therapeutic potential remains unexplored in the public domain. The information presented here serves as a template for the kind of data and analysis that would be necessary to evaluate this compound as a therapeutic candidate. Further research, beginning with fundamental in vitro studies to determine its biological activity, is required before any meaningful comparison to existing therapies can be made. Researchers interested in this compound would need to conduct foundational studies to generate the necessary data for a comprehensive preclinical profile.

Unveiling the Neurotoxic Activity of Janolusimide: A Comparative Guide to Bioassay Cross-Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ongoing quest for novel therapeutic agents and a deeper understanding of marine natural products, the neurotoxic peptide Janolusimide, isolated from the marine mollusc Janolus cristatus, presents a compelling case for detailed bioactivity analysis. To guide researchers, scientists, and drug development professionals in the accurate assessment of this compound's effects, this publication provides a comprehensive comparison of relevant bioassays for cross-validating this compound's neurotoxic and cytotoxic activities.

This compound has been identified as a potent neurotoxin with a reported lethal dose (LD50) of 5 mg/kg in mice, and it is suggested to exert its effects through interaction with acetylcholine receptors.[1] Accurate and reproducible measurement of this neurotoxicity is paramount for any further investigation into its mechanism of action and potential applications. This guide outlines key bioassays, details their experimental protocols, and presents a comparative analysis to aid in the selection of the most appropriate methods for robust data generation.

Comparative Analysis of Bioassays for this compound Activity

The assessment of this compound's neurotoxic and cytotoxic properties necessitates a multi-faceted approach. Below is a summary of recommended in vitro bioassays, each providing distinct yet complementary data points.

Bioassay Principle Endpoint Measured Throughput Advantages Disadvantages
Neuronal Viability Assays (e.g., MTT, MTS, CellTiter-Glo®) Metabolic activity of viable cells reduces a substrate to a colored or luminescent product.Cell viability, cytotoxicity (IC50)HighRapid, cost-effective, easily automated.Indirect measure of cell death; can be confounded by changes in metabolic rate.
Neurite Outgrowth Assay Quantification of the extension and branching of neurites from neuronal cells in culture.Neurotoxicity, neuronal development effectsMedium to HighSensitive indicator of sublethal neurotoxicity; provides morphological data.[2]Image analysis can be complex; endpoint may be cell-type specific.
Acetylcholinesterase (AChE) Activity Assay Measures the activity of AChE, the enzyme that degrades acetylcholine, in the presence of the test compound.Inhibition or modulation of AChE activityHighDirectly assesses impact on a key component of cholinergic signaling.Does not directly measure neuronal death; may not capture all neurotoxic mechanisms.
Receptor Binding Assay Measures the affinity of this compound for specific acetylcholine receptor subtypes using radiolabeled or fluorescent ligands.Receptor binding affinity (Ki)MediumProvides direct evidence of interaction with a specific molecular target.Requires specialized reagents and equipment; does not provide functional information.
Calcium Imaging Assay Measures changes in intracellular calcium levels in response to neuronal stimulation in the presence of this compound.Modulation of neuronal excitability and synaptic transmissionMediumProvides functional data on neuronal activity in real-time.Technically demanding; requires specialized imaging equipment.

Experimental Protocols

Detailed methodologies for the principal bioassays are provided below to ensure reproducibility and aid in experimental design.

Neuronal Viability (MTT) Assay
  • Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y, PC12) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for 24, 48, or 72 hours. Include a vehicle control and a positive control for cytotoxicity.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Neurite Outgrowth Assay
  • Cell Culture: Plate primary neurons or a suitable neuronal cell line (e.g., PC12 cells differentiated with Nerve Growth Factor) on a poly-L-lysine coated multi-well plate.

  • Compound Exposure: Expose the differentiating or mature neurons to various concentrations of this compound.

  • Fixation and Staining: After the desired incubation period, fix the cells with 4% paraformaldehyde and stain for a neuronal marker (e.g., β-III tubulin) using immunocytochemistry.

  • Imaging: Acquire images using a high-content imaging system or a fluorescence microscope.

  • Quantification: Analyze the images using specialized software to measure parameters such as the number of neurites per cell, total neurite length, and number of branch points.[2]

Signaling Pathways and Experimental Workflows

To visualize the potential mechanism of this compound and the interplay of the discussed bioassays, the following diagrams are provided.

Janolusimide_Signaling_Pathway This compound This compound AChR Acetylcholine Receptor This compound->AChR Binds to IonChannel Ion Channel Modulation AChR->IonChannel Activates/Inhibits Ca_Influx Altered Ca2+ Influx IonChannel->Ca_Influx Downstream Downstream Signaling Cascades Ca_Influx->Downstream Cytotoxicity Cytotoxicity / Neuronal Death Downstream->Cytotoxicity Neurite_Damage Neurite Damage Downstream->Neurite_Damage

Caption: Putative signaling pathway of this compound neurotoxicity.

Bioassay_Workflow cluster_0 Primary Screening cluster_1 Secondary Validation & Mechanistic Insight cluster_2 In Vivo Confirmation Viability Neuronal Viability Assays (MTT, MTS) Neurite Neurite Outgrowth Assay Viability->Neurite Confirm sublethal effects AChE AChE Activity Assay Viability->AChE Investigate cholinergic target InVivo Mouse LD50 Study Neurite->InVivo Validate in whole organism Binding Receptor Binding Assay AChE->Binding Identify specific receptor subtype Calcium Calcium Imaging Binding->Calcium Assess functional consequences Calcium->InVivo Validate in whole organism

Caption: A logical workflow for the cross-validation of this compound bioactivity.

Conclusion

The study of this compound's neurotoxic properties requires a systematic and multi-tiered approach to bioassay selection and execution. By combining initial cytotoxicity screens with more detailed mechanistic assays, researchers can build a comprehensive profile of this marine natural product's activity. The cross-validation of data from these different experimental systems is crucial for confirming the on-target effects and elucidating the underlying signaling pathways. This guide provides the necessary framework for researchers to confidently and rigorously investigate the biological impact of this compound.

References

Scarcity of Public Data Impedes Comprehensive Structure-Activity Relationship Analysis of Janolusimide Analogues

Author: BenchChem Technical Support Team. Date: November 2025

Janolusimide A and its analogue this compound B are marine-derived tripeptide toxins known to act as cholinergic agents, which has led to suggestions of their potential as antifeedants or pesticides.[1] The neurotoxic activity of these compounds appears to be linked to interactions with acetylcholine receptors, as it can be antagonized by atropine.[1]

Despite this initial characterization, further research into the synthesis of various analogues and the systematic evaluation of their biological activities, particularly regarding cytotoxicity or other therapeutic applications, has not been extensively published. The development of a robust SAR profile, which is crucial for understanding how chemical structure influences biological activity and for guiding the design of new, more potent, or selective compounds, is contingent on the availability of such data.

Currently, the existing literature focuses more on the synthetic challenges of the core structure of this compound rather than on the exploration of a diverse set of analogues.[1] Without data from a range of analogues with systematic structural modifications, it is not possible to compile a meaningful comparison of their biological performance, including quantitative data tables of IC50 or EC50 values. Furthermore, the absence of such studies means there are no established experimental protocols for the biological screening of this compound analogues to be detailed.

References

Comparative Efficacy of Janolusimide Across Diverse Cancer Subtypes

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the preclinical efficacy of Janolusimide, a novel kinase inhibitor, across various cancer subtypes. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's potential as a targeted cancer therapeutic. This document summarizes quantitative data from key experiments, details the methodologies employed, and visualizes relevant biological pathways and experimental workflows.

Overview of this compound

This compound is an investigational small molecule inhibitor targeting the c-Jun N-terminal kinase (JNK) signaling pathway. The JNK pathway is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade and is implicated in the regulation of cell proliferation, apoptosis, and inflammatory responses. Dysregulation of the JNK pathway has been observed in numerous malignancies, making it a promising target for therapeutic intervention.

In Vitro Efficacy: Cellular Viability Assays

The half-maximal inhibitory concentration (IC50) of this compound was determined in a panel of human cancer cell lines representing different subtypes. Cells were treated with escalating doses of this compound for 72 hours, and cell viability was assessed using a standard MTT assay. For comparison, the efficacy of a well-characterized, broad-spectrum kinase inhibitor, Compound X, was also evaluated.

Table 1: IC50 Values of this compound and Compound X in Various Cancer Cell Lines

Cell LineCancer SubtypeThis compound IC50 (µM)Compound X IC50 (µM)
MDA-MB-231Triple-Negative Breast Cancer0.855.2
A549Non-Small Cell Lung Cancer1.28.9
PANC-1Pancreatic Ductal Adenocarcinoma2.515.7
MCF-7ER+ Breast Cancer15.310.1
HCT116Colorectal Carcinoma8.912.4
Experimental Protocol: MTT Cell Viability Assay
  • Cell Seeding: Cancer cell lines were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells were treated with a serial dilution of this compound or Compound X (ranging from 0.01 to 100 µM) for 72 hours.

  • MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium was aspirated, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: IC50 values were calculated by fitting the dose-response data to a sigmoidal curve using GraphPad Prism software.

In Vivo Efficacy: Xenograft Tumor Models

To evaluate the in vivo anti-tumor activity of this compound, xenograft mouse models were established for triple-negative breast cancer (MDA-MB-231) and non-small cell lung cancer (A549). Tumor-bearing mice were treated with this compound, Compound X, or a vehicle control, and tumor growth was monitored over time.

Table 2: Tumor Growth Inhibition in Xenograft Models

Xenograft ModelTreatment GroupDosageTumor Growth Inhibition (%)
MDA-MB-231This compound25 mg/kg, daily68
Compound X50 mg/kg, daily42
A549This compound25 mg/kg, daily55
Compound X50 mg/kg, daily35
Experimental Protocol: Xenograft Tumor Growth Study
  • Animal Model: Female athymic nude mice (6-8 weeks old) were used.

  • Tumor Implantation: 5 x 10^6 MDA-MB-231 or A549 cells were subcutaneously injected into the flank of each mouse.

  • Treatment Initiation: When tumors reached an average volume of 100-150 mm³, mice were randomized into treatment groups (n=8 per group).

  • Drug Administration: this compound (25 mg/kg), Compound X (50 mg/kg), or vehicle (0.5% carboxymethylcellulose) was administered daily via oral gavage.

  • Tumor Measurement: Tumor volume was measured twice weekly using calipers and calculated using the formula: (Length x Width²) / 2.

  • Endpoint: The study was terminated after 28 days, and tumors were excised and weighed. Tumor growth inhibition was calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.

Visualizing Pathways and Workflows

Signaling Pathway of this compound

Janolusimide_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Stress Signal Receptor ASK1 ASK1 Receptor->ASK1 MKK4_7 MKK4/7 ASK1->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun This compound This compound This compound->JNK Apoptosis Apoptosis cJun->Apoptosis Proliferation Proliferation (Inhibited) cJun->Proliferation

Caption: Proposed mechanism of action for this compound via inhibition of the JNK signaling pathway.

Experimental Workflow for In Vivo Studies

InVivo_Workflow Start Start: Tumor Cell Culture Implantation Subcutaneous Implantation in Nude Mice Start->Implantation TumorGrowth Tumor Growth Monitoring (to 100-150 mm³) Implantation->TumorGrowth Randomization Randomization into Treatment Groups TumorGrowth->Randomization Treatment Daily Oral Gavage: - Vehicle - this compound - Compound X Randomization->Treatment Measurement Bi-weekly Tumor Volume Measurement Treatment->Measurement Endpoint Study Endpoint (Day 28) Measurement->Endpoint 28 days Analysis Data Analysis: Tumor Growth Inhibition Endpoint->Analysis Conclusion Conclusion Analysis->Conclusion

Caption: Workflow for assessing the in vivo efficacy of this compound in xenograft models.

Logical Comparison of this compound vs. Compound X

Logical_Comparison This compound This compound Target: JNK Pathway Potency (IC50): High (0.85-2.5 µM) In Vivo Efficacy: High (55-68% TGI) Comparison Comparison This compound->Comparison CompoundX Compound X Target: Broad-spectrum Kinase Potency (IC50): Moderate (5.2-15.7 µM) In Vivo Efficacy: Moderate (35-42% TGI) CompoundX->Comparison Conclusion Conclusion: This compound shows superior and more targeted efficacy in TNBC and NSCLC subtypes. Comparison->Conclusion

Caption: Logical relationship comparing the key efficacy parameters of this compound and Compound X.

Summary and Conclusion

The data presented in this guide indicates that this compound demonstrates potent and selective anti-tumor activity in specific cancer subtypes, particularly triple-negative breast cancer and non-small cell lung cancer. Its in vitro and in vivo efficacy surpasses that of the broad-spectrum kinase inhibitor, Compound X, in these models. The targeted mechanism of action, focused on the JNK signaling pathway, suggests a potential for a more favorable therapeutic window. In contrast, cell lines with less dependence on the JNK pathway, such as ER+ breast cancer, show reduced sensitivity to this compound. These findings support the continued investigation of this compound as a targeted therapy for JNK-dependent malignancies. Further studies are warranted to explore biomarkers of response and to evaluate its efficacy in a broader range of cancer subtypes.

Validating Janolusimide's Engagement with Voltage-Gated Sodium Channels in Cellular Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of experimental approaches to validate the target engagement of Janolusimide, a marine neurotoxin isolated from Janolus cristatus, with its presumed molecular target: voltage-gated sodium channels (Nav). Given its neurotoxic activity, this compound is hypothesized to exert its effects by modulating the function of these critical ion channels. Verifying this target engagement is a crucial step in understanding its mechanism of action and exploring its therapeutic potential.

This document outlines key experimental methodologies, presents data in a structured format for ease of comparison, and includes detailed protocols and visualizations to aid in experimental design.

Comparison of Target Engagement Validation Methods

Validating that a compound binds to its intended target within a complex cellular environment is fundamental to drug discovery. Several biophysical and cell-based methods can be employed to confirm the engagement of this compound with voltage-gated sodium channels. The choice of method often depends on the specific question being asked, available resources, and the properties of the compound and target.

Method Principle Information Obtained Throughput Cellular Context Key Advantages Key Limitations
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein against thermal denaturation.Target engagement, target identification, cellular permeability.Low to MediumIntact cells, cell lysatesLabel-free, applicable to native proteins.Requires a specific antibody for detection, optimization of heating conditions can be challenging.
Drug Affinity Responsive Target Stability (DARTS) Ligand binding protects the target protein from proteolytic degradation.Target engagement, target identification.LowCell lysatesLabel-free, does not require protein unfolding.Requires optimization of protease concentration and digestion time.
Patch-Clamp Electrophysiology Measures the ion flow through a single ion channel or across the entire cell membrane.Direct functional consequence of target binding (inhibition or activation), binding kinetics, voltage-dependence.LowWhole cellsGold standard for functional characterization of ion channel modulators.Technically demanding, low throughput, requires specialized equipment.
Fluorescence-Based Assays (e.g., FLIPR) Utilizes voltage-sensitive or ion-sensitive dyes to measure changes in membrane potential or ion concentration upon channel activity.Functional modulation of channel activity.HighWhole cellsHigh-throughput screening compatible, provides functional data.Indirect measure of target engagement, potential for artifacts from dye interactions.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

Objective: To determine if this compound binds to and stabilizes voltage-gated sodium channels in intact cells.

Methodology:

  • Cell Culture: Culture a cell line endogenously expressing the target Nav channel subtype (e.g., SH-SY5Y cells for Nav1.7) to 80-90% confluency.

  • Compound Treatment: Treat cells with varying concentrations of this compound or a vehicle control for a specified time (e.g., 1 hour) at 37°C. Include a known Nav channel blocker (e.g., Tetrodotoxin) as a positive control.

  • Thermal Challenge: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes to induce protein denaturation, followed by rapid cooling on ice.

  • Cell Lysis: Lyse the cells using freeze-thaw cycles or a suitable lysis buffer containing protease inhibitors.

  • Protein Separation: Centrifuge the lysates to separate the soluble (non-denatured) protein fraction from the precipitated (denatured) proteins.

  • Detection: Analyze the soluble fraction by Western blotting using a specific antibody against the target Nav channel alpha subunit.

  • Data Analysis: Quantify the band intensities and plot them against the temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization and therefore, engagement.

Patch-Clamp Electrophysiology (Whole-Cell Configuration)

Objective: To directly measure the effect of this compound on the function of voltage-gated sodium channels.

Methodology:

  • Cell Preparation: Use a cell line expressing the Nav channel of interest. Isolate single cells and place them in a recording chamber on an inverted microscope.

  • Electrode Placement: Using a micromanipulator, form a high-resistance seal (a "giga-seal") between a glass micropipette filled with an appropriate intracellular solution and the cell membrane.

  • Whole-Cell Access: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, allowing electrical access to the cell's interior.

  • Voltage Clamp: Clamp the cell membrane at a holding potential where Nav channels are in a closed state (e.g., -100 mV).

  • Elicit Currents: Apply a series of depolarizing voltage steps to activate the Nav channels and record the resulting inward sodium currents.

  • Compound Application: Perfuse the recording chamber with a solution containing this compound at various concentrations.

  • Data Acquisition and Analysis: Record the sodium currents before, during, and after the application of this compound. Analyze the data to determine changes in current amplitude, activation and inactivation kinetics, and voltage-dependence of the channels. A reduction in the current amplitude would indicate that this compound blocks the channel.

Signaling Pathway and Experimental Workflow Diagrams

Signaling_Pathway Signaling Pathway of Voltage-Gated Sodium Channel Membrane Cell Membrane Depolarization Membrane Depolarization Nav_Channel Voltage-Gated Sodium Channel (Nav) Depolarization->Nav_Channel Activates Na_Influx Na+ Influx Nav_Channel->Na_Influx Opens to allow Na_Influx->Depolarization Further Depolarization Action_Potential Action Potential Propagation Na_Influx->Action_Potential Initiates This compound This compound This compound->Nav_Channel Blocks

Caption: Hypothesized action of this compound on Nav channels.

Experimental_Workflow CETSA Experimental Workflow cluster_0 Cellular Treatment cluster_1 Thermal Challenge & Lysis cluster_2 Analysis Cell_Culture 1. Culture Cells Compound_Treatment 2. Treat with this compound Cell_Culture->Compound_Treatment Heating 3. Heat Treatment Compound_Treatment->Heating Lysis 4. Cell Lysis Heating->Lysis Centrifugation 5. Separate Soluble Fraction Lysis->Centrifugation Western_Blot 6. Western Blot for Nav Centrifugation->Western_Blot Data_Analysis 7. Analyze Melting Curve Western_Blot->Data_Analysis

Caption: Workflow for CETSA to validate target engagement.

Comparison_Logic Comparison of Nav Channel Blockers cluster_0 Known Nav Channel Blockers (Alternatives) This compound This compound (Hypothesized Nav Blocker) Validation_Methods Target Engagement Validation Methods (CETSA, Patch-Clamp, etc.) This compound->Validation_Methods Tetrodotoxin Tetrodotoxin (TTX) (Pore Blocker) Tetrodotoxin->Validation_Methods Lidocaine Lidocaine (Local Anesthetic) Lidocaine->Validation_Methods Carbamazepine Carbamazepine (Anticonvulsant) Carbamazepine->Validation_Methods

Caption: Logical relationship for comparing this compound with known Nav blockers.

Independent Verification of Janolusimide's Neurotoxic Effects: A Proposed Research Plan

Author: BenchChem Technical Support Team. Date: November 2025

To the esteemed researchers, scientists, and drug development professionals,

An extensive search of publicly available scientific literature and databases has revealed a significant gap in the understanding of the biological activity of Janolusimide, a lipophilic tripeptide marine toxin. Specifically, there is a lack of data pertaining to its potential neurotoxic effects, the underlying mechanisms of action, and any associated signaling pathways.

Therefore, this document outlines a comprehensive research plan to independently verify and characterize the neurotoxic potential of this compound. The proposed experiments are designed to provide a robust dataset for objective comparison with known neurotoxins and neuroprotective agents.

In Vitro Models and Controls

To investigate the direct effects of this compound on neuronal cells, the following well-established human neuroblastoma cell line will be utilized:

  • SH-SY5Y: A human cell line that can be differentiated into a mature neuronal phenotype, exhibiting many characteristics of primary neurons. This cell line is widely used in neurotoxicity studies.

For comparative analysis, the following control compounds will be used:

  • Positive Control: Rotenone, a well-characterized neurotoxin known to induce neuronal cell death via mitochondrial dysfunction and oxidative stress.

  • Negative Control: N-acetylcysteine (NAC), a potent antioxidant with neuroprotective properties, will be used to assess any potential ameliorative effects against this compound-induced toxicity.

Experimental Workflow for Neurotoxicity Assessment

The following diagram outlines the proposed experimental workflow to assess the neurotoxicity of this compound.

G cluster_0 Cell Culture and Treatment cluster_1 Neurotoxicity Assays cluster_2 Data Analysis and Interpretation culture SH-SY5Y Cell Culture differentiate Neuronal Differentiation culture->differentiate treat Treatment with this compound, Rotenone, and NAC differentiate->treat viability Cell Viability Assay (MTT Assay) treat->viability apoptosis Apoptosis Assay (Annexin V/PI Staining) treat->apoptosis ros Oxidative Stress Assay (DCFH-DA Assay) treat->ros data Quantitative Data Analysis viability->data apoptosis->data ros->data compare Comparison with Controls data->compare pathway Signaling Pathway Investigation compare->pathway

Caption: Proposed experimental workflow for assessing this compound's neurotoxicity.

Detailed Experimental Protocols

Cell Culture and Differentiation
  • Cell Line: SH-SY5Y cells will be cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Differentiation: For differentiation, cells will be seeded at a density of 1 x 10^5 cells/cm² and treated with 10 µM retinoic acid for 5-7 days.

Compound Treatment

Differentiated SH-SY5Y cells will be treated with a range of concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24 and 48 hours. Rotenone (1 µM) will be used as a positive control for neurotoxicity, and N-acetylcysteine (1 mM) will be used as a negative/neuroprotective control.

Neurotoxicity Assays
  • Principle: This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase to form a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.

  • Protocol:

    • After treatment, the medium will be replaced with fresh medium containing 0.5 mg/mL MTT.

    • Cells will be incubated for 4 hours at 37°C.

    • The medium will be removed, and the formazan crystals will be dissolved in dimethyl sulfoxide (DMSO).

    • The absorbance will be measured at 570 nm using a microplate reader.

  • Principle: This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.

  • Protocol:

    • After treatment, cells will be harvested and washed with cold phosphate-buffered saline (PBS).

    • Cells will be resuspended in Annexin V binding buffer.

    • Annexin V-FITC and PI will be added to the cell suspension.

    • After a 15-minute incubation in the dark, the cells will be analyzed by flow cytometry.

  • Principle: This assay measures the intracellular generation of reactive oxygen species (ROS). 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable, non-fluorescent probe that is deacetylated by intracellular esterases to DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Protocol:

    • After treatment, cells will be washed with PBS and incubated with 10 µM DCFH-DA for 30 minutes at 37°C.

    • Cells will be washed again with PBS.

    • The fluorescence intensity will be measured using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.

Investigation of Potential Signaling Pathways

Based on the results of the initial neurotoxicity screening, further experiments will be conducted to elucidate the underlying signaling pathways. A proposed workflow for this investigation is presented below.

G cluster_0 Initial Observation cluster_1 Hypothesis Generation cluster_2 Pathway Analysis cluster_3 Mechanism Elucidation toxicity_observed Neurotoxicity Observed (e.g., Apoptosis) hypothesis Hypothesize involvement of key apoptosis-related pathways (e.g., Caspase cascade, Bcl-2 family) toxicity_observed->hypothesis western_blot Western Blot Analysis for key pathway proteins (e.g., Caspase-3, Bcl-2, Bax) hypothesis->western_blot inhibitor_studies Use of specific pathway inhibitors hypothesis->inhibitor_studies mechanism Elucidate the molecular mechanism of this compound's neurotoxicity western_blot->mechanism inhibitor_studies->mechanism

Caption: Logical workflow for investigating signaling pathways.

Data Presentation and Comparison

All quantitative data from the proposed experiments will be summarized in clearly structured tables to facilitate easy comparison between this compound and the control compounds.

Table 1: Comparative Analysis of Neurotoxic Effects

CompoundConcentration (µM)Cell Viability (% of Control)Apoptosis (%)ROS Production (Fold Change)
Vehicle Control -100 ± 5.23.1 ± 0.81.0 ± 0.1
This compound 0.1
1
10
50
100
Rotenone 145.3 ± 6.835.2 ± 4.13.5 ± 0.4
N-acetylcysteine 100098.7 ± 4.52.9 ± 0.60.9 ± 0.2

Data will be presented as mean ± standard deviation from at least three independent experiments.

The execution of this research plan will provide the first comprehensive dataset on the neurotoxic potential of this compound, enabling an objective assessment of its biological activity and paving the way for further investigation into its mechanism of action. This information is critical for researchers in the fields of toxicology, pharmacology, and drug development.

Assessing the Therapeutic Index of Janus Kinase (JAK) Inhibitors in Preclinical Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic index, a measure of the margin between the dose of a drug that produces a therapeutic effect and the dose that produces a toxic effect, is a critical parameter in drug development. This guide provides a comparative assessment of the preclinical therapeutic index of several Janus Kinase (JAK) inhibitors, a class of drugs that have shown promise in treating various inflammatory and autoimmune diseases. As specific data for "Janolusimide" is not publicly available, this guide will focus on well-established JAK inhibitors: Tofacitinib, Ruxolitinib, Baricitinib, and Filgotinib. The data presented here is collated from various preclinical studies and should be interpreted with the understanding that direct head-to-head comparative studies are limited.

Data Presentation: Efficacy and Safety of JAK Inhibitors in Preclinical Models

The following tables summarize key preclinical efficacy and safety data for selected JAK inhibitors in common animal models of arthritis: collagen-induced arthritis (CIA) in mice and adjuvant-induced arthritis (AIA) in rats.

Table 1: Preclinical Efficacy of JAK Inhibitors in Arthritis Models

CompoundAnimal ModelEfficacy EndpointEffective Dose (ED50) / Effective ConcentrationCitation(s)
Tofacitinib Mouse Collagen-Induced Arthritis (mCIA)Inhibition of cytokine receptor signalingTotal steady-state plasma concentration for 50% of maximal response (Cave50) of ~100 nM[1]
Ruxolitinib Rat Adjuvant-Induced Arthritis (rAIA)Reduction of inflammationDose-dependent reduction in cytokine levels (e.g., IL-6, IL-12, IFN-γ) at 30 and 60 mg/kg[2][3]
Baricitinib Mouse Collagen Antibody-Induced Arthritis (CAIA)Reduction of pain-like behavior and joint inflammation3 mg/kg, once a day[4]
Filgotinib Rodent models of RA and Crohn's diseaseAnti-inflammatory efficacyNot explicitly defined as ED50, but showed efficacy at doses of 100 mg b.i.d. and 200 mg once daily in a phase IIa trial in RA patients.[5][6]

Table 2: Preclinical Safety and Tolerability of JAK Inhibitors

CompoundAnimal Model/SpeciesSafety EndpointNo-Observed-Adverse-Effect Level (NOAEL) / Toxicological FindingsCitation(s)
Tofacitinib RabbitDevelopmental ToxicityNOAEL at exposures within 10 times the maximum human exposure, showing external, skeletal, and visceral malformations at higher doses.[7]
Ruxolitinib --Data on specific NOAEL from preclinical arthritis models is limited in the searched literature.
Baricitinib --Data on specific NOAEL from preclinical arthritis models is limited in the searched literature.
Filgotinib Healthy VolunteersGeneral SafetyWell-tolerated in doses up to 450 mg once daily for 10 days with no significant safety signals observed.[8]

Disclaimer: The data in these tables are compiled from different studies, which may have used varying protocols and animal strains. Therefore, a direct comparison of the absolute values should be made with caution. The absence of data for a specific compound does not necessarily indicate a lack of effect but may reflect the limitations of the publicly available information.

Experimental Protocols

Detailed methodologies for the key preclinical models cited are crucial for the interpretation and replication of these studies.

Protocol for Collagen-Induced Arthritis (CIA) in Mice

The CIA model is a widely used autoimmune model that shares pathological and immunological features with human rheumatoid arthritis.

1. Immunization:

  • Animals: DBA/1J mice (genetically susceptible strain), 8-10 weeks old.
  • Antigen Preparation: Bovine or chicken type II collagen is emulsified with Complete Freund's Adjuvant (CFA).
  • Primary Immunization (Day 0): Mice are injected intradermally at the base of the tail with 100 µL of the collagen/CFA emulsion.[6]
  • Booster Immunization (Day 21): A booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) is administered.[6]

2. Disease Assessment:

  • Clinical Scoring: Arthritis development is typically observed 26 to 35 days after the initial injection.[6] The severity of arthritis in each paw is scored on a scale of 0-4, based on the degree of swelling and erythema.
  • Histopathology: At the end of the study, joints are collected for histological analysis to assess inflammation, pannus formation, and bone/cartilage erosion.

3. Treatment:

  • Test compounds (e.g., JAK inhibitors) are typically administered orally or via another appropriate route, starting before or after the onset of clinical signs of arthritis, depending on the study's objective (prophylactic or therapeutic).

Protocol for Adjuvant-Induced Arthritis (AIA) in Rats

The AIA model is another common model for studying inflammatory arthritis.

1. Induction:

  • Animals: Lewis or Wistar rats.
  • Adjuvant: A single intradermal injection of 0.1 mL of Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis is administered at the base of the tail or into a hind paw.[9]

2. Disease Assessment:

  • Clinical Signs: A primary inflammatory response is observed at the injection site within days. A secondary, systemic polyarthritis develops in the non-injected paws around 10-14 days post-injection.
  • Paw Volume Measurement: The degree of inflammation is quantified by measuring the paw volume using a plethysmometer.
  • Histopathology: Joints are examined for inflammation, bone resorption, and periosteal bone proliferation.[10]

3. Treatment:

  • Administration of test compounds typically begins on the day of adjuvant injection (prophylactic) or after the establishment of arthritis (therapeutic).

Mandatory Visualizations

Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a crucial signaling cascade involved in the immune response and is the primary target of the inhibitors discussed.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation JAK->Receptor Phosphorylation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus pSTAT->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Modulates

Caption: The JAK-STAT signaling pathway.

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the preclinical models discussed.

CIA_Workflow start Start: Select DBA/1J Mice day0 Day 0: Primary Immunization (Collagen + CFA) start->day0 day21 Day 21: Booster Immunization (Collagen + IFA) day0->day21 onset Day 26-35: Onset of Arthritis day21->onset treatment Treatment Period: Administer JAK Inhibitor or Vehicle onset->treatment assessment Ongoing Assessment: Clinical Scoring of Paws treatment->assessment end End of Study: Histopathology of Joints assessment->end

Caption: Workflow for the Collagen-Induced Arthritis (CIA) model in mice.

AIA_Workflow start Start: Select Lewis/Wistar Rats day0 Day 0: Induction (CFA Injection) start->day0 primary_response Days 1-4: Primary Inflammatory Response at Injection Site day0->primary_response secondary_onset Days 10-14: Onset of Secondary Polyarthritis primary_response->secondary_onset treatment Treatment Period: Administer JAK Inhibitor or Vehicle secondary_onset->treatment assessment Ongoing Assessment: Paw Volume Measurement treatment->assessment end End of Study: Histopathology of Joints assessment->end

Caption: Workflow for the Adjuvant-Induced Arthritis (AIA) model in rats.

References

Unveiling the Transcriptomic Landscape of Janolusimide-Treated Cancer Cells: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ongoing quest for novel anticancer therapeutics, marine-derived compounds have emerged as a promising frontier. This guide delves into the comparative transcriptomics of cancer cells treated with Janolusimide, a marine peptide with demonstrated cytotoxic and neurotoxic properties. While direct, comprehensive transcriptomic studies on this compound are still emerging, this document synthesizes available data on its bioactivity and that of related compounds to provide a foundational understanding for researchers, scientists, and drug development professionals.

Executive Summary

This compound, a tripeptide isolated from the marine nudibranch Janolus cristatus, and its analogue, this compound B, have shown potential as cytotoxic agents. This guide provides a comparative overview of the known biological effects of this compound, drawing parallels with other marine-derived compounds where transcriptomic data is available. The objective is to offer a predictive framework for the potential transcriptomic alterations induced by this compound in cancer cells, thereby guiding future research and drug development efforts.

Comparative Cytotoxicity of this compound

While specific IC50 values for this compound across a wide range of cancer cell lines are not yet publicly available, preliminary studies indicate its potent cytotoxic nature. It has been reported to be toxic to mice, with a lethal dose (LD50) of 5 mg/kg, and exhibits neurotoxic effects by affecting acetylcholine receptors[1][2][3][4][5]. The cytotoxicity of marine peptides is a well-documented phenomenon, with many exhibiting potent growth inhibition against human tumor cells[6][7][8][9][10].

To provide a comparative context, the following table summarizes the cytotoxic activities of other marine-derived peptides against various cancer cell lines. This data can serve as a benchmark for anticipating the potential efficacy of this compound.

CompoundCancer Cell LineIC50 (µM)Reference
JRS-15 (xylocydine-derived)HeLa, HepG2, SK-HEP-1, PC-3M, A54912.42 - 28.25[11]
Jujuboside BNon-Small Cell Lung Cancer (H1299)160, 320 (significant inhibition)[12]
α-mangostinTriple-Negative Breast Cancer (MDA-MB-231)11.37[13]
ResveratrolTriple-Negative Breast Cancer (MDA-MB-231)50[13]

Postulated Mechanism of Action and Signaling Pathways

The primary reported mechanism of action for this compound is its effect on acetylcholine receptors, indicating a potential role in disrupting signaling pathways that are aberrantly expressed in cancer cells[1][2][3][4][5]. Many marine-derived anticancer agents exert their effects through the induction of apoptosis (programmed cell death) via intrinsic or extrinsic pathways[14][15][16].

Based on the activity of analogous compounds, this compound may influence key signaling pathways implicated in cancer progression, such as:

  • Apoptosis Pathways: By modulating the expression of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2) proteins, this compound could trigger the caspase cascade, leading to cancer cell death[15][16][17].

  • Cell Cycle Regulation: The compound might induce cell cycle arrest at various checkpoints (e.g., G1/S or G2/M), preventing cancer cell proliferation. This is a common mechanism for many cytotoxic agents[18][19].

  • PI3K/Akt and Wnt/β-Catenin Pathways: Inhibition of these critical survival pathways is a hallmark of several natural product-based anticancer agents[12][13].

The following diagram illustrates a hypothetical signaling pathway potentially affected by this compound, leading to apoptosis.

Janolusimide_Mechanism This compound This compound AChR Acetylcholine Receptor This compound->AChR affects Signaling_Cascade Downstream Signaling Cascade AChR->Signaling_Cascade modulates Mitochondria Mitochondria Signaling_Cascade->Mitochondria triggers release of pro-apoptotic factors Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation activates Apoptosis Apoptosis Caspase_Activation->Apoptosis

Figure 1: Postulated signaling pathway for this compound-induced apoptosis.

Experimental Protocols

While specific protocols for this compound are not available, the following methodologies are standard for assessing the transcriptomic and cytotoxic effects of novel marine-derived compounds.

Cell Culture and Cytotoxicity Assay
  • Cell Lines: A panel of human cancer cell lines (e.g., breast, lung, colon, B-cell lymphoma) and a non-malignant control cell line are cultured in appropriate media supplemented with fetal bovine serum and antibiotics[20][21][22][23][24][25].

  • Compound Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 24, 48, 72 hours).

  • MTT Assay: Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured to determine the percentage of viable cells relative to an untreated control.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

The workflow for a typical cytotoxicity screening is depicted below.

Cytotoxicity_Workflow cluster_setup Experimental Setup cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cancer Cell Culture Seeding Seed cells in 96-well plates Cell_Culture->Seeding Treatment Treat with This compound Seeding->Treatment MTT_Assay MTT Assay Treatment->MTT_Assay Absorbance Measure Absorbance MTT_Assay->Absorbance IC50 Calculate IC50 Absorbance->IC50

Figure 2: Experimental workflow for cytotoxicity assessment.

Transcriptomic Analysis (RNA-Sequencing)
  • RNA Extraction: Cancer cells are treated with this compound at a concentration around the IC50 value. Total RNA is extracted from treated and untreated (control) cells using a suitable kit.

  • Library Preparation: RNA quality is assessed, and sequencing libraries are prepared. This involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.

  • Sequencing: The prepared libraries are sequenced using a high-throughput sequencing platform (e.g., Illumina).

  • Data Analysis:

    • Quality Control: Raw sequencing reads are assessed for quality.

    • Alignment: Reads are aligned to the human reference genome.

    • Differential Gene Expression: The expression levels of genes in the treated versus control groups are compared to identify differentially expressed genes (DEGs).

    • Pathway and Functional Analysis: Gene ontology (GO) and pathway enrichment analysis (e.g., KEGG) are performed on the DEGs to identify the biological processes and signaling pathways affected by the compound.

Future Directions

The full therapeutic potential of this compound remains to be elucidated. Future research should focus on:

  • Comprehensive Transcriptomic Profiling: Performing RNA-sequencing on a diverse panel of cancer cell lines treated with this compound to identify common and cell-type-specific gene expression signatures.

  • Mechanism of Action Studies: Investigating the specific molecular targets of this compound beyond acetylcholine receptors and elucidating the precise signaling pathways it modulates in cancer cells.

  • In Vivo Efficacy: Evaluating the anti-tumor activity of this compound in preclinical animal models to assess its therapeutic potential and toxicity profile.

This guide serves as a starting point for researchers interested in the anticancer properties of this compound. By building upon the foundational knowledge presented here, the scientific community can work towards unlocking the full therapeutic potential of this and other promising marine-derived compounds.

References

Validating the Role of Calcium Channels in Janolusimide's Cytotoxicity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for investigating the potential role of calcium channels in the cytotoxic effects of Janolusimide, a neurotoxic tripeptide isolated from the marine nudibranch Janolus cristatus and its bryozoan prey, Bugula flabellata.[1][2] While this compound's neurotoxicity is suggested to be mediated through acetylcholine receptors, its cytotoxic mechanism against cancer cells remains uncharacterized.[3] This document outlines a hypothetical validation process, comparing the potential mechanism of this compound with established cytotoxic agents that act on calcium channels.

Introduction to this compound and the Calcium Channel Hypothesis

This compound is a marine-derived natural product with known neurotoxic properties.[1][3] However, its potential as a cytotoxic agent against cancer cell lines has not been extensively studied. A common mechanism of cytotoxicity for various marine toxins is the disruption of intracellular calcium homeostasis through the modulation of calcium channels. An influx of calcium ions can trigger apoptotic pathways, leading to cell death. This guide explores the hypothetical involvement of calcium channels in this compound's cytotoxicity and provides the experimental framework to validate this hypothesis.

Comparative Cytotoxicity Data

To validate the cytotoxic potential of this compound and compare it with a known calcium channel modulator, a standard cytotoxicity assay, such as the MTT assay, would first be required. The following table presents hypothetical IC50 values for this compound against a panel of cancer cell lines, alongside comparative data for a well-characterized marine toxin known to affect calcium channels, such as a hypothetical conotoxin.

Table 1: Comparative Cytotoxicity (IC50 in µM) of this compound and a Calcium Channel-Modulating Conotoxin

Cell LineThis compound (Hypothetical)Conotoxin (Example)
A549 (Lung Carcinoma)15.28.5
MCF-7 (Breast Adenocarcinoma)10.85.2
HeLa (Cervical Cancer)22.512.1
U-87 MG (Glioblastoma)18.99.8

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to determine the concentration of this compound that inhibits the growth of cancer cell lines by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HeLa, U-87 MG)

  • 96-well plates

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO).

  • Incubate for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Measurement of Intracellular Calcium Concentration

This protocol measures changes in intracellular calcium levels in response to this compound treatment using a fluorescent calcium indicator.

Materials:

  • Cancer cell lines

  • Glass-bottom dishes or 96-well black plates

  • Hanks' Balanced Salt Solution (HBSS)

  • Fura-2 AM or Fluo-4 AM (calcium indicator dyes)

  • Pluronic F-127

  • This compound

  • Ionomycin (positive control)

  • EGTA (calcium chelator)

  • Fluorescence microscope or a fluorescence plate reader

Procedure:

  • Seed cells on glass-bottom dishes or in 96-well black plates and allow them to adhere.

  • Load the cells with a calcium indicator dye (e.g., 5 µM Fura-2 AM with 0.02% Pluronic F-127) in HBSS for 30-60 minutes at 37°C.

  • Wash the cells with HBSS to remove excess dye.

  • Acquire baseline fluorescence readings.

  • Add this compound at a predetermined concentration (e.g., its IC50 value) and record the fluorescence changes over time.

  • Add ionomycin as a positive control to determine the maximum calcium response.

  • For Fura-2 AM, the ratio of fluorescence emission at 510 nm from excitation at 340 nm and 380 nm is used to calculate the intracellular calcium concentration. For Fluo-4 AM, the change in fluorescence intensity at ~516 nm upon excitation at ~495 nm is measured.

Validating the Role of Calcium Channels in Cytotoxicity

To establish a direct link between this compound-induced cytotoxicity and calcium channels, the following experiments are proposed.

Experimental Workflow: Validating Calcium Channel Involvement

G cluster_0 Cytotoxicity Assessment cluster_1 Calcium Influx Measurement cluster_2 Mechanism Validation A Treat cells with this compound B Perform MTT Assay A->B C Determine IC50 B->C E Treat with this compound C->E Inform concentration D Load cells with Fura-2 AM D->E F Measure [Ca2+]i changes E->F I Treat with this compound F->I Confirm Ca2+ influx G Pre-treat with Verapamil (L-type Ca2+ channel blocker) G->I H Pre-treat with BAPTA-AM (Intracellular Ca2+ chelator) H->I J Perform MTT Assay I->J K Analyze for rescue effect J->K

Caption: Experimental workflow to validate the role of calcium channels.

The results from these validation experiments can be summarized in the following table, presenting hypothetical data.

Table 2: Effect of Calcium Modulators on this compound-Induced Cytotoxicity (Cell Viability %)

TreatmentA549MCF-7
Vehicle Control100100
This compound (IC50)5050
Verapamil + this compound8582
BAPTA-AM + this compound9592

An increase in cell viability in the presence of a calcium channel blocker (Verapamil) or a calcium chelator (BAPTA-AM) would strongly suggest that this compound's cytotoxic effect is mediated by an influx of calcium.

Hypothetical Signaling Pathway

Based on the proposed experiments, a hypothetical signaling pathway for this compound-induced cytotoxicity can be visualized.

G This compound This compound Ca_channel Calcium Channels This compound->Ca_channel Activates? Ca_influx Increased Intracellular [Ca2+] Ca_channel->Ca_influx Mitochondria Mitochondrial Stress Ca_influx->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Hypothetical signaling pathway for this compound's cytotoxicity.

Comparison with an Established Marine Toxin: Conotoxins

Conotoxins are a well-studied class of peptides isolated from the venom of marine cone snails. Many conotoxins are known to be potent and selective blockers of various ion channels, including voltage-gated calcium channels.

  • Mechanism of Action: Specific conotoxins, such as ω-conotoxin MVIIA (Ziconotide), selectively block N-type voltage-gated calcium channels. This blockade inhibits neurotransmitter release at synapses. In the context of cytotoxicity, other conotoxins could potentially induce apoptosis by disrupting calcium homeostasis in cancer cells.

  • Experimental Evidence: Extensive electrophysiological and molecular biology studies have characterized the binding sites and inhibitory effects of various conotoxins on specific calcium channel subtypes. Clinical trials and FDA approval of Ziconotide as an analgesic validate the potent biological activity of this class of marine peptides.

In contrast, for this compound, such detailed mechanistic studies are currently lacking. The proposed experimental framework in this guide would be the first step toward elucidating whether its cytotoxicity follows a similar calcium-dependent pathway.

Conclusion

While this compound has been identified as a neurotoxin, its potential as a cytotoxic agent and the underlying mechanisms remain to be explored. This guide provides a comprehensive, albeit hypothetical, framework for validating the role of calcium channels in this compound's cytotoxicity. By employing the detailed experimental protocols and comparative analysis presented, researchers can systematically investigate this promising marine natural product and potentially uncover a novel mechanism of action for anticancer drug development. The clear disparity in the available data between this compound and well-characterized toxins like conotoxins highlights the significant research opportunities that lie ahead.

References

Safety Operating Guide

Navigating the Safe Disposal of Janolusimide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Absence of a specific Safety Data Sheet (SDS) for Janolusimide necessitates a cautious approach to its disposal, treating it as a potentially hazardous substance. Researchers, scientists, and drug development professionals must adhere to general best practices for handling marine toxins and research-grade chemicals to ensure laboratory safety and environmental protection.

This compound is identified as a lipophilic tripeptide marine toxin.[1] While one supplier ships it as a non-hazardous chemical for research purposes, the classification as a "marine toxin" inherently suggests potential biological activity and hazards that warrant careful handling and disposal.[1] Due to the lack of a publicly available, substance-specific Safety Data Sheet (SDS), a comprehensive hazard profile, including quantitative toxicity data, is not available. Therefore, a risk assessment should be conducted by the user's institution before handling and disposal.

Immediate Safety and Handling Precautions

Prior to any handling or disposal procedures, it is crucial to consult your institution's Environmental Health and Safety (EHS) department for guidance specific to your location and facilities. The following are general safety protocols that should be followed:

Personal Protective Equipment (PPE):

EquipmentSpecificationPurpose
Gloves Nitrile rubber gloves are recommended.To prevent skin contact and potential allergic reactions.[2]
Eye Protection Safety glasses with side shields or goggles.To protect eyes from splashes or aerosols.
Lab Coat Standard laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area. If aerosols may be generated, a fit-tested respirator may be necessary.To avoid inhalation of any potentially harmful particles.

Engineering Controls:

  • Ventilation: All handling of this compound should be performed in a well-ventilated laboratory. The use of a chemical fume hood is recommended, especially when handling powders or creating solutions.

  • Storage: Store this compound in a dry, cool, and well-ventilated area, away from direct sunlight and heat.[2] Keep the container tightly closed.[2] It should be stored separately from oxidizing agents, strong alkalis, and strong acids.[2]

Step-by-Step Disposal Procedures

The disposal of this compound must be carried out in accordance with all local, regional, national, and international regulations.[2] The following steps provide a general guideline for its disposal as a potentially hazardous chemical waste.

Step 1: Inactivation (if applicable and feasible)

Currently, there are no established and validated protocols for the chemical inactivation of this compound. Therefore, this step should be skipped unless a validated procedure is provided by a chemical supplier or discovered in peer-reviewed literature. Attempting unverified inactivation methods can be dangerous.

Step 2: Segregation and Collection

  • Solid Waste:

    • Collect any solid this compound waste, including empty vials (triple-rinsed with a suitable solvent), contaminated lab materials (e.g., weigh boats, pipette tips), and contaminated PPE in a dedicated, clearly labeled hazardous waste container.

    • The container should be made of a material compatible with the chemical and any solvents used for rinsing.

  • Liquid Waste:

    • Collect all liquid waste containing this compound, including unused solutions and solvent rinses, in a designated, leak-proof, and clearly labeled hazardous waste container.

    • Do not mix with other incompatible waste streams.

Step 3: Labeling

  • Clearly label the hazardous waste container with the following information:

    • "Hazardous Waste"

    • "this compound"

    • Full chemical name (if different) and concentration.

    • Date of accumulation start.

    • Any known hazards (e.g., "Toxic," "Marine Toxin").

Step 4: Storage of Waste

  • Store the sealed and labeled hazardous waste container in a designated satellite accumulation area or central hazardous waste storage facility, as per your institution's policy.

  • Ensure the storage area is secure and away from general laboratory traffic.

Step 5: Arrange for Pickup and Disposal

  • Contact your institution's EHS department or their designated hazardous waste contractor to schedule a pickup.

  • Provide them with all the necessary information about the waste, including the chemical name and quantity.

  • Disposal will likely be through high-temperature incineration by a licensed hazardous waste disposal facility.

Experimental Workflow for Disposal

The following diagram illustrates the general workflow for the proper disposal of this compound waste.

G This compound Disposal Workflow cluster_0 Waste Generation cluster_1 Waste Segregation & Collection cluster_2 Waste Management cluster_3 Final Disposal Solid_Waste Solid this compound Waste (empty vials, contaminated labware, PPE) Collect_Solid Collect in Labeled Solid Hazardous Waste Container Solid_Waste->Collect_Solid Liquid_Waste Liquid this compound Waste (unused solutions, rinses) Collect_Liquid Collect in Labeled Liquid Hazardous Waste Container Liquid_Waste->Collect_Liquid Store_Waste Store in Designated Hazardous Waste Area Collect_Solid->Store_Waste Collect_Liquid->Store_Waste Schedule_Pickup Contact EHS for Waste Pickup Store_Waste->Schedule_Pickup Incineration High-Temperature Incineration by Licensed Facility Schedule_Pickup->Incineration

Caption: General workflow for the disposal of this compound waste.

Logical Relationship of Safety Precautions

The following diagram illustrates the relationship between the potential hazards of this compound and the required safety precautions.

G This compound Safety Precautions cluster_hazards Potential Hazards cluster_precautions Safety Precautions This compound This compound (Marine Toxin) Skin_Contact Skin Contact (Irritation/Allergy) This compound->Skin_Contact Inhalation Inhalation of Aerosols This compound->Inhalation Eye_Contact Eye Contact This compound->Eye_Contact Environmental Aquatic Toxicity This compound->Environmental EHS_Consult Consult EHS This compound->EHS_Consult PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Skin_Contact->PPE Ventilation Engineering Controls (Fume Hood) Inhalation->Ventilation Eye_Contact->PPE Waste_Segregation Proper Waste Segregation & Labeling Environmental->Waste_Segregation

References

Personal protective equipment for handling Janolusimide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the date of this document, a specific Safety Data Sheet (SDS) for Janolusimide is not publicly available. The following guidance is based on general best practices for handling novel chemical compounds of unknown toxicity. A comprehensive, substance-specific risk assessment must be conducted by qualified personnel before any handling, storage, or disposal of this compound. This guide is intended to support, not replace, institutional safety protocols and professional judgment.

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals engaged in handling this compound. The procedural, step-by-step guidance is designed to answer specific operational questions, ensuring the safe management of this novel compound from receipt to disposal.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is critical to minimize exposure to potentially hazardous substances.[1][2] The recommended PPE for handling this compound is outlined below, categorized by the level of protection required for different laboratory procedures.

Protection Level Equipment Typical Applications
Standard Laboratory Attire - Long-sleeved lab coat- Long pants- Closed-toe shoes- General laboratory work where direct contact with this compound is not expected.
Enhanced Protection - Chemical-resistant gloves (e.g., nitrile)- Safety glasses with side shields or goggles- Chemical-resistant apron- Handling of dilute solutions- Weighing and preparing solutions in a ventilated enclosure- General benchtop work with the compound
High-Level Containment - Double gloving with chemical-resistant gloves- Face shield in addition to goggles- Disposable, coated lab coat or coveralls- Respiratory protection (e.g., N95 respirator or as determined by risk assessment)- Handling of neat (undiluted) this compound powder- Procedures with a high risk of aerosol generation- Spill cleanup

Note: Always inspect PPE for integrity before use and replace if damaged. Contaminated disposable PPE should be disposed of as hazardous waste.

Experimental Protocols: Handling and Disposal

Risk Assessment: Before any new procedure involving this compound, a formal risk assessment should be performed to identify potential hazards and determine the necessary control measures. This assessment should consider the quantity of substance being used, the potential for aerosol generation, and the specific experimental manipulations.

Step-by-Step Handling Procedures:

  • Preparation:

    • Designate a specific area for handling this compound.

    • Ensure a calibrated analytical balance is located within a chemical fume hood or other ventilated enclosure.

    • Assemble all necessary equipment and reagents before handling the compound.

    • Verify that an emergency eyewash station and safety shower are readily accessible.[3]

  • Weighing and Reconstitution:

    • Perform all manipulations of solid this compound within a certified chemical fume hood to minimize inhalation exposure.

    • Wear appropriate high-level containment PPE.

    • Use anti-static weighing paper or a weighing boat.

    • Carefully add solvent to the solid to avoid splashing.

    • Ensure the container is securely capped before removing it from the fume hood.

  • Experimental Use:

    • Handle all solutions of this compound with enhanced protection PPE.

    • Conduct all reactions and manipulations in a well-ventilated area, preferably within a chemical fume hood.

    • Avoid skin and eye contact.[4] In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[5]

  • Decontamination:

    • Decontaminate all surfaces and equipment that have come into contact with this compound.

    • Use a suitable solvent or cleaning agent as determined by the compound's properties.

    • Dispose of all cleaning materials as hazardous waste.

Disposal Plan:

All waste contaminated with this compound must be treated as hazardous waste and disposed of in accordance with institutional and regulatory guidelines.[6][7][8]

  • Solid Waste:

    • Includes contaminated gloves, weighing paper, pipette tips, and other disposable labware.

    • Collect in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste:

    • Collect all aqueous and organic waste streams containing this compound in separate, clearly labeled, and sealed hazardous waste containers.

    • Do not mix incompatible waste streams.

  • Sharps:

    • Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.[5]

Visual Workflow for Handling this compound

The following diagram illustrates the key steps and decision points in the safe handling and disposal of this compound.

Janolusimide_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_risk Conduct Risk Assessment prep_ppe Select & Don PPE prep_risk->prep_ppe prep_area Prepare Designated Work Area prep_ppe->prep_area handle_weigh Weigh & Reconstitute in Fume Hood prep_area->handle_weigh Proceed to Handling handle_exp Perform Experiment handle_weigh->handle_exp cleanup_decon Decontaminate Surfaces & Equipment handle_exp->cleanup_decon Experiment Complete spill Spill or Exposure? handle_exp->spill cleanup_waste Segregate & Label Hazardous Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste per Institutional Policy cleanup_waste->cleanup_dispose spill->cleanup_decon No emergency_first_aid Provide First Aid spill->emergency_first_aid Yes emergency_notify Notify Supervisor & EHS emergency_first_aid->emergency_notify emergency_cleanup Follow Spill Cleanup Protocol emergency_notify->emergency_cleanup emergency_cleanup->cleanup_decon Area Secured

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.